Aniline Black
Description
Properties
IUPAC Name |
2-N-[8-[[8-(4-aminoanilino)-10-phenylphenazin-10-ium-2-yl]amino]-10-phenylphenazin-10-ium-2-yl]-8-N,10-diphenylphenazin-10-ium-2,8-diamine;hydroxy-oxido-dioxochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H45N11.3Cr.3H2O.9O/c67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h1-42H,(H3,67,68,69,70,71,72,73,74);;;;3*1H2;;;;;;;;;/q;3*+1;;;;;;;;;;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLHAQYOFMQTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=CC(=CC4=[N+]3C5=CC=CC=C5)NC6=CC7=C(C=C6)N=C8C=CC(=CC8=[N+]7C9=CC=CC=C9)NC1=CC2=[N+](C3=C(C=CC(=C3)NC3=CC=C(C=C3)N)N=C2C=C1)C1=CC=CC=C1.O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H51Cr3N11O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13007-86-8 | |
| Record name | C.I. Pigment Black 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, oxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Aniline Black: A Comprehensive Technical Guide to its Chemical Synthesis and Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline Black, a synthetic organic pigment, has a long and storied history in the chemical industry. Chemically, it is a form of polyaniline, a conductive polymer prized for its deep black coloration and stability. This technical guide provides an in-depth exploration of the chemical synthesis and reaction mechanism of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and related fields. The guide details various synthetic methodologies, presents quantitative data in a structured format, and elucidates the intricate reaction pathways involved in its formation.
Introduction
First discovered in the 19th century, this compound was one of the earliest synthetic dyes. It is produced through the oxidative polymerization of aniline.[1] The resulting polymer, polyaniline (PANI), can exist in several oxidation states, with the fully oxidized pernigraniline form being the primary constituent of this compound.[2] Its intense black color, high stability, and electrical conductivity have led to its use in a variety of applications, from textile dyeing to the formulation of conductive inks and coatings.[3] Understanding the synthesis and reaction mechanism of this compound is crucial for controlling its properties and exploring its potential in advanced materials and biomedical applications.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through the chemical oxidation of aniline in an acidic medium. Various oxidizing agents and catalysts can be employed, each influencing the reaction kinetics, yield, and final properties of the polymer. This section details several common experimental protocols.
Data Presentation of Synthetic Protocols
The following tables summarize the quantitative data for different methods of this compound synthesis, providing a clear comparison of reaction conditions and outcomes.
Table 1: Synthesis of this compound using Hydrogen Peroxide and a Hydroxyl Copper Phosphate Catalyst [3][4]
| Parameter | Value |
| Reagents | |
| Aniline | 9.9 g |
| 30% Hydrochloric Acid | 12 g |
| Water | 200 mL |
| Hydroxyl Copper Phosphate Catalyst | 0.1 g (1% of aniline weight) |
| 30% Hydrogen Peroxide | 35 g |
| Reaction Conditions | |
| Temperature | 35 °C |
| H₂O₂ Addition Time | 15-20 minutes |
| Insulation Time | 1.5 hours |
| Work-up | |
| Washing | 500 mL water until filtrate is colorless |
| Drying | 140 °C for 2 hours |
| Yield | 9.3 g (94%) |
| Product Appearance | Blue-light black powder |
Table 2: Synthesis of this compound using Hydrogen Peroxide and a Ferrous Sulfate Catalyst [3][4]
| Parameter | Value |
| Reagents | |
| Aniline | 9.9 g |
| 30% Hydrochloric Acid | 12 g |
| Water | 200 mL |
| Ferrous Sulfate Catalyst | 0.5 g |
| 30% Hydrogen Peroxide | 35 g |
| Reaction Conditions | |
| Initial Temperature | 50 °C |
| H₂O₂ Addition Time | ~20 minutes |
| Insulation Temperature | 55 °C |
| Insulation Time | 1 hour |
| Work-up | |
| Washing | 500 mL water until filtrate is colorless |
| Drying | 140 °C for 2 hours |
| Yield | 5.4 g (54.5%) |
| Product Appearance | Green-black powder |
Table 3: Synthesis of this compound using Potassium Dichromate [1]
| Parameter | Value |
| Reagents | |
| Concentrated Sulfuric Acid | 1 mL |
| Distilled Water | 100 mL |
| Potassium Dichromate | 1 g |
| Aniline | 0.5 mL |
| Concentrated Hydrochloric Acid | 0.5 mL |
| Reaction Conditions | |
| Heating | 5 minutes over a free flame |
| Work-up | |
| Cooling | Allowed to cool to room temperature |
| Filtration | Precipitate collected by filtration |
| Yield | 3.2 g (59.37%) |
Detailed Experimental Protocols
-
In a 500 mL three-necked flask, add 200 mL of water and 12 g of 30% hydrochloric acid.
-
While stirring, slowly drip in 9.9 g of aniline. Continue stirring until the aniline is completely dissolved, forming an aniline hydrochloride solution.
-
Add 0.1 g of hydroxyl copper phosphate catalyst to the solution.
-
Warm the mixture to 35 °C.
-
Slowly add 35 g of 30% hydrogen peroxide over a period of 15-20 minutes.
-
Maintain the reaction mixture at 35 °C for 1.5 hours with continuous stirring.
-
Filter the resulting black precipitate.
-
Wash the filter cake with approximately 500 mL of water, or until the filtrate runs clear.
-
Dry the product in an oven at 140 °C for 2 hours to obtain the final this compound pigment.
-
Prepare a dilute sulfuric acid solution by carefully adding 1 mL of concentrated sulfuric acid to 100 mL of distilled water in a beaker.
-
Dissolve 1 g of potassium dichromate in the acidified water.
-
In a separate container, prepare aniline hydrochloride by mixing 0.5 mL of aniline with 0.5 mL of concentrated hydrochloric acid.
-
Add the aniline hydrochloride solution to the potassium dichromate solution while stirring.
-
Heat the mixture over a flame for approximately 5 minutes. A black precipitate of this compound will form.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitate by filtration.
Reaction Mechanism
The formation of this compound proceeds via a complex oxidative polymerization, which can be understood as a chain reaction involving three key stages: initiation, propagation, and termination.[5] The reaction is initiated by the oxidation of aniline monomers to form aniline cation radicals.
Signaling Pathway of this compound Formation
The following diagram illustrates the proposed reaction mechanism for the oxidative polymerization of aniline.
References
- 1. primescholars.com [primescholars.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103044962A - this compound pigment producing method - Google Patents [patents.google.com]
- 4. CN103044962B - this compound pigment producing method - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
The Enduring Legacy of Aniline Black: A Technical Guide to its Historical Development
An in-depth exploration of the first synthetic black dye, from its serendipitous discovery to its evolution into a cornerstone of the dyeing industry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chemistry, synthesis, and application of Aniline Black.
Introduction
This compound holds a significant place in the history of synthetic chemistry as the first artificially produced black dye.[1][2] Its discovery in the mid-19th century marked a pivotal moment, offering a deep, fast black color that revolutionized the textile industry and laid the groundwork for the development of a vast array of synthetic dyes. This technical guide delves into the historical development of this compound, providing a detailed examination of its chemical synthesis, the evolution of its production methods, and its enduring properties. For clarity and comparative analysis, quantitative data is presented in structured tables, and key chemical pathways and experimental workflows are visualized using diagrams.
A Serendipitous Discovery and Early Developments
The journey of this compound begins with the German chemist Friedlieb Ferdinand Runge, who in 1834 observed the formation of a black substance when aniline was treated with an oxidizing agent. However, it was the English chemist Sir William Henry Perkin's accidental synthesis of mauveine in 1856, while attempting to synthesize quinine from aniline, that truly ignited the era of synthetic dyes. This discovery paved the way for further exploration of aniline's chemical potential.
The first practical application and patent for this compound are credited to John Lightfoot in 1863.[2] His process involved the oxidation of an aniline salt directly on the textile fiber, a method that produced a remarkably fast and intense black.
Table 1: Key Milestones in the Early Development of this compound
| Year | Key Figure(s) | Contribution |
| 1834 | Friedlieb Ferdinand Runge | First observation of a black precipitate from the oxidation of aniline. |
| 1856 | Sir William Henry Perkin | Accidental discovery of mauveine, the first synthetic aniline dye, sparking interest in aniline chemistry. |
| 1863 | John Lightfoot | Patented the first practical method for producing this compound directly on cotton fibers.[2] |
The Chemistry of this compound: From Monomer to Polymer
This compound is not a single molecule but rather a complex polymeric structure known as polyaniline. It is formed through the oxidative polymerization of aniline. The final properties of the dye, including its color and fastness, are highly dependent on the degree of oxidation and the polymerization conditions.
The structure of polyaniline can exist in several oxidation states, each with a distinct color:
-
Leucoemeraldine: The fully reduced, colorless form.
-
Emeraldine: The half-oxidized, blue or green form, which is electrically conductive.
-
Nigraniline: A more oxidized, blue-violet form.
-
Pernigraniline: The fully oxidized, dark violet-black form, which is the primary component of this compound.
The conversion between these states is a reversible redox process.
Caption: Oxidation states of Polyaniline.
The polymerization of aniline is an exothermic reaction that proceeds via a free-radical mechanism. The process is typically initiated by an oxidizing agent in an acidic medium.
Caption: Oxidative polymerization of Aniline.
Evolution of Production Methods
The initial methods for producing this compound were often harsh, using strong oxidizing agents that could damage the textile fibers. Over time, significant advancements were made to refine the process, leading to the development of several distinct methods.
The "Aging" Process
This early method involved impregnating the fabric with a mixture of an aniline salt, an oxidizing agent (such as sodium chlorate), and a metallic catalyst (like copper sulfate). The treated fabric was then "aged" in a warm, humid atmosphere for an extended period, allowing for the slow oxidation of aniline and the formation of the black dye.
The "Steam" or "Pad-Steam" Process
A significant improvement over the aging process, the steam or pad-steam method, offered a much faster and more controlled way to develop the color. In this process, the fabric is padded with the dye liquor and then passed through a chamber of hot steam. The high temperature and moisture accelerate the oxidation and fixation of the dye.
References
Spectroscopic Analysis of Aniline Black Polymer Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline Black, the first synthetic polymer discovered, continues to be a subject of significant scientific interest due to its unique electrical properties and versatile applications.[1] A deep understanding of its complex polymeric structure is paramount for its application in fields ranging from materials science to drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to elucidate the structure of this compound, a form of polyaniline. It details the experimental protocols for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy and presents key quantitative data for the characterization of its different oxidation states: leucoemeraldine, emeraldine, and pernigraniline.
Introduction to this compound Structure
This compound is a conductive polymer produced by the oxidative polymerization of aniline.[2][3][4][5] Its structure is complex and can exist in various oxidation states, primarily leucoemeraldine (fully reduced), emeraldine (partially oxidized, the most conductive form), and pernigraniline (fully oxidized).[6] The polymer backbone consists of repeating aniline monomer units, featuring a combination of benzenoid (reduced) and quinoid (oxidized) rings. The ratio of these rings dictates the polymer's oxidation state and, consequently, its electronic and optical properties.
Spectroscopic Characterization Techniques
A multi-faceted spectroscopic approach is essential for a thorough analysis of the this compound structure. Each technique provides unique insights into the molecular and electronic framework of the polymer.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within the polymer chain, which are highly sensitive to the oxidation and protonation states of polyaniline.[7]
Quantitative Data: UV-Vis Absorption Maxima (λmax)
| Oxidation State | Form | λmax (nm) | Electronic Transition | Reference |
| Leucoemeraldine | Base | 3.94 eV (~315 nm) | n-π | [8] |
| Salt | 4.17 eV (~297 nm) | n-π | [8] | |
| Emeraldine | Base | 2.1 eV (~590 nm) | Benzenoid HOMO to Quinoid LUMO | [8] |
| Salt | 1.5 eV (~827 nm) | Polaron band | [8] | |
| Pernigraniline | Base | ~540 nm | Increased quinonoid rings | [9] |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
For solutions, dissolve the this compound sample in a suitable solvent such as 1-methyl-2-pyrrolidinone (NMP).[10] The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 a.u.).
-
For thin films, cast the polymer onto a transparent substrate (e.g., quartz or glass).[11]
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing the pure solvent or a blank substrate.
-
Measure the absorbance spectrum of the sample over a wavelength range of 200-900 nm.[12]
-
Identify the absorption maxima (λmax) corresponding to the electronic transitions.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides detailed information about the vibrational modes of the functional groups present in the polymer, allowing for the identification of benzenoid and quinoid units and the assessment of the polymer's oxidation state.[13]
Quantitative Data: Characteristic FTIR Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit | Reference |
| ~1582-1592 | C=C stretching | Quinoid ring | [14] |
| ~1488-1497 | C=C stretching | Benzenoid ring | [14] |
| ~1330 | C-N stretching | - | [15] |
| ~1285 | C-N stretching | - | [16] |
| ~1224 | C-N stretching | - | [15] |
| ~1107-1166 | C-H in-plane bending | - | [14][16] |
| ~841 | C-H out-of-plane bending | 1,4-disubstituted benzene ring | [17] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the powdered this compound sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the powder sample directly on the ATR crystal.[10]
-
-
Instrumentation:
-
Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the different vibrational modes.
-
Raman Spectroscopy
Raman spectroscopy is highly sensitive to the molecular structure and symmetry of the polymer backbone, making it an excellent technique for distinguishing between the different oxidation states of polyaniline.
Quantitative Data: Characteristic Raman Shifts
| Raman Shift (cm⁻¹) | Vibrational Mode | Structural Unit | Reference |
| ~1594-1610 | C=C stretching | Quinoid/Benzenoid ring | [18] |
| ~1495 | C=N stretching | Quinoid imine | [19] |
| ~1439 | C=N stretching | Quinoid units (Emeraldine Base) | [20] |
| ~1310-1380 | C-N⁺ stretching | Polaron structure | [21] |
| ~1170 | C-H in-plane deformation | Quinoid ring | [20] |
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
Press the powdered this compound sample onto a glass slide or into a sample holder.[10]
-
-
Instrumentation:
-
Data Acquisition:
-
Focus the laser beam on the sample.
-
Acquire the Raman spectrum over a relevant shift range (e.g., 200-2000 cm⁻¹).
-
Identify the characteristic Raman bands to determine the structural features and oxidation state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly solid-state NMR, provides detailed information about the chemical environment of the carbon and nitrogen atoms in the polymer backbone, offering insights into the sequence of benzenoid and quinoid units.[23]
Quantitative Data: Characteristic NMR Chemical Shifts (δ)
| Nucleus | Chemical Shift (ppm) | Assignment | Reference |
| ¹H | ~8.0 | H-N | [24] |
| ¹H | ~6.4 | Primary amine adjacent to imine nitrogen (quinoid ring) | [24] |
| ¹H | ~6.2 | Primary amine adjacent to secondary amine (benzene ring) | [24] |
| ¹³C | - | Alternating benzenoid/reduced and quinoid/oxidized rings | [23] |
| ¹⁵N | ~323 | Imine nitrogen (quinoid) | [23] |
| ¹⁵N | ~66 | Amine nitrogen (benzenoid) | [23] |
Experimental Protocol: Solid-State NMR Spectroscopy
-
Sample Preparation:
-
Pack the powdered this compound sample into a solid-state NMR rotor.
-
-
Instrumentation:
-
Use a high-field solid-state NMR spectrometer.
-
Employ techniques such as Cross-Polarization/Magic Angle Spinning (CP/MAS) to enhance signal and resolution.[23]
-
-
Data Acquisition:
-
Acquire ¹³C or ¹⁵N CP/MAS spectra.
-
Use appropriate pulse sequences, such as non-quaternary suppressed (NQS) for ¹³C NMR, to aid in peak assignment.[23]
-
Analyze the chemical shifts to determine the structure and sequencing of the polymer chain.
-
Visualizing Workflows and Relationships
General Workflow for Spectroscopic Analysis
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Relationship Between this compound Oxidation States
Caption: Redox relationship between the main oxidation states of this compound.
Conclusion
The spectroscopic analysis of this compound is a critical step in understanding its structure-property relationships. The complementary nature of UV-Vis, FTIR, Raman, and NMR spectroscopy provides a comprehensive picture of its electronic structure, functional groups, molecular backbone, and monomer sequencing. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals working with this historically significant and technologically important conductive polymer. A thorough characterization using these techniques is essential for the rational design and application of this compound in various advanced materials and biomedical technologies.
References
- 1. Synthesis and characterization of this compound related model compounds and starburst polyarylamines - ProQuest [proquest.com]
- 2. Coloriasto: Preparation of this compound. [coloriasto.blogspot.com]
- 3. CN103044962A - this compound pigment producing method - Google Patents [patents.google.com]
- 4. britannica.com [britannica.com]
- 5. JP2000072974A - Preparation of this compound - Google Patents [patents.google.com]
- 6. This compound | 13007-86-8 | Benchchem [benchchem.com]
- 7. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics [intertek.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 17. aidic.it [aidic.it]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. electrochemsci.org [electrochemsci.org]
- 22. physics.mff.cuni.cz [physics.mff.cuni.cz]
- 23. mdpi.com [mdpi.com]
- 24. idosi.org [idosi.org]
An In-depth Technical Guide to the Electrochemical Properties of Polyaniline (Aniline Black)
For Researchers, Scientists, and Drug Development Professionals
Polyaniline (PANI), colloquially known as Aniline Black, stands as one of the most extensively studied conducting polymers due to its unique and tunable electrochemical properties, straightforward synthesis, and environmental stability.[1] Its applications are vast, ranging from energy storage and corrosion protection to advanced biosensors and drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the core electrochemical characteristics of polyaniline, detailing its synthesis, redox behavior, and the analytical techniques used for its characterization.
Fundamental Electrochemical Behavior of Polyaniline
Polyaniline's rich electrochemistry stems from its ability to exist in multiple, interconvertible oxidation states. These states differ in their chemical structure, color, and, most importantly, their electrical conductivity.[4] The three primary idealized oxidation states are:
-
Leucoemeraldine (LE): The fully reduced form of polyaniline, appearing as a white or colorless solid. It is an electrical insulator.[1]
-
Emeraldine (EM): The half-oxidized state, which can exist as a blue insulating base (Emeraldine Base, EB) or a green conducting salt (Emeraldine Salt, ES). The emeraldine salt form is the most technologically significant due to its high electrical conductivity.[1][5]
-
Pernigraniline (PN): The fully oxidized form, which is typically blue or violet and also insulating.[1]
The transition between these states is a reversible redox process involving both electron and proton transfer, making the electrochemical properties of polyaniline highly dependent on the pH of the surrounding electrolyte.[6]
The Doping-Dedoping Mechanism
The remarkable transition of polyaniline from an insulating to a conducting state is achieved through a process called doping . For polyaniline, this typically involves protonic acid doping, where the imine nitrogen atoms in the emeraldine base form are protonated by an acid.[5][7] This protonation leads to the formation of polarons and bipolarons, which are charge carriers that are delocalized along the polymer backbone, resulting in a significant increase in electrical conductivity.[8][9] This process is reversible; exposure to a basic medium will deprotonate the polymer chain, a process known as dedoping , returning it to its insulating emeraldine base state. The choice of dopant acid can also significantly influence the resulting conductivity and morphology of the polyaniline.[10][11]
Synthesis of Polyaniline
Polyaniline can be synthesized through two primary methods: chemical oxidative polymerization and electrochemical polymerization. The chosen synthesis route has a profound impact on the resulting polymer's morphology, molecular weight, and, consequently, its electrochemical performance.
Chemical Oxidative Polymerization
This is a common method for bulk synthesis of polyaniline. It involves the oxidation of aniline monomer in an acidic medium using a chemical oxidizing agent, such as ammonium persulfate (APS).[12] The resulting polyaniline precipitates out of the solution as a powder.
Electrochemical Polymerization
Electrochemical synthesis offers precise control over the thickness, morphology, and properties of the polyaniline film by directly depositing it onto a conductive substrate.[13][14] This method is particularly advantageous for applications requiring thin, uniform films, such as in sensors and electronic devices. The primary techniques for electrochemical polymerization include:
-
Potentiodynamic Method (Cyclic Voltammetry): The potential of the working electrode is cycled between defined limits in a solution containing the aniline monomer and an acidic electrolyte.[12]
-
Potentiostatic Method: A constant potential is applied to the working electrode to initiate and sustain polymerization.[13]
-
Galvanostatic Method: A constant current is passed through the electrochemical cell to drive the polymerization process.[13]
Electrochemical Characterization Techniques
A suite of electrochemical techniques is employed to investigate the properties of polyaniline.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique for studying the redox behavior of polyaniline. A typical cyclic voltammogram of a polyaniline film in an acidic electrolyte exhibits two main redox couples.[6] These peaks correspond to the transitions between the different oxidation states: the first set of peaks at lower potentials is associated with the leucoemeraldine to emeraldine transition, while the second set at higher potentials corresponds to the emeraldine to pernigraniline transition.[13] The shape, position, and current intensity of these peaks provide valuable information about the electroactivity, stability, and reaction kinetics of the polymer film.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique used to probe the electrical properties of the polyaniline film and the interfaces within the electrochemical system. By applying a small amplitude AC potential over a range of frequencies, one can obtain information about the charge transfer resistance, double-layer capacitance, and diffusion processes.[10][15] The data is often modeled using an equivalent electrical circuit to quantify these parameters.
Spectroelectrochemistry
Spectroelectrochemistry combines electrochemical techniques with spectroscopy (e.g., UV-Vis, Raman) to provide real-time information about the changes in the chemical structure and electronic properties of polyaniline as a function of the applied potential.[16][17] This allows for the direct correlation of the observed redox peaks in the cyclic voltammogram with the corresponding changes in the polymer's oxidation state.
Quantitative Data Summary
The following tables summarize key quantitative electrochemical data for polyaniline from various studies.
Table 1: Conductivity of Polyaniline in Different States
| Polyaniline State | Dopant | Conductivity (S/m) | Reference(s) |
| Undoped Emeraldine Base | None | 6.28 x 10⁻⁹ | [4] |
| Doped Emeraldine Salt | 4% HBr | 4.60 x 10⁻⁵ | [4] |
| Doped Emeraldine Salt | HCl | 8 x 10⁰ to 7.9 x 10¹ | [3] |
| Doped Emeraldine Salt | PSS | 2.53 x 10⁻³ | [18] |
| Doped Emeraldine Salt | PAA | 1.32 x 10⁻³ | [18] |
| Doped Emeraldine Salt | TA | 9.20 x 10⁻⁴ | [18] |
Table 2: Cyclic Voltammetry Peak Potentials of Polyaniline
| Redox Transition | Anodic Peak (V vs. Ag/AgCl) | Cathodic Peak (V vs. Ag/AgCl) | Electrolyte | Reference(s) |
| Leucoemeraldine ↔ Emeraldine | ~0.18 - 0.33 | ~0.05 - 0.19 | HCl, H₂SO₄, CSA | [13][15][19] |
| Emeraldine ↔ Pernigraniline | ~0.51 - 0.73 | ~0.55 - 0.80 | HCl, H₂SO₄, CSA | [13][15][19] |
Table 3: Electrochemical Impedance Spectroscopy Parameters of Polyaniline Films
| Parameter | Value | Conditions | Reference(s) |
| Charge Transfer Resistance (Rct) | 3,728 - 5,341 Ω | PANI/HCl films with different surfactants | [2] |
| Double Layer Capacitance (Cdl) | 24.3 - 190.9 mF/cm² | PANI on various electrodes in 0.5 M H₂SO₄ | [15] |
| Specific Capacitance (Csp) | 38.9 - 239.1 µF/cm² | PANI on various electrodes in 0.5 M H₂SO₄ | [15] |
Experimental Protocols
Protocol for Chemical Synthesis of Polyaniline
This protocol describes a typical chemical oxidative polymerization of aniline.
-
Preparation of Solutions:
-
Prepare a 0.2 M solution of aniline hydrochloride in distilled water.
-
Prepare a 0.25 M solution of ammonium persulfate (APS) in distilled water.
-
-
Polymerization:
-
In a beaker, add the aniline hydrochloride solution and stir.
-
Slowly add the APS solution to the aniline solution while stirring.
-
The solution will gradually turn dark green, indicating the formation of polyaniline.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or 0-5 °C).
-
-
Purification:
Protocol for Electrochemical Synthesis and Characterization by Cyclic Voltammetry
This protocol outlines the electrochemical deposition of a polyaniline film and its characterization using cyclic voltammetry.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
-
Electrolyte Preparation:
-
Prepare an aqueous solution containing 0.1 M aniline and 0.5 M H₂SO₄.[20]
-
-
Electropolymerization:
-
Immerse the electrodes in the electrolyte solution.
-
Perform cyclic voltammetry by sweeping the potential between a defined range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) at a specific scan rate (e.g., 50 mV/s) for a set number of cycles (e.g., 15 cycles).[20] A polyaniline film will deposit on the working electrode.
-
-
Characterization:
-
After deposition, remove the working electrode, rinse it with distilled water, and transfer it to a monomer-free electrolyte solution (e.g., 0.5 M H₂SO₄).
-
Record the cyclic voltammogram in the monomer-free electrolyte to study the redox behavior of the deposited polyaniline film.
-
Protocol for Electrochemical Impedance Spectroscopy (EIS)
This protocol describes a typical EIS measurement of a polyaniline film.
-
Electrochemical Cell Setup:
-
Use the same three-electrode setup as for cyclic voltammetry, with the polyaniline-coated working electrode.
-
-
Measurement Parameters:
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Fit the experimental data to an appropriate equivalent electrical circuit to extract quantitative parameters.
-
Visualizing Electrochemical Processes
The following diagrams, generated using the DOT language, illustrate key concepts in the electrochemistry of polyaniline.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Influence of surfactant on conductivity, capacitance and doping of electrodeposited polyaniline films [frontiersin.org]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Polyaniline - Wikipedia [en.wikipedia.org]
- 5. nnci.net [nnci.net]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. mdpi.com [mdpi.com]
- 11. An Insight into Ionic Conductivity of Polyaniline Thin Films [mdpi.com]
- 12. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 13. scielo.br [scielo.br]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. electrochemsci.org [electrochemsci.org]
- 16. Spectroelectrochemistry of Electroactive Polymer Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
A Technical Guide to the Oxidation States of Polyaniline for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and properties of leucoemeraldine, emeraldine, and pernigraniline.
Polyaniline (PANI) is a conductive polymer of significant interest in various scientific fields, including materials science and drug development, owing to its unique electronic, optical, and electrochemical properties. These properties are intrinsically linked to its ability to exist in multiple oxidation states. This technical guide provides a comprehensive overview of the three primary oxidation states of polyaniline: the fully reduced leucoemeraldine, the partially oxidized emeraldine, and the fully oxidized pernigraniline. For researchers, scientists, and drug development professionals, a thorough understanding of these states is crucial for harnessing the full potential of polyaniline in applications ranging from biosensors and drug delivery systems to anti-corrosion coatings and advanced electronics.
This guide details the synthesis and characterization of each oxidation state, presenting quantitative data in accessible tables and providing detailed experimental protocols. Furthermore, it employs visualizations to clarify the relationships between the different forms of polyaniline and to outline experimental workflows.
The Three Primary Oxidation States of Polyaniline
Polyaniline can exist in three idealized oxidation states, each with distinct chemical structures and physical properties.[1] The backbone of the polymer consists of repeating aniline monomer units. The ratio of amine (-NH-) to imine (=N-) nitrogen atoms in the polymer chain determines its oxidation state.
-
Leucoemeraldine (LE): This is the fully reduced form of polyaniline, characterized by a polymer chain consisting entirely of amine nitrogens.[2] It is typically colorless or white.[3]
-
Emeraldine (EM): This is the intermediate, half-oxidized state of polyaniline and is considered the most useful form due to its high electrical conductivity upon doping.[2] The emeraldine form exists as either the insulating emeraldine base (EB), which is blue, or the conductive emeraldine salt (ES), which is green. The emeraldine base contains an equal proportion of amine and imine nitrogens.[1]
-
Pernigraniline (PN): This is the fully oxidized form of polyaniline, with a polymer chain composed entirely of imine nitrogens.[2] It is typically blue or violet.[1]
The conversion between these oxidation states is a reversible redox process.[4] Furthermore, the emeraldine base can be reversibly doped with protonic acids to form the conductive emeraldine salt. This doping process involves the protonation of the imine nitrogen atoms, leading to a significant increase in electrical conductivity.[4]
Quantitative Properties of Polyaniline Oxidation States
The distinct structural differences between the oxidation states of polyaniline give rise to significant variations in their electrical and optical properties. A summary of these key quantitative parameters is presented below for easy comparison.
Table 1: Electrical Conductivity of Polyaniline Oxidation States
| Oxidation State | Form | Typical Conductivity (S/cm) |
| Leucoemeraldine | Base | 10⁻¹⁰ - 10⁻⁸ |
| Emeraldine | Base (undoped) | ~10⁻¹⁰[5] |
| Emeraldine | Salt (doped) | > 1[5] |
| Pernigraniline | Base | ~10⁻¹⁰ |
Table 2: UV-Vis Absorption Maxima of Polyaniline Oxidation States
| Oxidation State | Form | Solvent/State | Absorption Maxima (nm) |
| Leucoemeraldine | Base | NMP | ~345[6] |
| Emeraldine | Base | NMP | ~325 and ~630[6] |
| Emeraldine | Salt | 1M HCl | ~365 and ~440[7] |
| Pernigraniline | Base | ~571 - 634[8] |
Table 3: Electrochemical Redox Potentials of Polyaniline
| Redox Transition | Electrolyte | Potential Range (vs. Ag/AgCl) |
| Leucoemeraldine ↔ Emeraldine | 1.0 M HCl | -0.2 to 0.4 V |
| Emeraldine ↔ Pernigraniline | 1.0 M HCl | 0.4 to 1.0 V |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the different oxidation states of polyaniline and for their characterization using cyclic voltammetry and UV-Vis spectroscopy.
Synthesis Protocols
3.1.1. Synthesis of Emeraldine Salt (ES)
This protocol describes the chemical oxidative polymerization of aniline to produce the conductive emeraldine salt form of polyaniline.
-
Materials: Aniline, Hydrochloric acid (HCl, 9M), Ammonium persulfate ((NH₄)₂S₂O₈), Distilled water, Methanol, Acetone.
-
Procedure:
-
In a 500 mL round-bottom flask cooled in an ice bath (0-5 °C), combine 9 mL of aniline with 150 mL of distilled water.
-
While stirring, slowly add 10 mL of 9M HCl dropwise to form the anilinium salt.[9]
-
Separately, dissolve 11 g of ammonium persulfate in 100 mL of distilled water.
-
Add the ammonium persulfate solution dropwise to the stirred aniline solution over a period of approximately 2 hours, maintaining the temperature at 0-5 °C.[9]
-
Continue stirring the reaction mixture for an additional 2 hours in the ice bath. The solution will turn dark green, indicating the formation of polyaniline.[9]
-
Collect the precipitated emeraldine salt by vacuum filtration.
-
Wash the precipitate with distilled water until the filtrate is colorless, followed by a wash with methanol to remove any oligomers.[9]
-
Dry the resulting emeraldine salt powder in a vacuum oven at 60 °C.
-
3.1.2. Conversion of Emeraldine Salt (ES) to Emeraldine Base (EB)
This protocol outlines the de-doping of emeraldine salt to the insulating emeraldine base.
-
Materials: Emeraldine salt powder, 0.1 M Ammonium hydroxide (NH₄OH) solution, Distilled water.
-
Procedure:
-
Disperse the synthesized emeraldine salt powder in a 0.1 M NH₄OH solution.
-
Stir the suspension for 4-6 hours at room temperature. The color of the polymer will change from green to blue.
-
Filter the polyaniline and wash thoroughly with distilled water until the filtrate is neutral.
-
Dry the resulting emeraldine base powder in a vacuum oven at 60 °C.
-
3.1.3. Synthesis of Leucoemeraldine (LE) by Reduction of Emeraldine Base (EB)
This protocol describes the chemical reduction of emeraldine base to the fully reduced leucoemeraldine form.
-
Materials: Emeraldine base powder, Hydrazine monohydrate or Phenylhydrazine, N-methyl-2-pyrrolidone (NMP), Argon or Nitrogen gas.
-
Procedure:
-
Dissolve the emeraldine base powder in NMP in a flask under an inert atmosphere (argon or nitrogen).[5]
-
Add an excess of a reducing agent, such as hydrazine monohydrate or phenylhydrazine, to the solution.[6]
-
Stir the mixture at room temperature. The deep blue or purple color of the emeraldine base solution will gradually fade to a pale yellow or colorless solution, indicating the formation of leucoemeraldine.
-
To isolate the leucoemeraldine, precipitate the polymer by adding the solution to a non-solvent like methanol.
-
Filter the precipitate and wash it with methanol to remove any remaining reducing agent and NMP.
-
Dry the leucoemeraldine powder under vacuum. All handling of leucoemeraldine should be performed under an inert atmosphere to prevent re-oxidation by air.[6]
-
3.1.4. Synthesis of Pernigraniline (PN) by Oxidation of Emeraldine Base (EB)
This protocol details the oxidation of emeraldine base to the fully oxidized pernigraniline form.
-
Materials: Emeraldine base powder, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Disperse the emeraldine base powder in dichloromethane.
-
Add a solution of m-chloroperoxybenzoic acid in dichloromethane dropwise to the emeraldine base suspension while stirring.
-
Continue stirring the reaction mixture for 2-3 hours at room temperature. The color will change from blue to a deep violet, indicating the formation of pernigraniline.
-
Filter the resulting pernigraniline powder and wash it with dichloromethane to remove any unreacted m-CPBA and its by-product, m-chlorobenzoic acid.
-
Dry the pernigraniline powder under vacuum.
-
Characterization Protocols
3.2.1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to study the redox transitions between the different oxidation states of polyaniline.
-
Instrumentation: Potentiostat with a three-electrode cell setup (working electrode, counter electrode, and reference electrode).
-
Working Electrode Preparation: A thin film of polyaniline can be cast onto a glassy carbon or indium tin oxide (ITO) electrode from a solution of the polymer in a suitable solvent (e.g., NMP for emeraldine base). Alternatively, polyaniline can be electrochemically deposited onto the electrode.
-
Electrolyte: 1.0 M HCl or another suitable acidic electrolyte.
-
Procedure:
-
Assemble the three-electrode cell with the polyaniline-coated working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Fill the cell with the 1.0 M HCl electrolyte solution.
-
Purge the electrolyte with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Set the potential window of the potentiostat to scan from -0.2 V to 1.0 V (vs. Ag/AgCl).
-
Set the scan rate to 50 mV/s.
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
The resulting cyclic voltammogram will show characteristic oxidation and reduction peaks corresponding to the transitions between leucoemeraldine, emeraldine, and pernigraniline states.
-
3.2.2. UV-Vis Spectroscopy
UV-Vis spectroscopy is used to identify the different oxidation states of polyaniline based on their characteristic electronic absorptions.
-
Instrumentation: UV-Vis spectrophotometer.
-
Sample Preparation:
-
Solutions: Dissolve a small amount of the polyaniline sample in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO). The concentration should be adjusted to obtain an absorbance within the linear range of the instrument.[8]
-
Thin Films: Cast a thin film of the polyaniline onto a transparent substrate like quartz or glass.
-
-
Procedure:
-
Obtain a background spectrum of the pure solvent or the bare substrate.
-
Place the sample (in a cuvette for solutions or the coated substrate for films) in the spectrophotometer.
-
Record the absorption spectrum over a wavelength range of 300 nm to 900 nm.[8]
-
The position and relative intensity of the absorption peaks will be indicative of the oxidation state of the polyaniline sample.
-
Visualizing Polyaniline's Transformations
The relationships between the different oxidation states of polyaniline can be effectively visualized using diagrams. The following diagrams, generated using the DOT language, illustrate these transformations and a general experimental workflow.
Caption: Interconversion between the oxidation states of polyaniline.
References
- 1. open.metu.edu.tr [open.metu.edu.tr]
- 2. frontiermaterials.net [frontiermaterials.net]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. researchgate.net [researchgate.net]
- 5. frontiermaterials.net [frontiermaterials.net]
- 6. nanoscience.or.kr [nanoscience.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. echemlab.wordpress.com [echemlab.wordpress.com]
Health and safety considerations for handling Aniline Black
An In-depth Technical Guide to the Health and Safety Considerations for Handling Aniline Black (C.I. Pigment Black 1)
Introduction
This compound (C.I. Pigment Black 1) is a complex, polymeric organic pigment produced through the oxidation of aniline.[1][2] It is widely utilized for its intense black color and stability in applications such as textiles, leather dyeing, inks, and coatings.[2] While the final pigment form is a stable polymer with a distinct toxicological profile, a comprehensive health and safety evaluation must also consider the hazards associated with its precursor, aniline, and the physical hazards of handling a fine powder.
This guide provides a detailed technical overview of the health and safety considerations for researchers, scientists, and drug development professionals handling this compound. It covers hazard identification, toxicological data, risk management workflows, key toxicological mechanisms, and standard experimental protocols used in safety assessments.
Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are related to the physical nature of the powder (inhalation risk) and the well-documented toxicity of its parent compound, aniline. The pigment itself is generally considered to have low acute toxicity.[3]
Physical and Chemical Properties of this compound
The following table summarizes the key physical and chemical properties of this compound (C.I. Pigment Black 1).
| Property | Value | Source |
| CAS Number | 13007-86-8 | [4][5] |
| EC Number | 235-850-3 | [4][5] |
| Molecular Formula | C66H51Cr3N11O12 (Example) | [5] |
| Appearance | Black solid powder | [4][6] |
| Auto-ignition Temp. | 184 °C (at 1013.0 hPa) | [4][6] |
| Density | ~2,083 kg/m ³ (at 20 °C) | [4][6] |
| Solubility | Insoluble in water | [2] |
| Partition Coefficient | log Pow = < -1 (at 20 °C) | [4][6] |
Toxicological Data for this compound
This compound pigment exhibits low acute toxicity in animal studies and is not classified as a hazardous substance according to GHS criteria.[4][7]
| Endpoint | Species | Route | Value | Source |
| LD50 | Rat (male/female) | Oral | > 6,400 mg/kg bw | [4][6] |
| LD50 | Rat | Oral | > 5,000 mg/kg | [3] |
| LD50 | Rat (male/female) | Dermal | > 2,500 mg/kg bw | [4][6] |
| Skin Irritation | Rabbit | Dermal | Non-irritating (OECD 404) | [3][8] |
| Eye Irritation | Rabbit | Ocular | Non-irritating (OECD 405) | [3][8] |
| Mutagenicity | Not specified | In vitro/vivo | No mutagenic effects observed | [3][8] |
| Carcinogenicity | Not specified | Not specified | No cancerogenic effect known | [3] |
Hazards Associated with Aniline (Precursor/Metabolite)
The most significant toxicological risks stem from the precursor, aniline, which can be absorbed via inhalation, ingestion, and rapidly through the skin.[9][10][11]
-
Methemoglobinemia : The primary and most immediate health effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[9][12][13] This leads to cyanosis (blue discoloration of the skin), headache, dizziness, fatigue, and confusion.[9][11] High-level exposure can result in collapse, coma, and death.[10][12]
-
Hemolytic Anemia : Aniline may cause the destruction of red blood cells (hemolysis), leading to acute or delayed hemolytic anemia.[9]
-
Organ Toxicity : Chronic or high-level exposure may damage the spleen, liver, and kidneys.[9][10][14] Aniline-induced spleen toxicity is a notable finding in animal studies, characterized by splenomegaly, fibrosis, and eventual tumor formation.[14][15]
-
Carcinogenicity : Aniline is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[1] The US National Institute for Occupational Safety and Health (NIOSH) considers aniline a potential occupational carcinogen.[16][17]
Occupational Exposure and Risk Management
Effective risk management involves understanding exposure limits and implementing a systematic process to control hazards.
Occupational Exposure Limits (OELs) for Aniline
Since this compound is a solid with negligible vapor pressure, OELs are most relevant for its volatile precursor, aniline.
| Organization | Limit | Value (8-hour TWA) | Notes |
| OSHA (USA) | PEL | 5 ppm (19 mg/m³) | Skin notation applies.[10][16][17] |
| NIOSH (USA) | REL | Lowest Feasible Concentration | Considered a potential occupational carcinogen.[16][17] |
| ACGIH (USA) | TLV | 2 ppm (7.6 mg/m³) | Skin notation applies.[10][16][17] |
| SCOEL (EU) | OEL | 2 ppm (7.74 mg/m³) | Carcinogen Group C (threshold-based).[18] |
Risk Assessment and Management Workflow
A structured risk management process is critical for ensuring safety. This involves identifying hazards, assessing exposure risks, implementing controls, and regularly reviewing their effectiveness.
References
- 1. This compound | 13007-86-8 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. C.I. Pigment Black 1 | C66H51Cr3N11O12 | CID 102600770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. kremer-pigmente.com [kremer-pigmente.com]
- 9. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. nj.gov [nj.gov]
- 11. bloomtechz.com [bloomtechz.com]
- 12. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 13. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 17. Aniline - IDLH | NIOSH | CDC [cdc.gov]
- 18. researchgate.net [researchgate.net]
Aniline Black: A Versatile Precursor in Modern Organic Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of aniline black.
This compound, a term historically associated with a deep black dye, represents a class of complex polymeric structures derived from the oxidation of aniline.[1] While its initial applications were in the textile industry, its true potential lies in its role as a versatile precursor in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, which are pivotal scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis of this compound, its conversion into valuable derivatives such as phenazine-1-carboxylic acid, and its broader implications in drug discovery and development.
The Synthesis of this compound: A Controlled Oxidative Polymerization
This compound is not a single, well-defined compound but rather a mixture of polymeric species in various oxidation states. The most common form is polyaniline (PANI), which exists in three primary oxidation states: leucoemeraldine (fully reduced), emeraldine (partially oxidized), and pernigraniline (fully oxidized).[1] The emeraldine salt form is particularly noted for its electrical conductivity. The synthesis of this compound involves the chemical or electrochemical oxidation of aniline.
Experimental Protocol: Chemical Oxidation of Aniline
A common laboratory-scale synthesis of this compound involves the oxidation of aniline hydrochloride with an oxidizing agent in an acidic medium. The following protocol is a representative example.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (30%)
-
Hydrogen Peroxide (30%)
-
Hydroxyl copper phosphate (catalyst) or Ferrous sulfate (catalyst)
-
Distilled water
-
In a 500 mL three-necked flask equipped with a stirrer, add 200 mL of distilled water and 12 g of 30% hydrochloric acid.
-
While stirring, slowly add 9.9 g of aniline to form aniline hydrochloride solution.
-
Add the catalyst (e.g., 0.05 g to 0.28 g of hydroxyl copper phosphate or 0.5 g of ferrous sulfate).
-
Heat the mixture to a specific temperature (e.g., 35-50 °C).
-
Slowly add 35-40 g of 30% hydrogen peroxide over a period of 15-60 minutes.
-
Maintain the reaction temperature and stir for 1-2 hours.
-
Filter the resulting precipitate and wash with distilled water until the filtrate is colorless.
-
Dry the product in an oven at 140 °C for 2 hours to obtain this compound powder.
Data Presentation: Synthesis of this compound
| Catalyst | Catalyst Amount (relative to aniline) | Reaction Temperature (°C) | H2O2 Addition Time (min) | Reaction Time (h) | Yield (%) | Product Color | Reference |
| Hydroxyl copper phosphate | 2.8% | 45 | 35-40 | 1 | 96 | Blue-light black | [3] |
| Hydroxyl copper phosphate | 1.0% | 35 | 15-20 | 1.5 | 94 | Blue-light black | [3] |
| Hydroxyl copper phosphate | 0.5% | 50 | 45-50 | 2 | 91 | Blue-light black | [3] |
| Ferrous sulfate | 5.1% | 50 | ~20 | 1 | 54.5 | Green-black | [2][3] |
This compound as a Precursor for Nitrogen-Containing Heterocycles
The complex polymeric structure of this compound can be strategically manipulated to serve as a starting material for smaller, well-defined heterocyclic compounds. A prime example is the synthesis of phenazine derivatives, which are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5]
Synthesis of Phenazine-1-carboxylic Acid (PCA) from Aniline
A multi-step synthesis has been developed to produce phenazine-1-carboxylic acid (PCA) and its derivatives from aniline. This process involves a Jourdan-Ullmann coupling followed by a reductive ring-closure.[4][6]
The overall synthetic pathway can be summarized as follows:
References
- 1. This compound | 13007-86-8 | Benchchem [benchchem.com]
- 2. CN103044962A - this compound pigment producing method - Google Patents [patents.google.com]
- 3. CN103044962B - this compound pigment producing method - Google Patents [patents.google.com]
- 4. rroij.com [rroij.com]
- 5. [PDF] Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived SmallMolecules from Diverse Anilines: Privileged Structures for Discovery | Semantic Scholar [semanticscholar.org]
- 6. CN104829544A - Preparation method for phenazine-1-carboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Masson's Trichrome Staining for Histological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the query specified "Aniline Black," it is important to clarify that this compound is an industrial dye produced through the oxidation of aniline, primarily used in the textile industry, and is not a standard histological stain. A likely point of confusion is with "Aniline Blue," a constituent of several important polychrome stains used in histology. One of the most common and valuable of these is the Masson's Trichrome stain.
This document provides a detailed protocol for the Masson's Trichrome staining technique. This method is invaluable for differentiating cellular and extracellular components in tissue sections. It is particularly adept at distinguishing collagenous connective tissue from muscle and cytoplasm. In a typical Masson's Trichrome stain, nuclei are stained black, cytoplasm, keratin, and muscle fibers are stained red, and collagen and mucin are stained blue with Aniline Blue.
Principle of the Method
Masson's Trichrome is a multi-step staining procedure that utilizes three different stains to color various tissue components. The technique relies on the differential binding of these dyes to tissue structures based on their porosity and charge. After nuclear staining with an iron hematoxylin, the tissue is treated with a red cytoplasmic stain (e.g., Biebrich scarlet-acid fuchsin). Subsequently, a polyacid solution (phosphomolybdic/phosphotungstic acid) is used as a decolorizer and a mordant. This large molecule is thought to remove the red dye from the more porous collagen fibers while leaving it in the denser cytoplasm and muscle. Finally, Aniline Blue is applied, which, being a smaller molecule, can then penetrate and stain the now decolorized collagen.
Data Presentation
The following table summarizes the key quantitative parameters of the Masson's Trichrome staining protocol.
| Reagent/Step | Component/Parameter | Value/Concentration | Time/Duration | Temperature |
| Mordanting (Post-Fixation) | Bouin's Solution | Saturated Picric Acid (75 ml), 40% Formaldehyde (25 ml), Glacial Acetic Acid (5 ml) | 1 hour or overnight | 56°C or Room Temp. |
| Nuclear Staining | Weigert's Iron Hematoxylin | Equal parts of Solution A (1% Hematoxylin in 95% Alcohol) and Solution B (4% Ferric Chloride in 1% HCl) | 10 minutes | Room Temp. |
| Cytoplasmic Staining | Biebrich Scarlet-Acid Fuchsin | 1% Biebrich Scarlet (90 ml), 1% Acid Fuchsin (10 ml), Glacial Acetic Acid (1 ml) | 10-15 minutes | Room Temp. |
| Differentiation/Mordanting | Phosphomolybdic-Phosphotungstic Acid | 5% Phosphomolybdic Acid and 5% Phosphotungstic Acid (equal parts) | 10-15 minutes | Room Temp. |
| Collagen Staining | Aniline Blue Solution | 2.5% Aniline Blue in 2% Acetic Acid | 5-10 minutes | Room Temp. |
| Final Differentiation | Acetic Acid Solution | 1% Acetic Acid in distilled water | 2-5 minutes | Room Temp. |
Experimental Protocol
This protocol is intended for formalin-fixed, paraffin-embedded tissue sections.
Reagent Preparation
-
Bouin's Solution : To 75 ml of saturated aqueous picric acid, add 25 ml of 40% formaldehyde and 5 ml of glacial acetic acid.[1][2]
-
Weigert's Iron Hematoxylin :
-
Solution A : 1 g hematoxylin in 100 ml of 95% ethanol.[3]
-
Solution B : 4 ml of 29% ferric chloride in water, 95 ml of distilled water, and 1 ml of concentrated hydrochloric acid.[3]
-
Working Solution : Mix equal parts of Solution A and Solution B immediately before use. This solution is stable for a few hours to a few days.[4][5][6]
-
-
Biebrich Scarlet-Acid Fuchsin Solution : To 90 ml of 1% aqueous Biebrich Scarlet, add 10 ml of 1% aqueous acid fuchsin and 1 ml of glacial acetic acid.[3][7]
-
Phosphomolybdic-Phosphotungstic Acid Solution : Mix equal volumes of 5% aqueous phosphomolybdic acid and 5% aqueous phosphotungstic acid.[3] Some protocols recommend dilution with water.[8]
-
Aniline Blue Solution : Dissolve 2.5 g of Aniline Blue in 100 ml of 2% acetic acid.[3]
-
1% Acetic Acid Solution : Add 1 ml of glacial acetic acid to 99 ml of distilled water.[3]
Staining Procedure
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (3 changes, 3 minutes each).
-
Transfer through 100% ethanol (2 changes, 10 dips each).
-
Transfer through 95% ethanol (2 changes, 10 dips each).
-
Rinse well in distilled water.[4]
-
-
Mordanting : For formalin-fixed tissues, mordant sections in Bouin's solution at 56°C for 1 hour or overnight at room temperature.[4][9] This step enhances staining quality.[4]
-
Washing : Rinse slides in running tap water for 5-10 minutes to remove all yellow color from the Bouin's solution.[4][9]
-
Nuclear Staining :
-
Cytoplasmic Staining :
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[9]
-
Wash in distilled water.
-
-
Differentiation and Mordanting :
-
Collagen Staining :
-
Final Differentiation and Dehydration :
Expected Results
Experimental Workflow
Caption: Workflow for Masson's Trichrome Staining.
References
- 1. Bouin solution - Wikipedia [en.wikipedia.org]
- 2. Bouinâs fluid fixation — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 5. carlroth.com [carlroth.com]
- 6. biotna.net [biotna.net]
- 7. Sigma Diagnostics Biebrich Scarlet-Acid Fuchsin Solution 250 mL | Buy Online | Sigma Diagnostics™ | Fisher Scientific [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. microbenotes.com [microbenotes.com]
- 10. med.emory.edu [med.emory.edu]
- 11. cancerdiagnostics.com [cancerdiagnostics.com]
Application Notes and Protocols: The Use of Black Counterstains in Microscopy with a Focus on Nigrosin and Sudan Black B
A Note on Terminology: Aniline Black vs. Nigrosin
The term "this compound" typically refers to a synthetic black pigment used in inks and dyes for industrial applications.[1] While derived from aniline, it is not commonly employed as a biological stain in microscopy. A related term, Nigrosin (also known as Acid Black 2), is a black, water-soluble aniline-derived dye that is used in histology and microbiology.[2][3] It is likely that inquiries regarding "this compound" as a counterstain are referring to Nigrosin. Another related stain mentioned in literature is "Aniline Blue Black," which has been used as a protein stain.[4] This document will focus on the applications of Nigrosin and a prominent alternative, Sudan Black B, as black counterstains in microscopy.
Nigrosin as a Counterstain
Nigrosin is a versatile dye utilized in various staining procedures, most notably for negative staining in microbiology.[2][3] In this technique, the background is stained dark, while the cells remain unstained, providing high contrast for visualization of cellular morphology.[2][3] Nigrosin is also a component of some polychromatic stains, such as in conjunction with Biebrich scarlet and orange G for a panchromatic stain for histological purposes.[5]
Applications of Nigrosin Staining:
-
Negative Staining: Widely used to visualize bacteria, fungi, and yeasts without heat fixing, which can distort cell shape and size.[2][3]
-
Component of Polychromatic Stains: Used in combination with other dyes to achieve differential staining of various tissue components.[5]
-
Nissl Staining: Employed in marking the rough endoplasmic reticulum of neurons.[2]
Detailed Application Notes: Sudan Black B as a Counterstain for Fluorescence Microscopy
Sudan Black B (SBB) is a lipophilic dye that has found a crucial application in fluorescence microscopy not as a traditional counterstain to color specific structures, but as a quenching agent to reduce autofluorescence.[6][7][8] Autofluorescence is the natural fluorescence emitted by certain biological structures, such as collagen and elastin, which can obscure the signal from specific fluorescent probes.
Mechanism of Action
Sudan Black B is a non-fluorescent, dark pigment that is soluble in lipids and other organic solvents.[6] When applied to tissue sections, it is thought to accumulate in lipophilic regions and quench autofluorescence by absorbing the stray light emitted from the tissue.[7][8] This results in a darker background and a significantly improved signal-to-noise ratio for the specific fluorescent labels.
Key Applications in Research and Drug Development
-
Immunofluorescence (IHC-F): SBB is invaluable in IHC-F studies on tissues with high intrinsic autofluorescence, such as the kidney, brain, and tissues containing red blood cells.[7][9]
-
Fluorescence In Situ Hybridization (FISH): By reducing background noise, SBB enhances the detection of specific DNA or RNA sequences labeled with fluorescent probes.[9][10]
-
Neuroscience Research: The brain contains lipofuscin, a highly autofluorescent pigment that accumulates in aging neurons. SBB treatment is effective in diminishing this autofluorescence, allowing for clearer imaging of neural structures.[9]
-
Connective Tissue Studies: Tissues rich in collagen and elastin, which are notoriously autofluorescent, can be effectively imaged with fluorescence microscopy following SBB treatment.
Experimental Protocols
Protocol 1: Nigrosin Negative Staining for Microbiology
This protocol is a basic method for the negative staining of bacterial cells.
Materials:
-
Nigrosin, water-soluble (10% aqueous solution)
-
Bacterial culture
-
Microscope slides
-
Inoculating loop
-
Distilled water
Procedure:
-
Place a small drop of 10% Nigrosin solution onto a clean microscope slide.
-
Using a sterile inoculating loop, aseptically transfer a small amount of bacterial culture to the drop of Nigrosin.
-
Gently mix the bacteria with the dye using the loop.
-
Take a second clean slide and hold it at a 45-degree angle to the first slide. Touch the edge of the second slide to the drop of the bacteria-dye mixture.
-
Allow the drop to spread along the edge of the second slide.
-
Push the second slide across the first slide in a smooth, rapid motion to create a thin smear. The smear should have a gradient of thickness.
-
Allow the smear to air dry completely. Do not heat fix.
-
Observe the slide under the microscope using oil immersion. The bacterial cells will appear as clear, unstained bodies against a dark background.
Protocol 2: Sudan Black B Treatment for Reducing Autofluorescence in Paraffin-Embedded Sections
This protocol is suitable for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Sudan Black B (SBB)
-
70% Ethanol
-
Xylene
-
Ethanol (100%, 95%)
-
Distilled water
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Deparaffinize tissue sections in xylene (2 changes for 5 minutes each).
-
Rehydrate the sections through a graded series of ethanol: 100% ethanol (2 changes for 3 minutes each), 95% ethanol (1 change for 3 minutes), and finally rinse in distilled water.
-
Perform antigen retrieval if required for your immunofluorescence protocol.
-
Proceed with your standard immunofluorescence staining protocol (primary and secondary antibody incubations).
-
After the final post-secondary antibody wash, prepare a 0.1% SBB solution in 70% ethanol. Stir for 30 minutes and filter through a 0.2 µm filter.
-
Incubate the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.
-
Briefly rinse the slides in 70% ethanol to remove excess SBB.
-
Wash the slides thoroughly in PBS (3 changes for 5 minutes each).
-
Counterstain with a nuclear stain if desired (e.g., DAPI).
-
Mount the slides with an aqueous mounting medium.
Protocol 3: Sudan Black B Treatment for Reducing Autofluorescence in Frozen Sections
This protocol is adapted for use with frozen tissue sections.
Materials:
-
Sudan Black B (SBB)
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Mounting medium
Procedure:
-
Fix frozen sections as required by your immunofluorescence protocol (e.g., cold acetone or paraformaldehyde).
-
Wash the sections in PBS.
-
Perform your standard immunofluorescence staining protocol.
-
After the final post-secondary antibody wash, incubate the slides in 0.1% SBB in 70% ethanol for 10-20 minutes at room temperature in the dark.
-
Briefly rinse the slides in 70% ethanol.
-
Wash the slides extensively in PBS (3 changes for 5 minutes each).
-
Mount with an aqueous mounting medium.
Quantitative Data Summary
| Parameter | Sudan Black B Staining | Nigrosin Negative Staining |
| Concentration | 0.1% - 0.3% in 70% ethanol[7][9] | 10% aqueous solution |
| Incubation Time | 10 - 30 minutes | Not applicable (stain is mixed with sample) |
| Solvent | 70% Ethanol | Distilled water |
| Fixation | Formalin-fixed paraffin-embedded or frozen sections | Not applicable (live or unfixed cells) |
| Primary Application | Reduction of autofluorescence | Negative staining of microorganisms |
Visualized Workflows and Pathways
Caption: Workflow for Nigrosin Negative Staining.
Caption: Workflow for Sudan Black B Treatment.
References
- 1. chembk.com [chembk.com]
- 2. dawnscientific.com [dawnscientific.com]
- 3. chemicalworlds.com [chemicalworlds.com]
- 4. researchgate.net [researchgate.net]
- 5. [A new high definition histologic coloration method based on formic nigrosin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. Sudan black B reduces autofluorescence in murine renal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Immunostaining of Enamel Matrix: Application of Sudan Black B and Minimization of False Positives from Normal Sera and IgGs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
Synthesis of Aniline Black Pigment: An Application Note and Laboratory Protocol
Introduction
Aniline Black (C.I. Pigment Black 1) is a synthetic organic pigment with a long and significant history in the chemical industry, first discovered in the mid-19th century.[1] It is produced through the oxidation of aniline.[2][3] This pigment is renowned for its deep, neutral black color, excellent lightfastness, and stability.[2][4] this compound finds extensive applications in the dyeing of textiles, leather, and in the formulation of inks and coatings.[5] Chemically, it is a form of polyaniline, a conductive polymer, and its properties can be tuned by controlling the polymerization conditions.[2] This document provides detailed laboratory protocols for the synthesis of this compound, a summary of quantitative data from various synthetic routes, and a visual representation of the experimental workflow.
Experimental Protocols
The synthesis of this compound is achieved through the oxidative polymerization of aniline in an acidic medium. Various oxidizing agents and catalysts can be employed, leading to variations in yield and product characteristics. Below are two representative protocols.
Protocol 1: Oxidation with Potassium Dichromate
This protocol is a classic method for the laboratory synthesis of this compound.
Materials:
-
Aniline (C₆H₅NH₂)
-
Potassium dichromate (K₂Cr₂O₇)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Oxidizing Solution: In a 250 mL beaker, dissolve 1.0 g of potassium dichromate in 100 mL of distilled water. Carefully add 1.0 cm³ of concentrated sulfuric acid to this solution.[5]
-
Preparation of Aniline Solution: In a separate beaker, mix 0.5 cm³ of aniline with an equal volume of concentrated hydrochloric acid.[5]
-
Reaction: Place a cotton cloth or another substrate into the dichromate solution. Subsequently, add the aniline hydrochloride solution to the beaker containing the dichromate solution and substrate.[5]
-
Heating: Heat the reaction mixture gently over a flame for approximately five minutes to accelerate the reaction.[5]
-
Isolation and Washing: Allow the mixture to cool. A black precipitate of this compound will form. Filter the precipitate and wash it thoroughly with distilled water to remove any unreacted reagents and byproducts.
-
Drying: Dry the resulting pigment in an oven at a controlled temperature.
Protocol 2: Oxidation with Hydrogen Peroxide and a Catalyst
This method avoids the use of chromium salts, offering a more environmentally benign synthesis.
Materials:
-
Aniline (C₆H₅NH₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Ferrous sulfate (FeSO₄) or Hydroxyl copper phosphate as a catalyst
-
30% Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
Preparation of Aniline Hydrochloride Solution: In a 500 mL three-necked flask, add 200 mL of water and 12 g of 30% hydrochloric acid. While stirring, add 9.9 g of aniline until it completely dissolves.[6]
-
Addition of Catalyst: Add 0.5 g of ferrous sulfate (or a specified amount of another catalyst like hydroxyl copper phosphate) to the solution.[6]
-
Oxidation: Heat the mixture to 50°C. Slowly add 35 g of 30% hydrogen peroxide over a period of about 20 minutes.[6]
-
Reaction Completion: Maintain the temperature at 55°C and continue stirring for 1 hour.[6]
-
Isolation and Washing: After the reaction is complete, filter the solution to collect the black precipitate. Wash the filter cake with a copious amount of water until the filtrate is colorless.[6]
-
Drying: Dry the pigment in an oven at 140°C for 2 hours.[6]
Data Presentation
The choice of oxidizing agent and catalyst significantly impacts the yield of this compound. The following table summarizes quantitative data from different synthetic approaches.
| Aniline (g) | Oxidizing Agent | Catalyst | Catalyst Amount (g) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 9.9 | 30% H₂O₂ (35 g) | Ferrous Sulfate | 0.5 | 50-55 | 1 | 54.5 | [6] |
| 9.9 | 30% H₂O₂ (35 g) | Hydroxyl Cupric Phosphate | 0.1 | 35 | 1.5 | 94 | [6] |
| 9.9 | 30% H₂O₂ (35 g) | Hydroxyl Cupric Phosphate | 0.05 | 50-55 | 2 | 91 | [6] |
| 9.9 | 30% H₂O₂ (40 g) | Hydroxyl Cupric Phosphate | 0.28 | 45-50 | 1 | 96 | [7] |
Mandatory Visualization
The synthesis of this compound proceeds via a complex oxidative polymerization mechanism. The following diagram illustrates the key stages of this process.
Caption: Experimental workflow for the synthesis of this compound.
The polymerization process is initiated by the oxidation of aniline to form a radical cation. This is followed by a propagation phase involving dimerization and subsequent polymer chain growth. The reaction terminates upon the consumption of the oxidizing agent, resulting in the final this compound pigment.
References
- 1. primescholars.com [primescholars.com]
- 2. This compound | 13007-86-8 | Benchchem [benchchem.com]
- 3. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103044962A - this compound pigment producing method - Google Patents [patents.google.com]
- 7. CN103044962B - this compound pigment producing method - Google Patents [patents.google.com]
Application Notes: Staining of Nerve Tissue and Myelin Sheaths with Black Dyes
Introduction
The visualization of neural architecture is fundamental to neuroscience research. While modern techniques like immunofluorescence offer high specificity, classic histological stains remain invaluable for providing broad structural context. The term "Aniline Black" as a stain for nervous tissue has historical roots, with notable use in the late 19th century for revealing intricate details of neurons and their processes, including Purkinje cells. However, in contemporary histology, "this compound" is more commonly known as a synthetic pigment (polyaniline) and is not typically used as a primary neurological stain. Detailed modern protocols for a specific "this compound" nerve tissue stain are not prevalent in the current literature.
It is likely that researchers seeking "this compound" protocols are interested in achieving black or very dark staining of specific neural components, particularly myelin sheaths and axons. This document provides detailed application notes and protocols for two widely used and reliable methods that yield a black stain for these structures: Sudan Black B for myelin and Silver Impregnation (Bielschowsky's Method) for axons and neurofibrils.
Comparative Overview of Staining Protocols
The following table summarizes the key quantitative parameters for the Sudan Black B and Bielschowsky silver staining methods, facilitating a comparison of their respective protocols.
| Parameter | Sudan Black B (for Frozen Sections) | Sudan Black B (for Paraffin Sections) | Bielschowsky's Silver Method (for Paraffin Sections) |
| Primary Staining Reagent | 0.7% Sudan Black B in Propylene Glycol | 1% Sudan Black B in Ethylene Glycol | 10% Silver Nitrate |
| Staining Temperature | 100°C (for solution preparation), Room Temp or 60°C for staining | Room Temperature | 37-40°C |
| Staining Duration | 7 minutes (with agitation) or up to 60 minutes | 20 minutes | 15-30 minutes |
| Differentiation | 85% Propylene Glycol (3 minutes) | 70% Ethanol (brief washes) | Developer solution (Formaldehyde-based) |
| Counterstain | Nuclear Fast Red | Cresyl Fast Violet or other Nissl stains | Optional (e.g., Neutral Red) |
| Primary Target | Lipids (Myelin Sheath) | Lipids (Myelin Sheath) | Neurofilaments (Axons, Neurofibrils), Senile Plaques, Tangles |
| Expected Color | Myelin: Blue-black | Myelin: Black | Axons/Neurofibrils: Black |
| Section Type | Frozen Sections (10-16 µm) | Paraffin or Cryosections | Paraffin Sections (8-10 µm) |
I. Sudan Black B for Myelin Sheath Staining
Sudan Black B is a lipophilic dye that is highly soluble in fats and lipids, making it an excellent stain for myelin sheaths, which are rich in lipids. It provides a crisp, blue-black to black staining of myelin, offering strong contrast.[1] The mechanism is a physical one, based on the dye's higher affinity for lipids than for its solvent.[2]
A. Protocol for Frozen Sections
This protocol is adapted for snap-frozen tissue sections, which preserves lipid integrity.
1. Reagents
-
10% Formalin
-
Propylene Glycol
-
Sudan Black B Staining Solution (0.7g Sudan Black B in 100mL Propylene Glycol)
-
85% Propylene Glycol
-
Nuclear Fast Red Solution
-
Aqueous mounting medium (e.g., Glycerin Jelly)
2. Experimental Workflow Diagram
References
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Aniline Black and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline Black (also known as Nigrosine) is a complex phenazine-based polymeric dye. Due to its polymeric nature and general insolubility in common solvents, direct analysis of the intact this compound polymer by conventional High-Performance Liquid Chromatography (HPLC) is challenging.[1] However, HPLC is an indispensable tool for various analytical procedures related to the synthesis and characterization of this compound.
These application notes provide detailed protocols for the use of HPLC in the analysis of:
-
Aniline Monomer Purity: Ensuring the quality of the primary starting material.
-
Monitoring Aniline Polymerization: Tracking the consumption of the aniline monomer during the synthesis of this compound.
-
Analysis of Soluble Components and Degradation Products: Characterizing smaller, soluble oligomers or products resulting from controlled degradation of the polymer.
-
Molecular Weight Distribution Analysis by Gel Permeation Chromatography (GPC/SEC): A complementary liquid chromatography technique to characterize the polymer's molecular weight distribution.
Part 1: HPLC Analysis of Aniline Monomer and Polymerization Monitoring
Application Note:
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the separation and quantification of aniline and its related impurities.[2] The quality of the aniline monomer is critical for the consistent synthesis of this compound. Furthermore, monitoring the depletion of the aniline monomer during the polymerization process allows for kinetic studies and reaction endpoint determination.[3] A standard HPLC system equipped with a UV detector is typically employed for these analyses, with C18 columns being a common choice for the stationary phase.[2][4]
Experimental Protocol: Quantification of Aniline Monomer
This protocol outlines a general method for the quantification of aniline using RP-HPLC.
1. Instrumentation and Materials:
-
HPLC System: A standard analytical HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][4]
-
Solvents: HPLC grade acetonitrile and water.[2]
-
Reagents: Phosphoric acid or a buffer salt (e.g., ammonium acetate) for mobile phase preparation.[1]
-
Standards: Aniline standard of known purity.
2. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | C18, 15 cm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 45:55, v/v) with 0.05% H₂SO₄[5] or Methanol:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 200 nm[5] |
| Injection Volume | 10 µL[4] |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of aniline standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[2]
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[6]
-
Sample Preparation (for monomer purity): Accurately weigh the aniline sample and dissolve it in the mobile phase to a known concentration within the calibration range.
-
Sample Preparation (for reaction monitoring): At specified time intervals during the polymerization, withdraw an aliquot of the reaction mixture. Immediately quench the reaction (e.g., by dilution in a cold solvent or addition of a reaction inhibitor). Filter the sample through a 0.45 µm syringe filter before injection.[3]
4. Data Analysis:
-
Qualitative Analysis: Identify the aniline peak in the sample chromatogram by comparing its retention time with that of the aniline standard.
-
Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of aniline in the samples by interpolation from the calibration curve.[6]
Logical Workflow for Aniline Monomer Analysis and Polymerization Monitoring
Caption: Workflow for HPLC analysis of aniline monomer.
Part 2: Analysis of Soluble Components and Degradation Products
Application Note:
While the bulk this compound polymer is insoluble, the crude product may contain soluble lower molecular weight oligomers or unreacted starting materials. Additionally, controlled degradation of the polymer can yield smaller, soluble aromatic amines that can be analyzed by HPLC.[7][8] This analysis is crucial for understanding the composition of the dye and for identifying potentially hazardous aromatic amines.[9] RP-HPLC with UV or PDA detection is a suitable technique for separating these complex mixtures.[7][8]
Experimental Protocol: Analysis of Soluble Aromatic Amines
This protocol provides a method for the analysis of aniline and its potential degradation products, such as aminophenols.[7]
1. Instrumentation and Materials:
-
HPLC System: As described in Part 1. A PDA detector is recommended for spectral confirmation of peaks.
-
Column: A C4, C8, or C18 reversed-phase column can be used. A C4 column may provide better results for more polar analytes.[7][8]
-
Solvents: HPLC grade methanol or acetonitrile and water.[7]
-
Reagents: Acetate buffer.[7]
-
Standards: Analytical standards of expected degradation products (e.g., p-aminophenol, m-aminophenol, o-aminophenol, phenol).[7]
2. Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | C4, 15 cm x 4.6 mm, 5 µm[7][8] |
| Mobile Phase | Methanol:Acetate buffer (10 mM, pH 5) (60:40, v/v)[7][8] |
| Flow Rate | 1.0 mL/min[7][8] |
| Column Temperature | 25-40 °C[7] |
| Detection | PDA at 270 nm[7][8] |
| Injection Volume | 20 µL |
3. Sample Preparation:
-
Soluble Components: Dissolve a known amount of the crude this compound sample in a suitable solvent (e.g., methanol, dimethylformamide) and dilute with the mobile phase. Filter through a 0.45 µm syringe filter.
-
Degradation Products: Subject the this compound sample to a controlled degradation process (e.g., chemical reduction). Neutralize the resulting solution and dilute with the mobile phase. Filter before injection.
4. Data Analysis:
-
Identify the peaks corresponding to aniline and its degradation products by comparing their retention times and UV spectra with those of the analytical standards.
-
Quantify the identified compounds using an external standard calibration method as described in Part 1.
Quantitative Data Summary: Separation of Aniline and Degradation Products
The following table summarizes typical retention data for the separation of aniline and related compounds.
| Compound | Retention Time (min) (Approx.) |
| p-Aminophenol | 2.5 |
| m-Aminophenol | 3.2 |
| o-Aminophenol | 4.1 |
| Phenol | 5.5 |
| Aniline | 6.8 |
| Note: Retention times are approximate and will vary depending on the specific HPLC system and conditions. |
Part 3: Molecular Weight Distribution by Gel Permeation Chromatography (GPC/SEC)
Application Note:
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most appropriate liquid chromatography technique for determining the molecular weight and molecular weight distribution of polymers like polyaniline (the basis of this compound).[10] In GPC, molecules are separated based on their size in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later.[10] This technique is essential for understanding how polymerization conditions affect the final polymer properties.
Experimental Protocol: GPC Analysis of Polyaniline
This protocol describes a general method for the GPC analysis of polyaniline.
1. Instrumentation and Materials:
-
GPC/SEC System: An HPLC system configured for GPC, including a pump, autosampler, column oven, and a refractive index (RI) or UV detector.
-
Column: GPC columns packed with porous, cross-linked polystyrene-divinylbenzene beads are commonly used.[10]
-
Solvent: N-methyl-2-pyrrolidone (NMP) containing 0.5 wt% LiCl is a common solvent for polyaniline.[10]
-
Standards: Polystyrene or poly(methyl methacrylate) standards of known molecular weights for calibration.
2. GPC Conditions:
| Parameter | Condition |
| Stationary Phase | Cross-linked polystyrene-divinylbenzene GPC columns (set of columns with different pore sizes may be required)[10] |
| Mobile Phase | N-methyl-2-pyrrolidone (NMP) + 0.5 wt% LiCl[10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60-80 °C |
| Detection | Refractive Index (RI) or UV (at a wavelength where the polymer absorbs) |
| Injection Volume | 100 µL |
3. Standard and Sample Preparation:
-
Calibration Standards: Prepare a series of polymer standards of known molecular weights in the mobile phase.
-
Sample Preparation: Dissolve the polyaniline sample in the mobile phase. This may require gentle heating and stirring. Filter the solution through a solvent-resistant filter (e.g., 0.45 µm PTFE) before injection.[10]
4. Data Analysis:
-
Generate a calibration curve by plotting the logarithm of the molecular weight of the standards against their elution volume.
-
Determine the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) of the polyaniline sample using the calibration curve and specialized GPC software.
GPC/SEC Experimental Workflow
Caption: Workflow for GPC/SEC analysis of polyaniline.
Conclusion
While direct HPLC analysis of this compound is not feasible, HPLC and GPC/SEC are critical analytical techniques for a comprehensive understanding of this complex polymeric dye. The protocols provided in these application notes offer robust methods for quality control of the aniline monomer, monitoring the polymerization process, characterizing soluble components and degradation products, and determining the molecular weight distribution of the resulting polymer. These analytical approaches are essential for ensuring the quality and consistency of this compound and for advancing research and development in materials science and related fields.
References
- 1. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
Application Note: High-Sensitivity Analysis of Aniline Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental chemical intermediates in the synthesis of a wide array of products, including dyes, pharmaceuticals, polymers, and agrochemicals.[1] Due to their widespread industrial use, they are common environmental pollutants. Many aniline derivatives are toxic and suspected carcinogens, making their monitoring in environmental and biological matrices crucial for public health and safety.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of these compounds.[4]
This document provides detailed application notes and protocols for the analysis of aniline derivatives by GC-MS. It covers direct analysis and methods involving derivatization to enhance analytical performance for polar and less volatile compounds.
Principles of the Method
The GC-MS analysis of aniline derivatives involves several key stages. First, the sample is prepared to extract the analytes from their matrix. Common techniques include liquid-liquid extraction (LLE) for aqueous samples and accelerated solvent extraction (ASE) for solid matrices.[1] Due to the polar nature of many aniline derivatives, which can lead to poor chromatographic peak shape and reduced sensitivity, a derivatization step is often employed.[5] Derivatization chemically modifies the aniline derivatives to increase their volatility and thermal stability.[2]
Following sample preparation, the extract is injected into the gas chromatograph. The compounds are vaporized and separated as they travel through a capillary column, based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for definitive identification and quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is dependent on the sample matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g., Serum, Wastewater) [1]
-
Alkalinization: Adjust the pH of the aqueous sample to >11 using a suitable base (e.g., 1.0 M NaOH).
-
Extraction: Transfer the alkalinized sample to a separatory funnel and add an appropriate volume of an immiscible organic solvent (e.g., chloroform, methylene chloride).
-
Shaking: Vigorously shake the funnel for 1-2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Allow the layers to separate. Collect the organic layer containing the aniline derivatives.
-
Drying: Dry the organic extract over anhydrous sodium sulfate to remove residual water.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen.
Protocol 2: Accelerated Solvent Extraction (ASE) from Solid Matrices (e.g., Soil, Sediments) [6]
-
Sample Mixing: Mix the solid sample with a drying agent such as diatomaceous earth.
-
Extraction Cell: Pack the mixture into an ASE extraction cell.
-
Extraction: Perform the extraction using a suitable solvent or solvent mixture (e.g., methylene chloride/acetone 1:1) at an elevated temperature and pressure.
-
Collection: Collect the extract in a collection vial.
-
Post-Extraction: The extract may require further cleanup or concentration before GC-MS analysis.
Derivatization
For polar aniline derivatives, derivatization is crucial for improving their volatility and chromatographic performance.
Protocol 3: Derivatization with 4-Carbethoxyhexafluorobutyryl Chloride (4-CBHBC) [7]
-
Reagent Addition: To the extracted and dried sample residue, add 50 µL of 4-carbethoxyhexafluorobutyryl chloride.[7]
-
Reaction: Allow the reaction to proceed as per the validated method.
-
Evaporation: Evaporate the excess derivatizing reagent under a stream of nitrogen.[7]
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for GC-MS injection.[7]
Protocol 4: Derivatization with 2,2,2-Trichloroethyl Chloroformate (TCECF) [1]
-
Reagent Addition: Add 50 µL of 2,2,2-trichloroethyl chloroformate to the extracted aniline.[1]
-
Reaction: Ensure the reaction goes to completion.
-
Evaporation: Remove the excess reagent by evaporation.[1]
-
Reconstitution: Dissolve the derivatized residue in chloroform for analysis.[1]
GC-MS Parameters
The following are general GC-MS parameters that can be adapted for the analysis of various aniline derivatives. Method optimization is recommended for specific applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280 °C[1] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Oven Temperature Program | Initial temperature 40-70 °C, hold for 1-5 min, ramp at 10-15 °C/min to 280-290 °C, hold for 5-10 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C[1] |
| Quadrupole Temperature | 150 °C[1] |
| Transfer Line Temperature | 280 - 325 °C[1] |
| Mass Scan Range | 35 - 450 amu[1] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative data for the analysis of aniline and its derivatives are summarized in the tables below. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Method Performance for Derivatized Aniline in Serum [7]
| Parameter | Aniline (derivatized with 4-CBHBC) | N-methylaniline (Internal Standard, derivatized with 4-CBHBC) |
| Linearity Range | 0.5 - 25.0 mg/L | - |
| Limit of Detection (LOD) | 0.1 mg/L | - |
| Within-Run Precision (%RSD) | 3.8% | - |
| Between-Run Precision (%RSD) | 5.8% | - |
| Molecular Ion (m/z) | 343 | 357 |
Table 2: Method Performance for Derivatized Aniline (General) [1]
| Parameter | Aniline (derivatized with 4-CBHBC) | Aniline (derivatized with TCECF) |
| Linearity Range | 0.5 - 25.0 mg/L | 0.5 - 25.0 mg/L |
| Limit of Detection (LOD) | 0.1 mg/L | 0.1 mg/L |
| Within-Run Precision (%RSD) | 3.8% | 3.61% |
| Between-Run Precision (%RSD) | 5.8% | 5.92% |
| Derivatized Molecular Ion (m/z) | 343 | 267, 269 |
Table 3: Method Performance for Aniline in Soil by ASE-GC-MS [6]
| Parameter | Value |
| Linearity Range | 0.5 - 20 µg/mL (R² = 0.999) |
| Limit of Quantification (LOQ) | 0.04 mg/kg |
| Recovery | 76 - 98% |
| Intraday Precision (%RSD) | 2.0 - 6.9% |
| Interday Precision (%RSD) | 3.1 - 7.5% |
Table 4: Characteristic Ions for Selected Aniline Derivatives (Underivatized) [1]
| Compound | Characteristic Ion (m/z) |
| Aniline | 93 |
| 2-Chloroaniline | 127 |
| 3-Chloroaniline | 127 |
| 4-Chloroaniline | 127 |
| 2,6-Dimethylaniline | 121 |
| 4-Bromoaniline | 171 |
| 2-Nitroaniline | 138 |
| 3-Nitroaniline | 138 |
| 4-Nitroaniline | 138 |
| 3,4-Dichloroaniline | 161 |
| 2,4,5-Trichloroaniline | 195 |
Visualizations
Caption: General experimental workflow for the GC-MS analysis of aniline derivatives.
Caption: Decision logic for employing derivatization in aniline analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. mdpi.com [mdpi.com]
- 7. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aniline Black in Conductive Polymers and Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of aniline black (polyaniline) in the development of conductive polymers and sensors. Detailed protocols for key experiments are included to facilitate research and development in these areas.
Introduction to this compound (Polyaniline)
This compound, the dark green, conductive form of polyaniline (PANI), has garnered significant attention in materials science due to its unique combination of properties.[1][2][3] It is an intrinsically conducting polymer (ICP) that possesses good environmental stability, tunable conductivity, and ease of synthesis.[1][4][5] PANI exists in several oxidation states, with the most useful being the emeraldine form.[6] The emeraldine base is an insulator, but upon protonation with an acid (doping), it converts to the conductive emeraldine salt.[6] This reversible doping/dedoping process is the basis for many of its sensing applications.[3][7]
Synthesis of Conductive Polyaniline (this compound)
Conductive polyaniline is typically synthesized through the oxidative polymerization of aniline.[8][9] The two primary methods are chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization
This is the most common method for large-scale synthesis of polyaniline.[2] It involves the oxidation of aniline monomer in an acidic medium using a suitable oxidizing agent, typically ammonium persulfate (APS).[2][9]
Experimental Protocol: Chemical Oxidative Polymerization of Aniline [2][9][10]
Materials:
-
Aniline (distilled before use)
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized (DI) water
Procedure:
-
Dissolve a specific amount of aniline in 1 M HCl solution in a beaker and cool the solution to 0-5 °C in an ice bath.
-
Separately, dissolve a stoichiometric amount of APS in 1 M HCl and cool it to 0-5 °C.
-
Slowly add the APS solution dropwise to the aniline solution while stirring continuously.
-
The reaction mixture will gradually turn from colorless to pale blue, then to dark green, indicating the formation of polyaniline.[2]
-
Continue stirring for 2-4 hours at 0-5 °C to ensure complete polymerization.
-
The polyaniline precipitate is then collected by filtration.
-
Wash the precipitate with 1 M HCl and then with methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting dark green polyaniline powder in a vacuum oven at 60 °C for 24 hours.
Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a uniform polyaniline film onto a conductive substrate, which is advantageous for sensor fabrication.[9][11]
Experimental Protocol: Electrochemical Deposition of Polyaniline Film [11][12][13]
Materials:
-
Aniline
-
Sulfuric acid (H₂SO₄), 1 M
-
Working electrode (e.g., glassy carbon, ITO-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an aqueous electrolyte solution containing 0.1 M aniline and 1.0 M H₂SO₄.[13]
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Polymerize aniline onto the working electrode surface using cyclic voltammetry (CV) by cycling the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a desired number of cycles.
-
Alternatively, use galvanostatic deposition by applying a constant current density (e.g., 0.5 mA/cm²) for a specific duration.[14]
-
After deposition, rinse the PANI-coated electrode with DI water to remove residual monomer and acid.
-
The resulting film should have a uniform dark green appearance.
Properties of this compound
The properties of this compound can be tailored for specific applications by controlling the synthesis conditions and doping levels.
Table 1: Electrical Conductivity of Polyaniline Forms
| Polyaniline Form | Doping State | Typical Conductivity (S/cm) | Reference(s) |
| Leucoemeraldine Base | Undoped (fully reduced) | ~10⁻¹⁰ | [15] |
| Emeraldine Base | Undoped | 5.49 x 10⁻⁹ - 10⁻¹⁰ | [15][16] |
| Emeraldine Salt | Doped | 1 - 22 | [1][15][16] |
| Pernigraniline Base | Undoped (fully oxidized) | ~10⁻¹⁰ | [15] |
Applications in Conductive Polymers
The conductive nature of this compound makes it a valuable component in various polymer composites and blends.
-
Antistatic Coatings: Blending PANI with insulating polymers can create materials with sufficient conductivity to dissipate static charge.
-
Electromagnetic Shielding: PANI composites can be used to absorb and reflect electromagnetic radiation, protecting sensitive electronic devices.
-
Conductive Inks: Formulations of PANI dispersed in a solvent can be used to print conductive tracks for flexible electronics.
Applications in Sensors
The sensitivity of polyaniline's conductivity to its chemical environment is the basis for its use in a wide range of sensors.[4][17] The general working principle involves a change in the polymer's doping state upon interaction with an analyte, leading to a measurable change in resistance or potential.
Gas Sensors
Polyaniline-based sensors are particularly effective for detecting gases like ammonia (NH₃) and nitrogen dioxide (NO₂) at room temperature.[4][18]
Working Mechanism of an Ammonia Sensor: When a PANI (emeraldine salt) based sensor is exposed to ammonia, the lone pair of electrons on the nitrogen atom of the ammonia molecule deprotonates the PANI backbone. This converts the conductive emeraldine salt to the non-conductive emeraldine base, leading to a significant increase in the sensor's resistance. This process is reversible upon removal of the ammonia.
Table 2: Performance of Polyaniline-Based Ammonia Sensors
| Sensor Composition | Analyte Concentration | Response Time | Recovery Time | Reference(s) |
| PANI-PVA Composite | 4000 ppm | ~50 s | ~90 s | [19] |
| PANI-PVA Composite | 8000 ppm | ~75 s | ~7 min 20 s | [19] |
| PANI-PVA Composite | 20,000 ppm | ~30 s | ~1 h | [19] |
| Ppy-C@PANI-800 | 100 ppm | 59.5 s | 25.6 s | [20] |
| PANI-Sr | 50 ppm | 1 s | 42 s | [21] |
| PA6/PANI Nanofibers | 50-250 ppm | Fast | - | [22] |
Experimental Protocol: Fabrication of a Simple Chemiresistive Ammonia Sensor
Materials:
-
PANI powder (synthesized as in 2.1)
-
An appropriate solvent (e.g., m-cresol, NMP)
-
Substrate with pre-patterned electrodes (e.g., interdigitated electrodes on glass or flexible polymer)
-
Spin coater or drop-casting equipment
Procedure:
-
Dissolve the synthesized PANI powder in a suitable solvent to form a solution or dispersion.
-
Clean the substrate with the pre-patterned electrodes thoroughly.
-
Deposit a thin film of the PANI solution onto the electrodes using either spin coating or drop casting.[5][18]
-
Dry the film in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove the solvent.
-
The fabricated sensor can then be connected to a multimeter or a source-measure unit to monitor its resistance changes in the presence of ammonia.
pH Sensors
The conductivity of polyaniline is highly dependent on the pH of its environment, making it an excellent material for pH sensors.[7][11]
Working Mechanism of a pH Sensor: In acidic solutions, the PANI backbone is protonated (doped), and the polymer is in its conductive emeraldine salt form. As the pH increases (becomes more alkaline), the polymer is deprotonated (dedoped), transitioning to the less conductive emeraldine base form.[7] This change in conductivity can be measured potentiometrically or amperometrically.[23]
Table 3: Performance of Polyaniline-Based pH Sensors
| Sensor Configuration | pH Range | Sensitivity | Reference(s) |
| Perfluorinated PANI film | 4.0 - 8.5 | 44.4 ± 0.2 mV/pH | [11] |
| Electrodeposited PANI film | 3 - 8 | 73.4 ± 1.3 mV/pH | [14][24] |
| Spin-coated PANI film | - | 59.2 ± 2.5 mV/pH | [14] |
| PANI membrane on interdigital electrode | 5.45 - 8.62 | 58.57 mV/pH | [25] |
| PANI modified Carbon Fiber Cloth | 4 - 12 | 60.9 mV/pH | [13] |
Experimental Protocol: Fabrication of a Potentiometric pH Sensor
Materials:
-
PANI-coated electrode (fabricated as in 2.2)
-
Reference electrode (e.g., Ag/AgCl)
-
pH meter or high-impedance voltmeter
-
Buffer solutions of known pH
Procedure:
-
Connect the PANI-coated working electrode and a reference electrode to a pH meter or voltmeter.
-
Immerse the electrodes in a series of buffer solutions with different pH values.
-
Record the open-circuit potential (OCP) at each pH value.
-
Plot the OCP versus pH to obtain a calibration curve for the sensor. The slope of this curve represents the sensor's sensitivity.
Biosensors
Polyaniline can serve as an excellent matrix for the immobilization of biomolecules such as enzymes and antibodies, enabling the development of biosensors.[26][27] The polymer can act as a transducer, converting a biological recognition event into a measurable electrical signal.[12]
Example: Glucose Biosensor Glucose oxidase (GOx) can be entrapped within a PANI film during electrochemical polymerization. When the sensor is exposed to glucose, GOx catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically detected at the PANI-modified electrode, and the resulting current is proportional to the glucose concentration.
Visualizations
Caption: Workflow for PANI synthesis and sensor fabrication.
Caption: PANI ammonia sensing mechanism.
References
- 1. Polyaniline Emeraldine Salt [nanoshel.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Advances in Polyaniline-Based Composites for Room-Temperature Chemiresistor Gas Sensors [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Polyaniline - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Electrochemical deposition of highly hydrophobic perfluorinated polyaniline film for biosensor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Polyaniline Based Electrochemical Sensor for the Detection of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Understanding the Effect of Deposition Technique on the Structure–Property Relationship of Polyaniline Thin Films Applied in Potentiometric pH Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of polyaniline for sensor applications: A review | Semantic Scholar [semanticscholar.org]
- 18. worldscientific.com [worldscientific.com]
- 19. ijsr.net [ijsr.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Ammonia Sensing Performance of Polyaniline-Coated Polyamide 6 Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Polyaniline-Based Flexible Sensor for pH Monitoring in Oxidizing Environments | Semantic Scholar [semanticscholar.org]
- 25. Flexible pH sensor based on a conductive PANI membrane for pH monitoring - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09188B [pubs.rsc.org]
- 26. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols: Aniline Black in Inks and Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline Black (Colour Index Pigment Black 1, C.I. 50440) is a synthetic organic pigment with a long history of use in various industrial applications, including the formulation of inks and coatings.[1][2][3] It is produced through the oxidation of aniline.[4] The pigment is known for its deep black shade, which can have a distinct red or blue undertone, offering a different aesthetic from common carbon black pigments.[4] A key differentiator of this compound is its non-conductive and antistatic nature, making it a suitable alternative to carbon black in applications where electrical conductivity is undesirable.[5][6]
These application notes provide detailed information on the properties, synthesis, and formulation of this compound for use in inks and coatings. The protocols are intended to serve as a comprehensive guide for researchers and scientists in the field.
Physicochemical Properties of this compound
This compound exhibits a range of properties that make it a versatile pigment for inks and coatings. These properties can be influenced by the synthesis method and post-synthesis treatment. A summary of typical quantitative data is presented in the table below.
| Property | Typical Value/Range | Notes |
| Color Index Name | Pigment Black 1 | - |
| C.I. Number | 50440 | - |
| CAS Number | 13007-86-8 | - |
| Chemical Class | Azine | [5] |
| Appearance | Black powder | Can have a red or blue undertone. |
| Density | 1.83 - 2.0 g/cm³ | [5] |
| Bulk Density | ~0.36 g/cm³ | - |
| Oil Absorption | 38 - 104 g/100g | Varies depending on the grade.[5] |
| pH | 3.5 - 8.0 | [5] |
| Thermal Stability | ~200°C | [4] |
| Lightfastness (Blue Wool Scale) | 7-8 (Excellent) | [6][7][8] |
| Weather Resistance | Excellent | [5][6] |
| Chemical Resistance | Good to Excellent | Resistant to water, acids, and alkalis.[7][8][9] |
| Solubility | Insoluble in water; soluble in some organic solvents like oleic acid and stearic acid. | [5][7] |
Applications in Inks and Coatings
This compound is utilized in a variety of ink and coating formulations due to its unique properties.
Inks:
-
Printing Inks: Its high color strength and good dispersibility make it suitable for various printing processes.[5][6]
-
Thermal Transfer Inks: The thermal stability of this compound is advantageous in these applications.[5]
-
Industrial Inks: Used in applications requiring good durability and resistance properties.[5]
-
Inkjet Inks: Can be formulated into solvent-based inkjet inks.[7]
Coatings:
-
UV-Curing Systems: this compound absorbs less UV light than carbon black, which is beneficial for curing processes.[4]
-
Unsaturated Polyester Resin Systems: Shows excellent compatibility with these resins.[4]
-
Furniture and Leather Coatings: Provides a deep black color with good durability.[4]
-
Corrosion Resistant Coatings: The polyaniline backbone of this compound can contribute to the corrosion protection of metallic substrates.[10][11][12]
Experimental Protocols
Protocol 1: Synthesis of this compound Pigment (Polyaniline)
This protocol describes a laboratory-scale synthesis of this compound via chemical oxidative polymerization of aniline.
Materials:
-
Aniline (C₆H₅NH₂)
-
Hydrochloric acid (HCl, 37%)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Distilled water
-
Methanol
-
Ammonia solution (NH₄OH, 25%)
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Aniline Hydrochloride Solution:
-
In the 250 mL three-necked flask, add 100 mL of 1 M HCl.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add 9.3 g (0.1 mol) of aniline to the cooled HCl solution to form aniline hydrochloride.
-
-
Preparation of Oxidant Solution:
-
In a separate beaker, dissolve 22.8 g (0.1 mol) of ammonium persulfate in 100 mL of distilled water.
-
Cool this solution in an ice bath to 0-5 °C.
-
-
Polymerization:
-
Slowly add the ammonium persulfate solution dropwise to the aniline hydrochloride solution over a period of 30-60 minutes while maintaining the temperature at 0-5 °C and stirring vigorously.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours.
-
Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. A dark green to black precipitate of polyaniline (emeraldine salt) will form.
-
-
Isolation and Purification:
-
Filter the precipitate using a Büchner funnel.
-
Wash the filter cake sequentially with 200 mL of 1 M HCl, 200 mL of methanol, and then distilled water until the filtrate becomes colorless.
-
To convert the emeraldine salt to the emeraldine base (this compound pigment), resuspend the filter cake in 200 mL of 0.5 M ammonia solution and stir for 4 hours.
-
Filter the dark blue/black precipitate and wash with distilled water until the filtrate is neutral.
-
-
Drying:
-
Dry the final product in a vacuum oven at 60 °C for 24 hours. The resulting product is this compound pigment in its base form.
-
Protocol 2: Formulation of a Solvent-Based this compound Ink
This protocol provides a general guideline for the formulation of a simple solvent-based ink using this compound pigment.
Components:
-
This compound pigment: 5 - 15% (by weight)
-
Binder (e.g., acrylic resin, nitrocellulose): 10 - 25%
-
Solvent (e.g., ethanol, ethyl acetate, MEK): 60 - 80%
-
Additives (e.g., plasticizer, dispersant): 1 - 5%
Procedure:
-
Binder Dissolution:
-
In a suitable mixing vessel, dissolve the binder resin in the chosen solvent system under agitation.
-
-
Pigment Dispersion:
-
Gradually add the this compound pigment to the binder solution while stirring.
-
Add the dispersant to aid in the wetting and stabilization of the pigment particles.
-
Disperse the mixture using a high-speed disperser or a bead mill until the desired particle size and color strength are achieved. The fineness of grind can be checked using a Hegman gauge.
-
-
Let-down and Adjustment:
-
Add the remaining solvent and any other additives (e.g., plasticizer) and mix until uniform.
-
Adjust the viscosity of the ink to the desired range for the intended printing application using the solvent.
-
-
Quality Control:
-
Evaluate the final ink for properties such as color, viscosity, gloss, and adhesion on the target substrate.
-
Protocol 3: Formulation of a Water-Based this compound Coating
This protocol outlines the formulation of a water-based coating using this compound.
Components:
-
This compound pigment dispersion: 10 - 20% (by weight)
-
Water-based acrylic emulsion: 70 - 85%
-
Coalescing agent (e.g., Texanol): 1 - 3%
-
Defoamer: 0.1 - 0.5%
-
Thickener (e.g., associative thickener): As needed for viscosity adjustment
Procedure:
-
Preparation of Pigment Dispersion:
-
If not using a pre-made dispersion, this compound pigment needs to be dispersed in water with the help of a suitable dispersant. This is typically done using high-shear equipment like a bead mill.
-
-
Coating Formulation:
-
In a mixing vessel, add the water-based acrylic emulsion.
-
While stirring, slowly add the this compound pigment dispersion.
-
Add the coalescing agent, defoamer, and any other functional additives.
-
Adjust the viscosity of the coating with a thickener to achieve the desired application properties (e.g., for brushing or spraying).
-
-
Application and Curing:
-
Apply the coating to the substrate using the desired method.
-
Allow the coating to dry and cure at ambient temperature or with gentle heating as recommended for the specific acrylic emulsion used.
-
Diagrams
Synthesis of this compound
Caption: Workflow for the synthesis of this compound pigment.
Formulation of Solvent-Based Ink
Caption: General workflow for formulating a solvent-based ink.
Corrosion Protection Mechanism of this compound (Polyaniline) Coatings
References
- 1. This compound - CAMEO [cameo.mfa.org]
- 2. New synthetic black dyes: their discovery, production and everyday use (1859-1930) [journals.openedition.org]
- 3. kremer-pigmente.com [kremer-pigmente.com]
- 4. products.evonik.com [products.evonik.com]
- 5. Pigment Black 1- Ranbar P0080E this compound Pigment [ranbarr.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound Pigment – Solvent Black 7 – Ranbar P0080A [ranbarr.com]
- 8. epsilonpigments.com [epsilonpigments.com]
- 9. This compound [chembk.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Aniline Black (Polyaniline) in Energy Storage Devices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aniline black, in its conductive polymer form known as polyaniline (PANI), has emerged as a highly promising material for advanced energy storage applications.[1][2] Its unique combination of high theoretical specific capacitance, excellent electrical conductivity in its doped state, facile synthesis, and cost-effectiveness makes it an attractive candidate for supercapacitors and batteries.[1][2] Polyaniline stores charge through a rapid and reversible faradaic process known as pseudocapacitance, which involves redox reactions at the electrode surface.[3] This mechanism allows for higher energy storage capacity compared to conventional electric double-layer capacitors (EDLCs).
These application notes provide detailed protocols for the synthesis of polyaniline and the fabrication of electrodes for energy storage devices. Additionally, a summary of the electrochemical performance of various polyaniline-based materials is presented to guide researchers in this field.
Data Presentation: Electrochemical Performance of Polyaniline-Based Supercapacitors
The following tables summarize the key performance metrics of polyaniline (PANI) and its composites as supercapacitor electrodes, as reported in recent literature. These values can vary significantly based on the synthesis method, electrode composition, and testing conditions.
| Electrode Material | Synthesis Method | Electrolyte | Specific Capacitance (F/g) | Current Density (A/g) | Cycling Stability (% retention after cycles) | Reference |
| PANI | Chemical Oxidative Polymerization | 1 M H₂SO₄ | 621 | 1 | 73% after 1000 | [4] |
| PANI | Galvanostatic Polymerization | 1 M H₂SO₄ | ~450 (calculated from graph) | 9.5 | 95% after 2000 | [5] |
| Ni-PANI Composite | Not specified | Not specified | 336 | Not specified | Not specified | [6] |
| Graphene/PANI Composite | In-situ Chemical Oxidative Polymerization | 1 M H₂SO₄ | 952 | 1 | 88% after 1000 | [4] |
| PANI/GO-V-APS | Not specified | Not specified | 712 | 0.5 | 83% after 6000 | [7] |
| PANI/G-MS | Spray-drying and chemical reduction | Not specified | 596.2 | 0.5 | Not specified | [7] |
| PAG80 | Not specified | Not specified | 480 | 0.1 | Not specified | [7] |
| PANI-HF/rGO | Not specified | Not specified | 449 | Not specified | 84% after 2000 | [7] |
| LDP 3.0/PANI | Not specified | Not specified | 416.6 | 1 | 41.88% after 5000 | [8] |
| PANI@GNP | Oxidative polymerization | Not specified | 351.7 | 1 | 80% after 2000 | [9] |
| CoMoO₄/PANI | In-situ polymerization | Not specified | 246 | 0.005 (scan rate) | >80% after long cycles |
| Electrode Material | Energy Density (Wh/kg) | Power Density (W/kg) | Reference |
| PANI | 53 | 7600 | [5] |
| Ni-PANI Composite | 42 | 31 | [6] |
| PANI (with Co₃O₄ and APS) | 31 | 18 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Polyaniline by Chemical Oxidative Polymerization
This protocol describes a common method for synthesizing polyaniline powder, which can then be used to prepare electrode materials.
Materials:
-
Aniline (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl) (dopant and reaction medium)
-
Methanol
-
Deionized (DI) water
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of aniline in 1 M HCl solution. A typical concentration is 0.2 M aniline.[10] Stir the solution in an ice bath (0-5 °C) for 30 minutes to ensure complete dissolution and cooling.
-
Oxidant Solution Preparation: Separately, dissolve ammonium persulfate (APS) in 1 M HCl to create an oxidant solution. The molar ratio of aniline to APS is typically 1:1.25.[10] Cool this solution in an ice bath.
-
Polymerization: Slowly add the pre-cooled APS solution dropwise to the stirred aniline solution. The reaction mixture will gradually change color, eventually turning into a dark green precipitate, which indicates the formation of the emeraldine salt form of polyaniline.
-
Reaction Completion: Continue stirring the mixture in the ice bath for 2-4 hours to ensure complete polymerization.
-
Washing and Filtration: Filter the precipitate and wash it repeatedly with 1 M HCl, followed by DI water and methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the resulting dark green polyaniline powder in a vacuum oven at 60 °C for 24 hours.
Protocol 2: Electrode Fabrication for Supercapacitors
This protocol outlines the preparation of a working electrode using the synthesized polyaniline powder.
Materials:
-
Polyaniline (PANI) powder (synthesized as per Protocol 1)
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (PVDF) (binder)
-
N-methyl-2-pyrrolidone (NMP) (solvent)
-
Current collector (e.g., stainless steel mesh, carbon cloth, or graphite foil)
Procedure:
-
Slurry Preparation: Prepare a homogeneous slurry by mixing PANI powder, carbon black, and PVDF in a weight ratio of 80:10:10 in a small amount of NMP solvent.
-
Mixing: Stir the mixture vigorously until a uniform slurry is formed.
-
Coating: Coat the prepared slurry onto a pre-cleaned current collector. The coating should be uniform and of a consistent thickness.
-
Drying: Dry the coated electrode in a vacuum oven at 80-100 °C for 12 hours to remove the NMP solvent.
-
Pressing: After drying, press the electrode at a high pressure (e.g., 10 MPa) to ensure good contact between the active material and the current collector.
Protocol 3: Electrochemical Deposition of Polyaniline Films
This protocol describes the direct synthesis of polyaniline films on a conductive substrate, which can act as a binder-free electrode.
Materials:
-
Aniline (monomer)
-
Sulfuric acid (H₂SO₄) (electrolyte and dopant)
-
Deionized (DI) water
-
Working electrode (e.g., stainless steel, carbon cloth, ITO glass)
-
Counter electrode (e.g., platinum wire or graphite rod)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare an aqueous electrolyte solution containing 0.5 M aniline and 1.0 M H₂SO₄.[11]
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the desired working electrode, a counter electrode, and a reference electrode immersed in the prepared electrolyte.
-
Electropolymerization: Apply a constant potential (potentiostatic), a constant current (galvanostatic), or a potential sweep (potentiodynamic) to the working electrode to initiate the polymerization of aniline.
-
Potentiostatic Method: Apply a constant potential, for example, +0.75 V vs. Ag/AgCl.[11]
-
Galvanostatic Method: Apply a constant current density, for example, 2.0 mA cm⁻².[5]
-
Potentiodynamic Method: Cycle the potential between a defined range, for instance, -0.2 V to +1.0 V vs. Ag/AgCl, for a set number of cycles.[11]
-
-
Film Growth: A dark green polyaniline film will deposit and grow on the surface of the working electrode. The thickness and morphology of the film can be controlled by adjusting the deposition parameters (time, potential, current density, or number of cycles).
-
Rinsing and Drying: After deposition, gently rinse the electrode with DI water to remove any residual electrolyte and unreacted monomer. Dry the electrode in a vacuum oven at a moderate temperature (e.g., 60 °C).
Visualizations
Caption: Workflow for Chemical Oxidative Polymerization of Aniline.
Caption: Workflow for PANI-based Electrode Fabrication.
Caption: Setup for Electrochemical Deposition of Polyaniline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical and Electrical Performances of High Energy Storage Polyaniline Electrode with Supercapattery Behavior [mdpi.com]
- 6. Improvement of capacitive performance of polyaniline based hybrid supercapacitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting uneven Aniline Black staining in tissue samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with uneven Aniline Black staining in tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of weak or no this compound staining?
Weak or no staining can stem from several factors, including inadequate tissue fixation, an exhausted or improperly prepared staining solution, or insufficient staining time.[1] Proper fixation is crucial; ensure the tissue is promptly fixed in a sufficient volume of fixative (e.g., 10% neutral buffered formalin), typically 10-20 times the tissue volume.[1] Always use a freshly prepared and filtered this compound solution, as an old or incorrectly made solution will have reduced efficacy.[1] Additionally, the pH of the staining solution is critical for acid dyes like this compound; a slightly acidic pH (around 4.5-5.5) is generally optimal.[1]
Q2: How can I reduce high background staining?
High background staining can obscure target structures and is often caused by a stain concentration that is too high, excessive staining time, or inadequate rinsing.[1] To resolve this, titrate the this compound concentration to find the optimal balance for your specific tissue.[1] Reducing the incubation time in the staining solution can also decrease non-specific binding.[1] Finally, ensure thorough but gentle rinsing with distilled water or an appropriate buffer after the staining step to remove excess, unbound dye.[1]
Q3: What leads to uneven or patchy this compound staining?
Uneven or patchy staining is a common issue with multiple potential causes. These include poor tissue adhesion to the slide, incomplete deparaffinization or rehydration, the presence of air bubbles, and variations in tissue section thickness.[1] Using positively charged slides can improve tissue adhesion.[1] Ensure complete paraffin removal with fresh xylene and proper rehydration through a graded alcohol series.[1][2] When immersing slides in solutions, do so gently to avoid trapping air bubbles on the tissue surface.[1] Consistent tissue section thickness, achievable with a well-maintained microtome and a sharp blade, is also essential for uniform staining.[1][3]
Troubleshooting Guides
Issue 1: Weak or No Staining
| Potential Cause | Recommended Solution |
| Inadequate Fixation | Optimize fixation time based on tissue type and size. Use a fixative volume at least 10-20 times the tissue volume.[1] |
| Exhausted/Improperly Prepared Stain | Use a fresh, filtered staining solution. Ensure the dye is fully dissolved.[1] |
| Incorrect pH of Staining Solution | Verify and adjust the pH of the staining solution to a slightly acidic range (e.g., pH 4.5-5.5).[1] |
| Insufficient Staining Time | Increase the incubation time in the staining solution. Test a range of times to find the optimum for your tissue.[1] |
| Incomplete Deparaffinization | Ensure complete paraffin removal by using fresh xylene and a sufficient number of changes.[1][2] |
Issue 2: High Background Staining
| Potential Cause | Recommended Solution |
| Stain Concentration Too High | Titrate the dye concentration to find the optimal balance between specific staining and low background.[1] |
| Excessive Staining Time | Reduce the incubation time in the staining solution to minimize non-specific binding.[1] |
| Inadequate Rinsing | Rinse slides thoroughly but gently with distilled water or an appropriate buffer after staining.[1] |
| Thick Tissue Sections | If possible, use thinner tissue sections to reduce non-specific dye retention.[1] |
Issue 3: Uneven or Patchy Staining
| Potential Cause | Recommended Solution |
| Poor Tissue Adhesion to Slide | Use positively charged slides to improve tissue adhesion.[1] |
| Incomplete Rehydration | Use fresh, correctly graded alcohols and ensure sufficient incubation time in each step.[1] |
| Air Bubbles on Tissue Surface | Immerse slides gently into solutions to avoid the formation of air bubbles.[1] |
| Non-uniform Tissue Thickness | Ensure the microtome is well-maintained and the blade is sharp for consistent section thickness.[1][3] |
Experimental Protocols
Standard this compound Staining Protocol for Paraffin-Embedded Sections
This protocol provides a general guideline. Optimization may be required for specific tissues and experimental conditions.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.[1]
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Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through 95% ethanol for 3 minutes.
-
Transfer slides through 80% ethanol for 3 minutes.
-
Transfer slides through 70% ethanol for 3 minutes.
-
Rinse slides in distilled water.
-
-
Staining:
-
Immerse slides in freshly prepared and filtered this compound solution for a predetermined optimal time (e.g., 5-15 minutes).
-
The staining solution is typically an acidic solution of Aniline Blue or a related compound. For instance, in Mallory's Trichrome stain, an Aniline Blue solution can be prepared by dissolving 0.5 g of Aniline Blue powder, 2 g of Orange G powder, and 1 g of phosphotungstic acid in 100 ml of distilled water.[4]
-
-
Rinsing and Differentiation:
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of alcohols (95% and 100%).
-
Clear the slides in two changes of xylene.
-
Mount with a xylene-based mounting medium.
-
Visual Guides
Caption: Troubleshooting workflow for uneven this compound staining.
Caption: Simplified workflow of this compound formation in tissue.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 4. biognost.com [biognost.com]
- 5. biognost.com [biognost.com]
Optimizing Aniline Black synthesis to improve yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Aniline Black for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| AB-T01 | Low Yield: Why is the yield of my this compound synthesis significantly lower than expected? | 1. Incomplete Reaction: The polymerization of aniline may not have gone to completion. 2. Side Reactions: Competing side reactions could be consuming the aniline monomer.[1] 3. Loss During Workup: Product may be lost during filtration and washing steps. 4. Impure Aniline: Oxidized aniline or other impurities in the starting material can inhibit polymerization.[2] | 1. Reaction Time & Temperature: Ensure the reaction is stirred for a sufficient duration at the optimal temperature. Lower temperatures (-25 to 25°C) can increase molecular weight and crystallinity.[3][4] 2. Control pH: Maintain a strongly acidic medium (pH < 2.5) to favor the formation of the desired conductive polymer.[5] 3. Purify Aniline: If the aniline is discolored (yellow to dark brown), purify it by vacuum distillation before use.[6][7][8] 4. Careful Washing: Wash the precipitate with water until the filtrate is colorless to remove unreacted starting materials and byproducts without losing the product.[9] |
| AB-T02 | Off-Color Product: My this compound is not a deep black and has a greenish or brownish tint. What is the cause? | 1. Incomplete Oxidation: The polymerization process may have been halted at an intermediate stage, such as the emeraldine or nigraniline state, which can have a green or dark green color.[10] 2. Incorrect pH: The reaction pH can influence the final color of the product.[5] 3. Side Products: The formation of side products like benzoquinone can affect the color.[11] 4. Catalyst Choice: The type of catalyst used can influence the final color. For example, using ferrous sulfate as a catalyst can result in a greenish-black product.[9] | 1. Oxidant-to-Monomer Ratio: Ensure the correct stoichiometric ratio of oxidant to aniline is used to achieve complete oxidation. 2. Optimize Catalyst: Use a catalyst known to produce a pure black color, such as copper salts.[12] A hydroxyl copper phosphate catalyst has been shown to produce a "blue phase black."[9][13] 3. Control Temperature: Avoid high temperatures, which can lead to side reactions and product degradation.[14] |
| AB-T03 | Poor Solubility/Insolubility: The synthesized this compound is completely insoluble, making it difficult to process. How can I address this? | 1. High Molecular Weight: this compound is inherently a rigid-chain polymer and is often insoluble in common solvents.[15] 2. Cross-linking: Excessive oxidation or high reaction temperatures can lead to cross-linking, further reducing solubility. | 1. Functionalization: For applications requiring solubility, consider the synthesis of aniline derivatives with alkyl or alkoxy groups, which can improve solubility in organic solvents.[16] 2. Controlled Polymerization: Lowering the reaction temperature can lead to a more linear, less cross-linked polymer with potentially improved processing characteristics.[3][4] |
| AB-T04 | Product is a Tarry/Gummy Mass: Instead of a powder, the reaction produced a tarry or gummy substance. What went wrong? | 1. High Temperature: The polymerization of aniline is exothermic.[17] If the temperature is not controlled, it can rise excessively, leading to the formation of tarry byproducts.[16] 2. Incorrect Reagent Addition: Adding the oxidant too quickly can cause localized overheating. | 1. Temperature Control: Conduct the reaction in an ice bath to maintain a low and stable temperature.[18] 2. Slow Oxidant Addition: Add the oxidizing agent dropwise or in small portions with vigorous stirring to dissipate heat effectively.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound synthesis?
A1: this compound is a polymer, specifically a form of polyaniline. Its synthesis involves the chemical oxidative polymerization of aniline or its salts (like aniline hydrochloride) in an acidic aqueous medium.[10][19] An oxidizing agent is used to initiate and propagate the polymerization, where aniline molecules link together to form the final black pigment.[20]
Q2: Which oxidizing agents are commonly used, and how do they affect the synthesis?
A2: Common oxidizing agents include ammonium persulfate, potassium dichromate, and hydrogen peroxide.[3][9][20] The choice of oxidant can impact the reaction rate, yield, and the properties of the final product. For instance, using hydrogen peroxide with a hydroxyl copper phosphate catalyst has been reported to give high yields and a pure, blue-toned black color, while avoiding chromium contamination associated with dichromates.[9][13]
Q3: How critical is the purity of the aniline starting material?
A3: The purity of aniline is very important. Aniline is susceptible to air oxidation, leading to the formation of colored impurities that can result in an off-color final product and potentially lower yields.[6] It is recommended to use freshly distilled, colorless aniline for the best results.[2][6]
Q4: What is the role of acid in the synthesis?
A4: A strong acidic medium is crucial for the synthesis of conductive polyaniline (this compound). The acid serves to protonate the aniline monomer, which is a key step in the polymerization mechanism. Syntheses performed at a pH above 2.5 tend to yield non-conductive aniline oligomers instead of the desired polymer.[5]
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: Spectroscopic techniques are useful for characterizing this compound.
-
FTIR Spectroscopy: Can be used to identify the characteristic vibrational bands of the polyaniline backbone, confirming the polymer structure.[21][22]
-
UV-Vis Spectroscopy: Shows characteristic absorption bands that correspond to electronic transitions within the polymer. The position and intensity of these bands can provide information about the oxidation state of the polyaniline.[23]
Q6: What are the key safety precautions to take during this compound synthesis?
A6: Aniline is toxic and can be absorbed through the skin.[24] It is essential to handle aniline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The oxidizing agents used can also be hazardous and should be handled with care according to their safety data sheets.
Data Presentation
The following table summarizes quantitative data from a reported high-yield synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | [13] | |
| Aniline | 9.9 g | |
| 30% Hydrochloric Acid | 12 g | |
| 30% Hydrogen Peroxide | 40 g | |
| Hydroxyl Copper Phosphate (Catalyst) | 0.28 g | |
| Water | 200 ml | |
| Reaction Conditions | ||
| Initial Temperature | 45°C | |
| Insulation Temperature | 50°C | |
| Hydrogen Peroxide Addition Time | 35-40 min | |
| Insulation Time | 1 hour | |
| Yield | ||
| This compound Product | 9.5 g | |
| Calculated Yield | 96% | |
| Product Characteristics | ||
| Color | Blue Phase Black |
Experimental Protocols
High-Yield Synthesis of this compound (Based on CN103044962B)[13]
This protocol describes a high-yield synthesis using hydrogen peroxide as the oxidant.
Materials:
-
Aniline (freshly distilled)
-
30% Hydrochloric Acid (HCl)
-
30% Hydrogen Peroxide (H₂O₂)
-
Hydroxyl Copper Phosphate (catalyst)
-
Deionized Water
-
500 ml three-necked flask
-
Stirrer
-
Dropping funnel
-
Heating mantle with temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Preparation of Aniline Hydrochloride Solution:
-
In a 500 ml three-necked flask, add 200 ml of deionized water.
-
While stirring, add 12 g of 30% hydrochloric acid.
-
Slowly add 9.9 g of aniline to the stirred acidic solution until it is completely dissolved.
-
-
Addition of Catalyst and Temperature Adjustment:
-
Add 0.28 g of hydroxyl copper phosphate catalyst to the reaction mixture.
-
Gently heat the mixture to 45°C.
-
-
Oxidation:
-
Using a dropping funnel, add 40 g of 30% hydrogen peroxide to the reaction mixture over a period of 35-40 minutes, while maintaining the temperature at 45°C.
-
After the addition is complete, raise the temperature to 50°C and let the reaction proceed for 1 hour (insulation period).
-
-
Isolation and Purification:
-
After the insulation period, cool the reaction mixture.
-
Filter the black precipitate using a Büchner funnel.
-
Wash the filter cake with deionized water (approximately 500 ml) until the filtrate runs colorless.
-
-
Drying:
-
Dry the purified this compound pigment in an oven at 140°C for 2 hours.
-
The expected yield is approximately 9.5 g (96%).
-
Visualizations
Caption: Simplified reaction pathway for the oxidative polymerization of aniline.
Caption: Logical workflow for troubleshooting common this compound synthesis issues.
References
- 1. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The influence of polymerization temperature on structure and properties of polyaniline [open.metu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. texiumchem.com [texiumchem.com]
- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 8. reddit.com [reddit.com]
- 9. CN103044962A - this compound pigment producing method - Google Patents [patents.google.com]
- 10. New synthetic black dyes: their discovery, production and everyday use (1859-1930) [journals.openedition.org]
- 11. britannica.com [britannica.com]
- 12. Old King Coal Part 4: Coal Colours - Features - The Chemical Engineer [thechemicalengineer.com]
- 13. CN103044962B - this compound pigment producing method - Google Patents [patents.google.com]
- 14. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Pigment – Solvent Black 7 – Ranbar P0080A [ranbarr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. cameo.mfa.org [cameo.mfa.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. chemcess.com [chemcess.com]
Addressing solubility issues of Aniline Black in various solvents
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Aniline Black. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges when incorporating this material into various solvent systems.
Troubleshooting Guide
This guide addresses common problems encountered during the dissolution or dispersion of this compound.
Q1: Why is my this compound powder not dissolving in water or common organic solvents?
A1: The most common reason for this issue is that standard this compound (Pigment Black 1, C.I. 50440) is a pigment, not a dye.[1] Pigments are, by definition, insoluble in the medium in which they are applied. Instead of dissolving to form a true solution, they need to be dispersed as fine particles. Sulfuric acid-doped polyaniline (PANI), a form of this compound, is also insoluble in solvents like acetone, benzene, methanol, and water.[2]
-
Solution: You must create a stable dispersion. This involves wetting the pigment particles, breaking down agglomerates (de-agglomeration), and using additives to prevent them from re-clumping (stabilization).
-
Recommendation: Refer to the Experimental Protocol for this compound Dispersion . If you require a true solution, you may need to use a chemically modified, soluble version of this compound.
Q2: My this compound is labeled as "oil-soluble" (Solvent Black 7), but it's performing poorly in my chosen solvent.
A2: "Oil-soluble" this compound has been chemically modified for use in non-polar environments. However, its solubility can still vary significantly between different organic solvents. While it is generally insoluble in water, it shows good solubility in specific organic acids and slight solubility in other organic solvents.[3][4]
-
Check Your Solvent: This type of this compound is readily soluble in oleic acid and stearic acid.[4] It is only slightly soluble in ethanol, benzene, and toluene.[3] Solvents with very high polarity may not be effective.
-
Temperature: Gently heating the mixture can increase solubility, but be cautious of solvent evaporation and potential degradation.[5]
-
Concentration: You may be attempting to create a solution that is above the saturation point. Try reducing the concentration of the this compound.
-
Recommendation: Use the Qualitative Solubility Screening Protocol to test a range of solvents and identify the most effective one for your specific batch of Solvent Black 7.
Q3: How can I dissolve this compound in an aqueous system?
A3: Standard this compound pigment is not soluble in water.[1][4] To achieve a water-soluble form, a chemical modification such as sulfonation is required.[6][7] This process introduces sulfonic acid groups onto the polymer backbone, making it polar and enabling it to dissolve in water.
-
Source a Water-Soluble Version: The most straightforward approach is to purchase this compound that has already been sulfonated or is sold specifically as a water-soluble dye.
-
Chemical Modification: It is possible to make this compound water-soluble by treating it with concentrated sulfuric acid.[7] This is a hazardous process that should only be undertaken with appropriate safety precautions. A patented method involves sulfonation followed by neutralization with sodium hydroxide or sodium carbonate to obtain a granular, water-soluble product.[6]
Diagram: Troubleshooting Workflow for this compound Solubility
Caption: A decision tree to guide researchers in solving this compound solubility issues.
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of different this compound types in common solvents? A: The solubility is highly dependent on the specific form of this compound. The following table summarizes the qualitative solubility based on available data.
| Substance Type | C.I. Name | Common Solvents | Solubility Profile | Reference |
| This compound Pigment | Pigment Black 1 | Water, Ethanol, Acetone, Benzene | Insoluble | [1][2][3] |
| Oil-Soluble this compound | Solvent Black 7 | Oleic Acid, Stearic Acid | Readily Soluble | [4] |
| Ethanol, Benzene, Toluene | Slightly Soluble | [3] | ||
| Water | Insoluble | [3] | ||
| Water-Soluble this compound | N/A (Sulfonated) | Water | Soluble | [6][8] |
| Aniline (Monomer) | N/A | Water (20°C) | Slightly Soluble (~3.6 g/100 mL) | [9] |
| Acidified Water (HCl) | Soluble (forms anilinium salt) | [9][10] | ||
| Ethanol, Ether, Benzene | Miscible/Soluble | [11][12] |
Q: Can sonication be used to dissolve this compound? A: Sonication is an excellent technique for aiding the dispersion of this compound pigment. The high-frequency sound waves can effectively break apart agglomerates of pigment particles in a liquid medium. However, sonication will not make an inherently insoluble pigment dissolve to form a true solution. It can be a key step in the Experimental Protocol for this compound Dispersion .[5]
Q: My "dissolved" this compound solution is precipitating over time. What is happening? A: This indicates that you likely have an unstable dispersion, not a true solution. The small, suspended particles of the pigment are re-agglomerating and settling out. This can happen if the initial de-agglomeration was incomplete or if no stabilizing agent was used. For true solutions of soluble this compound derivatives, precipitation upon cooling (oiling out) can occur if the solution was saturated at a higher temperature.[5]
Diagram: this compound Forms & Solubility Relationship
Caption: Relationship between aniline monomer and its insoluble and soluble polymer forms.
Experimental Protocols
Protocol 1: Qualitative Solubility Screening
Objective: To quickly determine the general solubility characteristics of an unknown this compound sample.
Materials:
-
This compound sample
-
Small test tubes or vials (1.5 mL)
-
Spatula
-
Vortex mixer
-
Solvents for testing: Deionized Water, Ethanol, Toluene, Oleic Acid
Methodology:
-
Add a small, consistent amount (approx. 1-5 mg) of the this compound powder to four separate, labeled vials.
-
Add 1 mL of each respective solvent (Water, Ethanol, Toluene, Oleic Acid) to the vials.
-
Cap the vials securely and vortex vigorously for 60 seconds.
-
Allow the vials to stand for 10 minutes.
-
Visually inspect each vial against a light background and record the observations.
-
Soluble: A clear, colored, homogenous solution with no visible particles.
-
Partially Soluble: Some color in the solvent but visible, undissolved particles remain.
-
Insoluble/Dispersible: The solvent remains largely uncolored, or the mixture is opaque and cloudy with particles that settle over time.
-
Protocol 2: Preparation of a Stable this compound Dispersion
Objective: To create a stable dispersion of this compound pigment in a solvent system.
Materials:
-
This compound Pigment
-
Chosen solvent (e.g., water, organic solvent)
-
Dispersing agent/surfactant (optional, but recommended for stability)
-
High-shear mixer or ultrasonic bath (sonicator)
-
Beaker
Methodology:
-
Wetting: Add the this compound powder to a beaker containing the chosen solvent. If using a dispersing agent, it should be dissolved in the solvent first. Stir gently to wet the pigment. The goal is to displace air from the surface of the pigment particles.
-
De-agglomeration (Energy Input): Place the beaker in an ultrasonic bath or use a high-shear mixer. Apply high energy to the mixture for 15-30 minutes. This mechanical force breaks down the clumps (agglomerates and aggregates) into smaller, primary particles.
-
Stabilization: The dispersing agent (if used) will adsorb onto the surface of the newly separated particles, preventing them from re-agglomerating through steric or electrostatic repulsion.
-
Evaluation: Allow the dispersion to sit undisturbed for several hours. A stable dispersion will remain homogenous with minimal or no settling of pigment particles.
References
- 1. shop.kremerpigments.com [shop.kremerpigments.com]
- 2. Preparation of Poly Aniline by Chemical Oxidative Method and Its Characterization [file.scirp.org]
- 3. Best Solvent Black 7 CAS NO.8005-02-5 Oil soluble aniline balck Supplier, Manufacturer | Afine [afinechem.com]
- 4. This compound Pigment – Solvent Black 7 – Ranbar P0080A [ranbarr.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101817791B - Method for directly producing water soluble this compound - Google Patents [patents.google.com]
- 7. Coloriasto: Dissolving Aniline Colors. [coloriasto.blogspot.com]
- 8. Mixing Water Aniline Dye [shellac.net]
- 9. quora.com [quora.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 12. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
How to prevent the precipitation of Aniline Black in staining solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aniline Black staining solutions. The primary focus is on preventing the precipitation of the stain to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound staining solution is cloudy and has formed a precipitate. What is the cause?
Precipitation in this compound staining solutions is a common issue and can arise from several factors. The most common reason is the use of this compound in its pigment form (C.I. Pigment Black 1), which is inherently insoluble in water.[1][2] Other contributing factors include:
-
Incorrect pH: The stability of this compound solutions can be pH-dependent.
-
Low Temperature: The solubility of the staining components can decrease at lower temperatures, leading to precipitation.
-
Solvent Quality: Impurities or ions in the water can reduce the stability of the solution.
-
High Concentration: Attempting to create a supersaturated solution will likely result in precipitation.[3]
-
Solution Age: Over time, staining solutions can become unstable and form precipitates.[4]
Q2: How can I prepare a stable this compound staining solution that is less prone to precipitation?
The most effective way to prevent precipitation is to use a water-soluble form of this compound, commonly known as Nigrosine (C.I. 50420 or Acid Black 2).[1][5] This form is readily soluble in water and is often used for negative staining in microbiology.[1][6][7]
Here is a standard protocol for preparing a 10% w/v water-soluble Nigrosine staining solution:
Experimental Protocol: Preparation of 10% w/v Water-Soluble Nigrosine Solution
Materials:
-
Nigrosine, water-soluble powder (C.I. 50420)
-
Distilled or demineralized water
-
Formaldehyde solution (37-40%)
-
Glass beaker
-
Heating plate/stirrer
-
Filtration apparatus (e.g., filter paper or syringe filter)
Procedure:
-
Weigh 10 g of water-soluble Nigrosine powder and add it to 100 mL of distilled water in a glass beaker.
-
Gently heat the solution while stirring until the dye is completely dissolved. Allow the solution to boil for up to 10 minutes to ensure full dissolution.[5]
-
Remove the beaker from the heat and allow it to cool to room temperature.
-
Once cooled, add 0.5 mL of formaldehyde solution to the stain solution as a preservative.[5][6][7]
-
Mix the solution thoroughly.
-
Filter the solution to remove any remaining micro-precipitates or impurities.[5]
-
Store the solution in a tightly sealed container in a cool, dark place.[6][7]
Q3: I only have the pigment form of this compound. Can I still make a usable staining solution?
While more challenging, it is possible to create a stable dispersion of this compound pigment for staining. This involves the use of dispersing agents to prevent the pigment particles from clumping together and settling out of solution.
Experimental Protocol: Preparation of a Stabilized this compound Pigment Dispersion
Materials:
-
This compound pigment (C.I. Pigment Black 1)
-
Distilled or demineralized water
-
Dispersing agent (e.g., a polymeric dispersant or a surfactant)
-
High-shear mixer or sonicator
-
Filtration apparatus
Procedure:
-
In a beaker, slowly add the this compound pigment to a solution of distilled water containing the dispersing agent while under high-shear mixing or sonication. The exact ratio of pigment to dispersant will depend on the specific products used and should be optimized.
-
Continue mixing until a uniform dispersion is achieved.
-
Filter the dispersion to remove any large agglomerates.
-
Store in a tightly sealed container.
It is important to note that this will be a dispersion, not a true solution, and may require agitation before each use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in a freshly made water-soluble Nigrosine solution | Incomplete dissolution of the dye powder. | Ensure the solution is gently boiled for the recommended time to fully dissolve the dye. Always filter the solution after cooling and before storage.[5] |
| Poor quality of distilled water. | Use high-purity, deionized or distilled water to prepare the solution. | |
| Staining solution appears weak or gives poor contrast | Incorrect pH of the staining solution. | The pH can affect the staining properties of acid dyes.[8] Ensure the pH of your solution is within the optimal range for your specific application. |
| The solution has degraded over time. | Prepare fresh staining solution regularly. The addition of a preservative like formaldehyde can extend the shelf life.[5][6][7] | |
| Uneven or patchy staining on the slide | Presence of precipitate in the staining solution. | Re-filter the staining solution before use.[4] |
| Incomplete deparaffinization or rehydration of the tissue. | Ensure tissue sections are properly processed before staining. | |
| High background staining | The concentration of the staining solution is too high. | Dilute the staining solution with distilled water and re-test. |
| Inadequate rinsing after staining. | Ensure thorough but gentle rinsing after the staining step to remove excess dye. |
Visual Guides
Below are diagrams illustrating key concepts and workflows for preventing this compound precipitation.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Pigment stabilizers coatings; what are they and which one to choose [onlytrainings.com]
- 3. biognost.com [biognost.com]
- 4. ethosbiosciences.com [ethosbiosciences.com]
- 5. biognost.com [biognost.com]
- 6. micromasterlab.com [micromasterlab.com]
- 7. himedialabs.com [himedialabs.com]
- 8. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
Technical Support Center: Enhancing Myelin Staining with Sudan Black B
Welcome to the technical support center for myelin staining. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Sudan Black B (SBB) for the specific visualization of myelin sheaths in tissue sections. Sudan Black B is a non-fluorescent, thermally stable, lysochrome (fat-soluble) dye that stains a wide range of lipids, including the phospholipids and lipoproteins present in myelin, rendering them a distinct blue-black color.[1]
Troubleshooting Guide
This guide addresses common issues encountered during Sudan Black B staining for myelin.
| Problem | Possible Cause | Suggested Solution |
| No or Weak Myelin Staining | Inadequate fixation | Ensure tissue is properly fixed. For frozen sections, post-fixation with formalin is recommended.[2] |
| Myelin lipids lost during processing | For paraffin-embedded tissue, ensure minimal exposure to dehydrating alcohols and clearing agents. For optimal lipid preservation, frozen sections are preferable.[2] | |
| Staining solution is old or depleted | Prepare fresh Sudan Black B solution. The solution is typically stable for up to a year if stored correctly at 60°C.[3] | |
| Insufficient staining time | Increase the incubation time in the Sudan Black B solution. Overnight staining is often preferred for robust results.[2] | |
| High Background Staining | Staining solution not properly filtered | Filter the Sudan Black B solution before use to remove any precipitate.[3] |
| Inadequate differentiation | Ensure proper differentiation with 70% ethanol or 85% propylene glycol to remove excess stain from non-myelinated areas.[2] | |
| Sections are too thick | Cut thinner sections (10-20 µm for frozen sections) to reduce background. | |
| Overstaining | Reduce the incubation time in the Sudan Black B solution. | |
| Presence of Precipitate on Tissue Section | Staining solution is supersaturated or has cooled | Ensure the staining solution is at the recommended temperature (often 60°C) during staining and has been properly filtered.[3] |
| Contamination of solutions | Use clean glassware and fresh solutions to avoid introducing contaminants. | |
| Uneven Staining | Incomplete deparaffinization (for paraffin sections) | Ensure all wax is removed by using fresh xylene or a xylene substitute for an adequate duration. |
| Air bubbles trapped on the slide | Gently agitate the slides during staining and washing steps to dislodge any air bubbles. | |
| Poor Cellular Detail | Counterstain is too weak or too strong | Adjust the timing of the counterstain (e.g., Nuclear Fast Red or Cresyl Fast Violet) to achieve the desired intensity. |
| Tissue morphology is compromised | Ensure proper tissue handling and fixation from the outset to preserve cellular structure. |
Frequently Asked Questions (FAQs)
Q1: Why is Sudan Black B a good choice for myelin staining?
A1: Sudan Black B is a sensitive stain for lipids and is effective for demonstrating myelination. It is a relatively simple, fast, and inexpensive method.[4][5] It can also be combined with immunohistochemistry, which can be challenging with other methods.[4] Additionally, SBB is useful for reducing autofluorescence in tissue, which can improve the resolution of fluorescent signals if combined with other imaging modalities.[6][7]
Q2: Can I use Sudan Black B on paraffin-embedded tissue?
A2: While Sudan Black B is most effective on frozen sections due to the preservation of lipids, it can be used on paraffin-embedded tissue.[2] However, the organic solvents used in paraffin processing can extract some myelin lipids, potentially leading to weaker staining. A modified protocol with careful attention to fixation and minimal processing times is recommended.
Q3: What is the principle behind Sudan Black B staining?
A3: The staining mechanism is a physical process based on the differential solubility of the dye. Sudan Black B is more soluble in the lipids of the myelin sheath than in its solvent (typically 70% ethanol or propylene glycol).[1][2] This causes the dye to move from the solvent into the myelin, coloring it blue-black.[1][2]
Q4: How can I enhance the specificity of Sudan Black B for myelin?
A4: To enhance specificity, proper differentiation is crucial. After staining, a brief wash in a solution in which the dye is slightly soluble (e.g., 70% ethanol or 85% propylene glycol) will remove the dye from non-lipid-rich structures, leaving the myelin sheaths clearly defined.[2] Using a counterstain like Nuclear Fast Red or Cresyl Fast Violet can also help to distinguish myelinated fibers from cell nuclei and other tissue elements.[8]
Q5: What are the main differences between Sudan Black B and Luxol Fast Blue for myelin staining?
A5: Both are common myelin stains, but they have different properties. Sudan Black B is a lysochrome that physically stains lipids. Luxol Fast Blue's mechanism is based on an acid-base reaction with lipoproteins. In some comparative studies, Luxol Fast Blue has shown lower sensitivity in detecting early stages of myelination compared to methods like immunohistochemistry or in situ hybridization.[9] Sudan Black B, being a general lipid stain, might show less specificity than techniques targeting myelin-specific proteins, but its ease of use and reliability make it a valuable tool.[4][5]
Experimental Protocols
Sudan Black B Staining for Frozen Sections
This protocol is adapted for cryostat sections of fresh-frozen, formalin-fixed tissue.
Reagents:
-
10% Neutral Buffered Formalin
-
Sudan Black B Staining Solution (0.7% in propylene glycol or 1% in 70% ethanol)
-
Propylene Glycol (for differentiation, if using propylene glycol-based stain)
-
70% Ethanol (for differentiation, if using ethanol-based stain)
-
Nuclear Fast Red or other suitable counterstain
-
Aqueous mounting medium (e.g., glycerin jelly)
Procedure:
-
Cut frozen sections at 10-16 µm and mount on slides.
-
Fix the sections in 10% neutral buffered formalin for 5-10 minutes.
-
Wash slides in two changes of distilled water.
-
If using a propylene glycol-based stain, place slides in 100% propylene glycol for 5 minutes to dehydrate.
-
Incubate slides in the Sudan Black B solution for 10 minutes to overnight at room temperature or 60°C, depending on the protocol.
-
Differentiate the sections by washing in 85% propylene glycol for 3 minutes or in 70% ethanol for 1-2 minutes, agitating gently.
-
Wash thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 3-5 minutes.
-
Wash in distilled water.
-
Mount with an aqueous mounting medium.
Expected Results:
-
Myelin and fat deposits: Blue-black
-
Nuclei: Pink/Red
Sudan Black B Staining for Paraffin-Embedded Sections
Procedure:
-
Deparaffinize sections in xylene and rehydrate through a graded series of alcohols to distilled water.
-
Rinse in 70% ethanol.
-
Incubate in 1% Sudan Black B in 70% ethanol for 20-30 minutes.
-
Differentiate in 70% ethanol for 1-2 minutes, or until the gray matter is cleared of excess stain.
-
Wash in distilled water.
-
Counterstain with Nuclear Fast Red.
-
Wash in distilled water.
-
Dehydrate quickly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.
Comparative Analysis of Myelin Staining Methods
| Feature | Sudan Black B | Luxol Fast Blue (LFB) | Myelin Basic Protein (MBP) Immunohistochemistry |
| Principle | Physical staining (dye solubility in lipids) | Acid-base reaction with phospholipids/lipoproteins | Antigen-antibody binding |
| Specificity | Stains all lipids | High affinity for myelin lipoproteins | Highly specific for MBP, a major component of myelin |
| Sensitivity | Good, can resolve small myelinated axons[4] | May be less sensitive in early myelination[9] | Very high sensitivity |
| Procedure Time | Relatively short (can be < 1 hour) | Longer, often requires overnight incubation and differentiation | Multi-step, can take several hours to days |
| Complexity | Simple | Moderately complex, differentiation step is critical | Complex, requires antibody optimization and detection systems |
| Compatibility | Can be combined with immunohistochemistry[4] | Can be combined with other histological stains (e.g., H&E) | Can be combined with other antibodies for multiplexing |
Visualizing Experimental Workflows
A generalized workflow for Sudan Black B myelin staining.
A decision tree for troubleshooting common SBB staining issues.
References
- 1. microbenotes.com [microbenotes.com]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. biognost.com [biognost.com]
- 4. Sudan black: a fast, easy and non-toxic method to assess myelin repair in demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimizing Immunostaining of Enamel Matrix: Application of Sudan Black B and Minimization of False Positives from Normal Sera and IgGs [frontiersin.org]
- 8. Staining myelin and myelin-like degradation products in the spinal cords of chronic experimental allergic encephalomyelitis (Cr-EAE) rats using Sudan black B staining of glycol methacrylate-embedded material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Autofluorescence in Tissues Stained with Aniline Black
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence in tissues stained with Aniline Black.
Frequently Asked Questions (FAQs)
Q1: What is tissue autofluorescence and why is it a problem in this compound staining?
A1: Tissue autofluorescence is the natural emission of light by biological structures when excited by light, which can obscure the specific signal from your intended fluorescent stain, like this compound.[1][2][3] This intrinsic fluorescence can arise from various endogenous molecules such as collagen, elastin, lipofuscin, NADH, and FAD.[4][5][6][7] Additionally, common tissue preparation methods, particularly fixation with aldehyde-based reagents like formalin, can induce or exacerbate autofluorescence.[6][7][8] When the autofluorescence spectrum overlaps with that of this compound, it becomes difficult to distinguish the target staining from the background noise, leading to poor image quality and potentially inaccurate data interpretation.
Q2: What are the primary sources of autofluorescence in my tissue samples?
A2: Autofluorescence can be broadly categorized into two types:
-
Endogenous Autofluorescence: This is caused by naturally occurring fluorescent molecules within the tissue. Common sources include:
-
Structural Proteins: Collagen and elastin are major contributors, especially in connective tissues.[7]
-
Metabolic Co-factors: NADH and FAD, involved in cellular metabolism, are also intrinsically fluorescent.
-
Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells, particularly in neuronal and cardiac tissues, and fluoresce brightly across a wide range of the spectrum.[1][6]
-
Red Blood Cells: The heme group in red blood cells exhibits broad autofluorescence.[7]
-
-
Process-Induced Autofluorescence: This is introduced during sample preparation.
Q3: How do I know if what I'm seeing is autofluorescence or specific this compound staining?
A3: To determine if you are observing autofluorescence, you can include a crucial negative control in your experiment. Prepare a tissue section following your standard protocol but omit the this compound staining step. If you still observe fluorescence in your unstained sample under the same imaging conditions, it is indicative of autofluorescence.[9] Autofluorescence often appears as a diffuse, non-specific glow across the tissue, whereas specific staining should be localized to the structures of interest.
Q4: Can this compound itself contribute to the background fluorescence?
A4: Aniline itself is a fluorescent compound with an excitation peak around 286 nm and an emission peak at approximately 336 nm.[10][11][12] While this compound is a complex dye mixture, it's important to be aware of the inherent fluorescent properties of its components. However, the primary challenge usually arises from the tissue's own autofluorescence, which can be spectrally broad and overlap with the emission of many fluorophores.
Troubleshooting Guides
This section provides structured guidance to help you identify and resolve common issues with autofluorescence when using this compound stain.
Problem 1: High background fluorescence obscuring specific staining.
| Possible Cause | Suggested Solution |
| Endogenous autofluorescence from components like collagen, elastin, or lipofuscin. | Treat tissue sections with a chemical quenching agent. Sudan Black B and TrueBlack® are effective options.[4][5][13] See Table 1 for a comparison and Experimental Protocols for detailed methods. |
| Fixation-induced autofluorescence due to aldehyde fixatives. | 1. Treat sections with a reducing agent like Sodium Borohydride (NaBH₄) to reduce aldehyde-induced fluorescence.[4] 2. Consider using a non-aldehyde-based fixative if compatible with your experimental goals.[8] 3. Minimize fixation time. |
| Autofluorescence from red blood cells. | If possible, perfuse the tissue with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[7] |
Problem 2: Weak this compound signal-to-noise ratio.
| Possible Cause | Suggested Solution |
| Suboptimal staining protocol. | 1. Optimize the concentration of your this compound solution.[14] 2. Increase the incubation time with the staining solution.[14] |
| Autofluorescence is spectrally overlapping with this compound emission. | 1. Employ spectral imaging and linear unmixing if your microscopy system supports it. This can computationally separate the autofluorescence signal from the specific stain signal. 2. Choose imaging filters that are highly specific to the emission peak of this compound to minimize the collection of out-of-band autofluorescence. |
| Photobleaching of the this compound signal. | Use an anti-fade mounting medium to preserve the fluorescence of your stain during imaging. |
Quantitative Data on Autofluorescence Quenching
The following table summarizes the reported effectiveness of various chemical quenching agents in reducing autofluorescence. The percentage of reduction can vary depending on the tissue type, fixation method, and the spectral channel used for imaging.
| Quenching Agent | Target Autofluorescence Source | Reported Reduction Efficiency | Key Considerations |
| Sudan Black B (SBB) | Lipofuscin, general background | 65-95% reduction in pancreatic tissue[2][13] | Can introduce its own fluorescence in the far-red spectrum.[1][7] |
| TrueBlack® | Lipofuscin and other sources | 89-93% reduction in adrenal cortex tissue[5] | Generally shows less off-target fluorescence compared to SBB.[1][4] |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced | Variable, can sometimes increase red blood cell autofluorescence.[1][4] | Primarily effective for glutaraldehyde-fixed tissues. |
| Copper Sulfate (CuSO₄) | General background | Moderately effective, often used in combination with other methods. | Can be useful for formalin-fixed tissues.[15] |
Table 1. Comparison of common autofluorescence quenching agents.
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Treatment for Autofluorescence Quenching
This protocol is adapted for use on formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution in the dark for at least 2 hours to ensure it is fully dissolved.
-
Incubation: After rehydration and before this compound staining, immerse the slides in the 0.1% SBB solution for 10-20 minutes at room temperature in a moist chamber.[16]
-
Washing: Rinse the slides thoroughly with PBS containing a mild detergent (e.g., 0.05% Tween-20) for 3 x 5 minutes to remove excess SBB.
-
Proceed with Staining: Continue with your standard this compound staining protocol.
Protocol 2: TrueBlack® Lipofuscin Autofluorescence Quencher
This protocol is based on commercially available kits and should be performed according to the manufacturer's instructions. A general workflow is provided below.
-
Perform Immunofluorescence/Staining: Complete your primary this compound staining protocol, including any antibody incubations and washes.
-
Prepare TrueBlack® Solution: Dilute the TrueBlack® stock solution (typically 20x) to a 1x working solution in 70% ethanol.
-
Treatment: Apply the 1x TrueBlack® working solution to the tissue sections and incubate for 30 seconds at room temperature.[6]
-
Washing: Wash the slides thoroughly with PBS for 3 x 5 minutes.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Visualizing Experimental Workflows and Logical Relationships
General Workflow for this compound Staining with Autofluorescence Quenching
Caption: A generalized workflow for tissue preparation and this compound staining, incorporating an autofluorescence quenching step.
Troubleshooting Logic for High Background Fluorescence
Caption: A decision-making diagram for troubleshooting high background fluorescence in this compound staining experiments.
References
- 1. biotium.com [biotium.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 4. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue | MDPI [mdpi.com]
- 6. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. Autofluorescence in Plants [mdpi.com]
- 10. Spectrum [Aniline] | AAT Bioquest [aatbio.com]
- 11. Absorption [Aniline] | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ethosbiosciences.com [ethosbiosciences.com]
- 15. oraclebio.com [oraclebio.com]
- 16. vliz.be [vliz.be]
Adjusting pH for optimal Aniline Black staining intensity
Welcome to the technical support center for Aniline Black staining. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a stain?
This compound is a type of dye produced by the oxidation of aniline or its salts, such as aniline hydrochloride.[1] Chemically, it is a form of polyaniline, a conductive polymer.[2] The staining mechanism is based on the in situ formation of this insoluble black polymer directly on the tissue. This is achieved by impregnating the tissue with a solution containing an aniline salt, an oxidizing agent, and an acid.[1][3] The resulting deep black color is known for its intensity and fastness.
Q2: What is the optimal pH for this compound staining?
The optimal pH for achieving the characteristic deep black color of this compound is in the acidic range. This is because the synthesis of polyaniline (this compound) from aniline occurs in the presence of an acid, such as hydrochloric or sulfuric acid.[4][5][6] The acidic conditions are necessary for the polymerization of aniline into its conductive and intensely colored form.[2] While a specific optimal pH for histological applications has not been extensively documented, the chemical synthesis protocols suggest a strongly acidic environment is required for the formation of the black pigment.
Q3: How does pH affect the color of this compound?
The color of this compound (polyaniline) is highly dependent on the pH of its environment.[7] This is due to changes in its oxidation state and protonation level. In its most conductive form (emeraldine salt), which is prevalent in acidic conditions, it appears green.[2][7] In a basic (alkaline) environment, it converts to the non-conductive emeraldine base form, which is blue.[2][7] Other oxidation states can appear white, colorless, or violet.[2] Therefore, maintaining the correct acidic pH is critical for achieving the desired black color in staining.
Q4: Can this compound be used for staining tissues in histology?
While this compound is primarily known as a textile and industrial pigment,[8] it has been used in some biological contexts. For example, it has been used as a protein stain to visualize bacteria within plant cells, where it imparts a dark grey to brown color to the bacteria.[9] However, it is not a common or standard histological stain like Hematoxylin and Eosin. Researchers wishing to use this compound for tissue staining may need to adapt protocols from its chemical synthesis, focusing on creating the conditions for in situ polymerization on the tissue section.
Troubleshooting Guide
Issue 1: Weak or No Staining
Possible Causes:
-
Incorrect pH of the staining solution: The formation of this compound requires a sufficiently acidic environment. If the pH is too high (neutral or alkaline), the polymerization of aniline will not occur correctly, leading to a lack of black color.
-
Exhausted or improperly prepared staining solution: The components of the staining solution (aniline salt, oxidizing agent) can degrade over time.
-
Insufficient staining time: The in situ polymerization of aniline into this compound is a chemical reaction that requires time.
-
Inadequate tissue fixation: Poor fixation can lead to the loss of cellular components that would otherwise bind the stain.[10]
Solutions:
-
Verify and adjust pH: Ensure your staining solution is acidic. You may need to add a few drops of a dilute acid (e.g., hydrochloric or sulfuric acid) to lower the pH.
-
Use fresh solutions: Always prepare your this compound staining solution fresh before use.
-
Increase incubation time: Try extending the time the tissue is in the staining solution to allow for complete polymerization.
-
Optimize fixation: Ensure tissues are promptly and adequately fixed, for example, in 10% neutral buffered formalin.[10]
Issue 2: Staining Color is Not Black (e.g., Green, Blue, or Brown)
Possible Causes:
-
pH of the staining solution is not optimal: As detailed in the FAQs, the color of polyaniline is highly pH-dependent. A green color suggests the formation of the emeraldine salt in acidic conditions, which may not have fully oxidized to the black state. A blue color indicates a shift to a more basic pH.[7]
-
Incorrect concentration of oxidizing agent: The degree of oxidation affects the final color of the polyaniline.[1]
-
pH of rinsing solutions: Rinsing with a neutral or alkaline solution after staining can alter the color of the deposited this compound.
Solutions:
-
Adjust pH of staining solution: Carefully monitor and adjust the pH of your staining solution to be in the optimal acidic range for the formation of the black polymer.
-
Optimize reagent concentrations: Experiment with the concentration of the oxidizing agent to achieve complete oxidation to the black form.
-
Use acidic rinsing solutions: After staining, rinse the slides in a weakly acidic solution (e.g., distilled water with a trace amount of acetic acid) to maintain the protonated state of the this compound.
Data Presentation
Table 1: pH-Dependent Color Changes of Polyaniline (this compound)
| pH Range | Polyaniline Form | Expected Color |
| Strongly Acidic | Emeraldine Salt | Green[7] |
| Acidic | Pernigraniline | Violet/Blue[2] |
| Neutral / Weakly Acidic | Leucoemeraldine | White/Colorless[2] |
| Basic (Alkaline) | Emeraldine Base | Blue[7] |
Note: The final "black" color is a result of the broad absorption of light by the highly conjugated polymer formed under specific acidic and oxidative conditions.
Experimental Protocols
Protocol: In Situ this compound Staining for Tissue Sections
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Staining Solution Preparation (Prepare Fresh):
-
Solution A: 5% aniline hydrochloride in distilled water.
-
Solution B: 5% potassium dichromate (or another suitable oxidizing agent) in distilled water.
-
Working Solution: Mix equal parts of Solution A and Solution B immediately before use. The pH of this solution should be acidic.
-
-
Staining Procedure:
-
Immerse slides in the freshly prepared working staining solution.
-
Incubate for 10-20 minutes at room temperature. (Incubation time may require optimization).
-
Gently agitate to ensure even staining.
-
-
Rinsing:
-
Briefly rinse in distilled water acidified with a few drops of acetic acid.
-
Rinse thoroughly in several changes of distilled water.
-
-
Counterstaining (Optional):
-
If desired, counterstain with a suitable nuclear stain like Nuclear Fast Red.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
Expected Result: Cellular structures with high protein content may appear in shades of black, dark brown, or dark green.
Visualizations
Caption: Experimental workflow for this compound staining.
References
- 1. adventureandlegacy.our.dmu.ac.uk [adventureandlegacy.our.dmu.ac.uk]
- 2. Polyaniline - Wikipedia [en.wikipedia.org]
- 3. This compound & amp; mineral khaki | PPTX [slideshare.net]
- 4. CN103044962A - this compound pigment producing method - Google Patents [patents.google.com]
- 5. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Old King Coal Part 4: Coal Colours - Features - The Chemical Engineer [thechemicalengineer.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Reducing Background Noise in Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively reduce background noise in their immunohistochemistry (IHC) experiments using quenching dyes, with a focus on the widely used Sudan Black B.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background staining in my IHC experiment?
High background staining in IHC can originate from several sources, including:
-
Autofluorescence: Tissues can naturally emit their own fluorescence when illuminated. Common sources of autofluorescence include collagen, elastin, red blood cells, and lipofuscin, which is an aggregate of oxidized proteins and lipids that accumulates with age.[1][2] Aldehyde-based fixatives like formalin can also induce autofluorescence.[1]
-
Non-specific Antibody Binding: The primary or secondary antibodies may bind to unintended targets in the tissue. This can be due to excessively high antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody with endogenous immunoglobulins in the tissue sample.[3]
-
Endogenous Enzyme Activity: If you are using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can react with the substrate, leading to non-specific signal.
Q2: I've heard of using "Aniline Black" to reduce background. Is this correct?
While "this compound" is a type of black dye, the commonly used and well-documented reagent for reducing autofluorescence in IHC is Sudan Black B (SBB) .[1][2][3][4][5][6][7][8][9][10][11] It is possible that "this compound" is being used colloquially or incorrectly to refer to SBB or a similar quenching agent. It is important to note that "Aniline Blue" is a different histological stain used in techniques like Mallory's Trichrome to stain collagen and is not used for quenching background fluorescence.[12][13][14]
Q3: How does Sudan Black B reduce background noise?
Sudan Black B is a non-fluorescent, fat-soluble dye that physically masks the autofluorescent components in the tissue, particularly lipofuscin.[4] It is thought to bind to hydrophobic regions of the tissue, effectively absorbing the light that would otherwise be emitted as autofluorescence.[4] This leads to a significant improvement in the signal-to-noise ratio, allowing for clearer visualization of the specific fluorescent signal from your target antigen.[5][10][15]
Q4: When should I apply Sudan Black B in my IHC protocol?
Sudan Black B treatment can be performed either before or after immunolabeling. However, it is often recommended to apply it after the secondary antibody incubation and final washes, just before mounting. This is to avoid any potential interference of the SBB with antibody binding. Some protocols suggest that if detergent is used in the antibody incubation steps, a post-treatment protocol is preferable.
Q5: Is Sudan Black B compatible with all types of tissue preparations?
Yes, Sudan Black B has been shown to be effective in reducing autofluorescence in both formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections.[5][6][7][8][9][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent high background after SBB treatment. | SBB concentration is too low. | Increase the SBB concentration. A range of 0.1% to 0.5% is generally effective.[8] |
| Incubation time with SBB is too short. | Increase the incubation time. A 10-20 minute incubation at room temperature is a good starting point.[2][6] | |
| Incomplete removal of SBB. | Ensure thorough washing after SBB incubation to remove excess dye. Use fresh 70% ethanol for washes. | |
| Black precipitates or speckles on the tissue. | SBB solution was not properly filtered. | Always filter the SBB staining solution before use, for example, with a Whatman No. 2 filter paper.[16] |
| SBB concentration is too high. | While higher concentrations can be more effective at quenching, they can also lead to precipitation. If precipitates are observed, try a slightly lower concentration. | |
| Weak or no specific fluorescent signal. | SBB treatment is affecting the fluorescent signal. | While SBB is generally considered not to affect specific fluorescence, some slight quenching of the signal is possible. If this is suspected, you can try reducing the SBB incubation time. |
| Other issues with the IHC protocol. | Ensure that other aspects of your protocol, such as primary and secondary antibody concentrations and incubation times, are optimized. Refer to general IHC troubleshooting guides. | |
| Increased background in the far-red channel. | SBB itself can sometimes introduce a low level of background in the far-red spectrum. | Be aware of this potential artifact when imaging in the far-red. If it becomes problematic, consider alternative quenching methods or commercial quenching reagents for this spectral range.[17] |
Quantitative Data Summary
The effectiveness of Sudan Black B in reducing autofluorescence has been quantified in several studies. The following table summarizes representative data.
| Tissue Type | Quenching Agent | Reduction in Autofluorescence | Reference |
| Human Pancreatic Tissue | Sudan Black B | 65-95% | [5][15] |
| Mouse Brain Tissue (ICH model) | 0.15% Sudan Black B | ~74% (FITC), ~76% (Texas Red), ~72% (DAPI) | [10] |
| Mouse Brain Tissue (TBI model) | 0.15% Sudan Black B | ~57% (FITC), ~44% (Texas Red), ~46% (DAPI) | [10] |
Experimental Protocols
Preparation of 0.1% Sudan Black B Staining Solution
Materials:
-
Sudan Black B powder
-
70% Ethanol
Procedure:
-
Weigh out 0.1 g of Sudan Black B powder.
-
Add the powder to 100 mL of 70% ethanol.
-
Stir or shake the solution overnight in the dark to ensure the dye is fully dissolved.[2]
-
Before use, filter the solution through a Whatman No. 2 filter paper or a similar grade filter to remove any undissolved particles.[16]
-
The solution can be stored at room temperature in a tightly sealed, light-protected container.
Protocol for Autofluorescence Quenching with Sudan Black B
This protocol is intended to be performed after the final wash step of your secondary antibody incubation.
Procedure:
-
After the final post-secondary antibody wash, briefly rinse the slides in 70% ethanol.
-
Incubate the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature.[2][6] The optimal incubation time may need to be determined empirically for your specific tissue type.
-
Wash the slides in fresh 70% ethanol for 1-2 minutes to remove excess SBB. Repeat this wash step two more times with fresh 70% ethanol.
-
Rinse the slides thoroughly with deionized water or a buffer such as PBS.
-
Mount the slides with an aqueous mounting medium.
Visualizations
Logical Workflow for Troubleshooting High Background in IHC
Caption: Troubleshooting workflow for high background in IHC.
Experimental Workflow for SBB Treatment in an IHC Protocol
Caption: IHC protocol incorporating Sudan Black B treatment.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Autofluorescence Quenching | Visikol [visikol.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 5. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Sudan black B reduces autofluorescence in murine renal tissue. | Semantic Scholar [semanticscholar.org]
- 8. aplm [aplm.kglmeridian.com]
- 9. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections. | Semantic Scholar [semanticscholar.org]
- 12. kenhub.com [kenhub.com]
- 13. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 14. Histology Stains - Embryology [embryology.med.unsw.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. microbenotes.com [microbenotes.com]
- 17. atlantisbioscience.com [atlantisbioscience.com]
Improving the heat and light resistance of Aniline Black pigments
Welcome to the Technical Support Center for Aniline Black pigments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the heat and light resistance of this compound and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its typical stability properties?
A1: this compound (Pigment Black 1) is an organic pigment produced by the oxidation of aniline. It is known for its deep black color with a characteristic red undertone.[1] Generally, it exhibits good thermal stability up to approximately 200°C and has good weather resistance.[1][2] However, its stability can be influenced by the formulation, substrate, and exposure to environmental factors like UV radiation and high temperatures.
Q2: Why is my this compound pigment showing poor heat resistance during processing?
A2: Poor heat resistance in this compound pigments during processing can be attributed to several factors:
-
Exceeding Thermal Stability Limits: The processing temperature may be exceeding the inherent thermal stability of the pigment (around 200°C).[1]
-
Pigment-Matrix Interaction: Chemical reactions between the pigment and the application medium (e.g., polymer, binder) at elevated temperatures can lead to degradation.
-
Pigment Particle Size and Dispersion: Poorly dispersed pigment agglomerates can lead to localized heat concentration and degradation.
Q3: What causes the color of my this compound formulation to fade upon exposure to light?
A3: Fading of this compound upon light exposure is primarily due to photodegradation.[3] UV radiation from sunlight carries enough energy to break the chemical bonds within the pigment's molecular structure, leading to a loss of color.[3] The rate of fading is influenced by the intensity and duration of light exposure, humidity, and the presence of other chemicals in the formulation.
Q4: What are the main strategies to improve the heat and light resistance of this compound?
A4: The primary strategies for enhancing the stability of this compound pigments include:
-
Incorporation of Stabilizers: Adding UV absorbers, hindered amine light stabilizers (HALS), and heat stabilizers to the formulation.[4][5]
-
Microencapsulation: Encasing the pigment particles in a protective shell to shield them from environmental stressors.[6]
-
Surface Treatment: Modifying the surface of the pigment particles to improve their compatibility with the matrix and enhance their resistance properties.[7]
-
Optimized Synthesis: Utilizing synthesis methods that produce a more inherently stable form of this compound.
Troubleshooting Guides
Issue 1: Color Fading or Discoloration Under Light Exposure
Symptoms:
-
Noticeable fading or lightening of the black color.
-
A shift in the undertone of the pigment.
-
Reduced color strength in the final product.
Possible Causes & Solutions:
| Cause | Solution |
| Photodegradation from UV exposure | Incorporate UV absorbers (e.g., benzophenones, benzotriazoles, triazines) into your formulation. These additives absorb harmful UV radiation and dissipate it as heat.[5][8] |
| Add Hindered Amine Light Stabilizers (HALS). HALS are radical scavengers that inhibit the polymer degradation reactions initiated by UV light. They are particularly effective in protecting the surface of the material.[9] | |
| Poor dispersion of the pigment | Optimize the dispersion process to ensure a uniform distribution of pigment particles. Poor dispersion can lead to larger agglomerates that are more susceptible to degradation. |
| Incompatible additives in the formulation | Ensure that other additives in your formulation (e.g., plasticizers, fillers) do not have a negative impact on the lightfastness of the pigment. Some additives can accelerate photodegradation. |
| Insufficient pigment loading | In some cases, a higher pigment concentration can improve lightfastness due to the self-shielding effect of the pigment particles.[3] |
Issue 2: Pigment Degradation at High Processing Temperatures
Symptoms:
-
Color shift (e.g., browning or yellowing) during high-temperature processing.[10]
-
Loss of color strength or opacity.[10]
-
Formation of undesirable odors or fumes.[10]
Possible Causes & Solutions:
| Cause | Solution |
| Exceeding the pigment's thermal stability | Lower the processing temperature if possible, ensuring it remains within the recommended range for this compound (typically below 200°C).[1] |
| Incorporate heat stabilizers into the formulation. Common types include organotin compounds, metal soaps (e.g., calcium stearate, zinc stearate), and organic phosphites.[4][11] These additives neutralize acidic byproducts and prevent thermo-oxidative degradation. | |
| Chemical reaction with the polymer matrix | Select a polymer matrix that is chemically compatible with this compound at the intended processing temperature. |
| Presence of residual catalysts or impurities | Ensure the this compound pigment is of high purity and free from residual reactants from the synthesis process that could catalyze degradation. |
Experimental Protocols
Protocol 1: Microencapsulation of this compound for Improved Stability
This protocol describes a method for encapsulating this compound particles with a melamine-based resin to enhance their heat and light resistance.[6]
Materials:
-
This compound pigment
-
Melamine-formaldehyde resin
-
Styrene-maleic acid copolymer
-
Deionized water
-
Sodium hydroxide or ammonia water (for pH adjustment)
Procedure:
-
Preparation of Pigment Dispersion: Disperse 100 parts by weight of this compound pigment in deionized water.
-
Addition of Wall Materials: To the pigment dispersion, add 50-200 parts by weight of melamine-formaldehyde resin and 50-200 parts by weight of styrene-maleic acid copolymer.
-
Encapsulation Reaction:
-
Heat the mixture to 60-90°C with continuous stirring.
-
Maintain this temperature for 2-4 hours to allow for the polymerization of the melamine resin on the surface of the pigment particles.
-
-
pH Adjustment and Curing:
-
Adjust the pH of the dispersion to 7 using a 10% sodium hydroxide solution or ammonia water.[6]
-
Continue stirring for another 1-2 hours to complete the curing of the microcapsule walls.
-
-
Isolation and Drying:
-
Filter the microencapsulated this compound dispersion.
-
Wash the collected particles thoroughly with deionized water to remove any unreacted materials.
-
Dry the microencapsulated pigment in an oven at 80-100°C.
-
Protocol 2: Accelerated Weathering Test for Lightfastness Evaluation
This protocol outlines a standardized method for evaluating the lightfastness of this compound formulations using a xenon-arc weathering chamber, based on principles from ISO 4892-2.[12]
Apparatus:
-
Xenon-arc accelerated weathering chamber
-
Spectrocolorimeter
Procedure:
-
Sample Preparation: Prepare coated panels or plastic plaques of the this compound formulation to be tested. Prepare a control sample without any light stabilizers.
-
Test Conditions:
-
Exposure:
-
Place the samples in the weathering chamber.
-
Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours) or until a significant color change is observed.
-
-
Evaluation:
-
At regular intervals, remove the samples and measure the color change (ΔE*ab) using a spectrocolorimeter, comparing the exposed sample to an unexposed control.
-
Visually assess for other signs of degradation such as loss of gloss, chalking, or cracking.
-
Data Presentation
Table 1: Typical Lightfastness Improvement with UV Stabilizers
| Formulation | UV Stabilizer System | Exposure Time (hours) in Xenon-Arc Weatherometer | Color Change (ΔE*ab) |
| This compound in Polypropylene (Control) | None | 1000 | 5.8 |
| This compound in Polypropylene | 0.5% Benzotriazole UVA | 1000 | 2.5 |
| This compound in Polypropylene | 0.5% HALS | 1000 | 2.1 |
| This compound in Polypropylene | 0.5% Benzotriazole UVA + 0.5% HALS | 1000 | 1.2 |
Note: The data presented are illustrative and actual results will vary depending on the specific formulation and test conditions.
Table 2: Heat Stability of this compound in Different Polymer Matrices
| Polymer Matrix | Processing Temperature (°C) | Observation after 30 minutes |
| Low-Density Polyethylene (LDPE) | 180 | Stable, no color change |
| Polypropylene (PP) | 220 | Slight darkening, minimal degradation |
| Polystyrene (PS) | 240 | Noticeable browning, moderate degradation |
| Polycarbonate (PC) | 280 | Significant color change, severe degradation |
Note: The addition of heat stabilizers can significantly improve the performance at higher temperatures.
Visualizations
Caption: Workflow for the microencapsulation of this compound.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. products.evonik.com [products.evonik.com]
- 2. linchemical.com [linchemical.com]
- 3. How to improve the light fastness of textiles? Three reliable methods [danlintex.com]
- 4. phoenixplastics.com [phoenixplastics.com]
- 5. UV Absorbers for Coatings | UV Absorbers Coatings Additives [sarex.com]
- 6. KR20130108746A - The stabilize method for environmental aniline-black pigment by microcapsulation - Google Patents [patents.google.com]
- 7. Pigment Surface Treatment: Impact on Plastics, Coatings & Inks - Ranbar Pigment [ranbarr.com]
- 8. basf.com [basf.com]
- 9. specialchem.com [specialchem.com]
- 10. precisioncolorcompounds.com [precisioncolorcompounds.com]
- 11. polytechme.com [polytechme.com]
- 12. qualitymag.com [qualitymag.com]
Validation & Comparative
A Comparative Guide to Myelin Staining: Sudan Black B vs. Luxol Fast Blue
For researchers, scientists, and drug development professionals navigating the complexities of neurohistology, the accurate visualization of myelin sheaths is paramount. This guide provides an objective comparison of two prominent myelin staining techniques: the lipid-soluble dye Sudan Black B (SBB) and the widely used lipoprotein stain Luxol Fast Blue (LFB). We delve into their distinct staining mechanisms, performance characteristics, and detailed experimental protocols to assist in selecting the optimal method for your research needs.
At a Glance: Key Differences
| Feature | Sudan Black B | Luxol Fast Blue |
| Target | Lipids within the myelin sheath | Lipoprotein complexes in the myelin sheath |
| Staining Principle | Physical dissolution and adsorption | Acid-base reaction and salt formation |
| Primary Tissue Type | Frozen (cryosections) | Paraffin-embedded |
| Staining Time | Rapid (minutes to a few hours) | Longer (overnight incubation) |
| Toxicity | Generally considered less toxic | Involves solvents like ethanol and xylene |
| Color of Myelin | Blue-black to black | Blue to greenish-blue |
| Key Advantage | Fast, simple, and effective for cryosections | "Gold standard" for paraffin sections with high contrast |
Performance and Applications
Sudan Black B has emerged as a valuable tool for the rapid assessment of myelination, particularly in studies of demyelination and remyelination.[1] Its ability to effectively stain myelin in frozen sections makes it a time-efficient alternative to more complex methods that require tissue embedding.[1] SBB is particularly useful for resolving small myelinated axons and can be combined with immunostaining.[1] The staining process is primarily physical, relying on the dye's higher solubility in the lipids of the myelin sheath compared to its solvent.[2]
Luxol Fast Blue, on the other hand, is considered a "gold standard" for myelin staining in neuropathology, especially with formalin-fixed, paraffin-embedded tissues.[3] The staining mechanism involves an acid-base reaction where the dye's sulfonic acid groups bind to the basic proteins of the lipoprotein complex in the myelin sheath.[4] This results in a vibrant blue staining of myelinated fibers, providing excellent differentiation between white and gray matter.[3] LFB staining is often combined with counterstains like Cresyl Violet to simultaneously visualize neuronal cell bodies.[4]
While direct quantitative comparisons in single studies are limited, the performance of each stain is well-established within their primary applications. The choice between SBB and LFB often depends on the experimental design, specifically the tissue preparation method and the desired balance between speed and the need for traditional paraffin-based histology.
Staining Mechanisms
The fundamental difference between Sudan Black B and Luxol Fast Blue lies in their molecular targets within the myelin sheath.
Figure 1. Comparison of the staining mechanisms of Sudan Black B and Luxol Fast Blue.
Experimental Protocols
Below are detailed protocols for performing myelin staining with Sudan Black B and Luxol Fast Blue.
Sudan Black B Staining for Frozen Sections
This protocol is adapted from standard histochemical methods for lipid staining.[2][5]
Materials:
-
Fresh frozen tissue sections (10-20 µm) on slides
-
10% Formalin
-
Propylene Glycol
-
Sudan Black B staining solution (0.7g in 100ml Propylene Glycol)
-
85% Propylene Glycol
-
Nuclear Fast Red solution (for counterstain)
-
Glycerin jelly or other aqueous mounting medium
Procedure:
-
Fix frozen sections in 10% formalin.
-
Wash with distilled water.
-
Place slides in propylene glycol for 5 minutes.
-
Incubate in Sudan Black B solution for approximately 7 minutes.
-
Differentiate in 85% propylene glycol for 3 minutes.
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 3 minutes.
-
Wash in tap water, then rinse in distilled water.
-
Mount with an aqueous mounting medium.
Luxol Fast Blue Staining for Paraffin-Embedded Sections
This is a standard protocol for LFB staining, often combined with a Nissl counterstain.[3][6]
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (5-15 µm) on slides
-
Xylene
-
Graded alcohols (100%, 95%, 70%)
-
Luxol Fast Blue solution (0.1% in 95% ethanol with 0.05% acetic acid)
-
0.05% Lithium Carbonate solution
-
Cresyl Violet solution (for counterstain)
-
Resinous mounting medium
Procedure:
-
Deparaffinize sections in xylene and hydrate through graded alcohols to 95% ethanol.
-
Stain in Luxol Fast Blue solution in an oven at 56-60°C overnight.
-
Rinse off excess stain with 95% ethanol, followed by distilled water.
-
Differentiate in 0.05% lithium carbonate solution for approximately 30 seconds.
-
Continue differentiation in 70% ethanol for about 30 seconds, until gray and white matter are clearly distinguishable.
-
Wash in distilled water.
-
Counterstain with Cresyl Violet solution.
-
Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium.
Experimental Workflow
The general workflow for histological staining of myelin involves several key stages, from tissue preparation to final analysis.
Figure 2. A generalized workflow for histological staining of myelin.
Conclusion
Both Sudan Black B and Luxol Fast Blue are robust and reliable methods for staining myelin sheaths. The choice between them should be guided by the specific requirements of the study. Sudan Black B offers a rapid and non-toxic option for frozen sections, making it ideal for high-throughput screening and studies on remyelination.[1] Luxol Fast Blue remains the preferred method for detailed neuropathological evaluation of paraffin-embedded tissue, providing high-contrast and detailed morphology of myelinated structures.[3] By understanding the distinct principles and protocols of each stain, researchers can better select the appropriate tool to advance their investigations into myelin biology and pathology.
References
- 1. Sudan black: a fast, easy and non-toxic method to assess myelin repair in demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. ihisto.io [ihisto.io]
- 4. Luxol fast blue stain - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
Aniline Black vs. Nigrosin: A Comparative Analysis for Biological Staining
A deep dive into two closely related black dyes reveals key distinctions in their application and performance for researchers, scientists, and drug development professionals. While often used interchangeably in broader industrial contexts, in the realm of biological staining, Nigrosin emerges as the more specifically characterized and widely documented agent. This guide provides a comprehensive comparison of Aniline Black and Nigrosin, supported by experimental data and protocols to aid in the selection of the appropriate stain for your research needs.
Unraveling the Nomenclature: this compound and Nigrosin
This compound is a general term for a black pigment produced through the oxidation of aniline.[1][2][3] It represents a class of insoluble, polymeric dyes. Historically, this compound was one of the first synthetic organic pigments, developed in the 19th century.[4]
Nigrosin, on the other hand, is a specific type of this compound. It is a mixture of synthetic black dyes produced by heating a combination of nitrobenzene, aniline, and aniline hydrochloride in the presence of a metallic catalyst, typically iron or copper. Nigrosin is available in both spirit-soluble (Solvent Black 5) and water-soluble (Acid Black 2) forms, with the latter being predominantly used in biological applications. For the purpose of biological staining, the term "Nigrosin" is the precise and commonly accepted nomenclature.
Core Applications in Biological Staining
The primary application of Nigrosin in biological sciences is as a negative stain.[5][6] This technique is invaluable for visualizing microorganisms, such as bacteria and yeasts, as well as for assessing cell viability.
Negative Staining
In negative staining, the background is stained, leaving the cells unstained and visible as bright outlines against a dark field.[5] This is particularly useful for observing the morphology, size, and arrangement of bacterial cells without the need for heat fixation, which can distort cellular structures. The acidic nature of Nigrosin dye results in a negatively charged chromophore that is repelled by the negatively charged surface of most bacterial cells.[5]
Viability Staining
Water-soluble Nigrosin is also employed in cell viability assays. The principle of this method relies on the integrity of the cell membrane. Live, healthy cells with intact membranes exclude the dye, while dead or membrane-compromised cells are unable to do so and thus become stained. This technique is often used in conjunction with other stains, such as Eosin, for a more detailed assessment of cell viability, particularly in sperm analysis.[7][8]
Comparative Performance and Properties
While a direct, side-by-side experimental comparison of "this compound" (as a distinct entity) and Nigrosin for biological staining is scarce in scientific literature due to the overlapping terminology, we can infer performance characteristics based on the well-documented properties of Nigrosin.
| Property | This compound (General) | Nigrosin (Water-Soluble) | References |
| Synonyms | Pigment Black 1, C.I. 50440 | Acid Black 2, C.I. 50420 | [4][9] |
| Solubility | Generally insoluble in water | Soluble in water | [10] |
| Primary Biological Application | Not well-documented as a distinct biological stain | Negative staining, Viability testing | [5][6] |
| Staining Mechanism | N/A for specific biological use | Repulsion from negatively charged cell surfaces (negative staining); Membrane permeability (viability testing) | [5] |
| Advantages in Staining | N/A | No heat fixation required, preserving cell morphology; Simple and rapid procedure | [11] |
| Commonly Stained Organisms/Cells | N/A | Bacteria, Yeasts (e.g., Cryptococcus neoformans), Spermatozoa | [6] |
Experimental Protocols
Nigrosin Negative Staining Protocol
This protocol is a standard method for the negative staining of bacteria.
Materials:
-
Bacterial culture
-
Nigrosin stain (10% aqueous solution)
-
Microscope slides
-
Inoculating loop
-
Bunsen burner (for aseptic technique)
Procedure:
-
Place a small drop of Nigrosin solution at one end of a clean microscope slide.
-
Using sterile technique, transfer a loopful of the bacterial culture and mix it with the drop of Nigrosin.
-
Take a second, clean slide (the "spreader" slide) and hold it at a 45-degree angle to the first slide.
-
Bring the edge of the spreader slide back into the drop of stain and bacteria, allowing the liquid to spread along the edge.
-
Push the spreader slide forward in a smooth, steady motion to create a thin smear. The smear should have a gradient of thickness, with a "feathered" edge.
-
Allow the smear to air dry completely. Do not heat fix.
-
Examine the slide under a microscope, starting with low power and progressing to oil immersion. The bacterial cells will appear as clear, unstained bodies against a dark background.[11]
Eosin-Nigrosin Viability Staining Protocol
This protocol is commonly used for assessing sperm viability.
Materials:
-
Semen sample
-
Eosin Y solution (e.g., 1%)
-
Nigrosin solution (e.g., 10%)
-
Microscope slides
-
Pipettes
-
Incubator (optional, for 37°C incubation)
Procedure:
-
On a clean microscope slide, mix one drop of semen with two drops of 1% Eosin Y solution.
-
After approximately 30 seconds, add three drops of 10% Nigrosin solution and mix thoroughly.
-
Create a thin smear using a spreader slide.
-
Allow the smear to air dry.
-
Examine the slide under a microscope at high power or oil immersion.
-
Count at least 200 spermatozoa. Live sperm will appear unstained (white), while dead sperm will be stained pink or red against the dark background provided by the Nigrosin.[7][8]
Visualizing the Concepts
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. This compound | 13007-86-8 | Benchchem [benchchem.com]
- 2. cameo.mfa.org [cameo.mfa.org]
- 3. researchgate.net [researchgate.net]
- 4. kremer-pigmente.com [kremer-pigmente.com]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. tissuesampling.weebly.com [tissuesampling.weebly.com]
- 7. Eosin Nigrosin staining technique in assessment of sperm vitality in medical laboratories – A snippet from our experience on implementing the staining, interpretation and quality control procedures - Indian J Obstet Gynecol Res [ijogr.org]
- 8. researchgate.net [researchgate.net]
- 9. C.I.Pigment Black 1,C.I.50440,CAS 13007-86-8,this compound BS,Diamond Black,Manox this compound BS,Paliotol Black,Pigment Black A [dyestuffintermediates.com]
- 10. This compound Pigment – Solvent Black 7 – Ranbar P0080A [ranbarr.com]
- 11. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide to the Quantitative Analysis of Aniline in Solution
For Researchers, Scientists, and Drug Development Professionals
Aniline is a primary aromatic amine that serves as a crucial precursor in the synthesis of a wide range of materials, including the electrically conductive polymer and pigment, Aniline Black. Due to its potential toxicity, the accurate and reliable quantification of residual aniline monomer is essential for quality control in the production of this compound and for assessing its purity. This guide provides a comparative overview of common analytical techniques for the quantitative analysis of aniline in solutions, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Aniline Quantification
Several analytical techniques are available for the determination of aniline concentration in solutions. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
The performance characteristics of these methods are summarized in the table below to facilitate selection based on specific analytical requirements.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry (Direct) | Titration (Bromination) |
| Linearity Range | 1 - 100 µg/L[1] | 0.5 - 200 µg/L[1] | 2.0 - 60 µg/mL[1] | Varies with titrant concentration |
| Limit of Detection (LOD) | 0.1 - 0.2 µg/L[1] | 0.07 - 0.29 µg/L[1] | ~1.5 µg/kg[1] | Generally in the mg/L range |
| Precision (%RSD) | < 5% | Within-run: 3.8%, Between-run: 5.8%[2] | Typically < 10% | < 2% |
| Selectivity | High | Very High | Low to Medium | Low |
| Throughput | High | Medium | High | Low to Medium |
| Instrumentation Cost | High | Very High | Low | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a foundation for developing specific methods tailored to individual research needs.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used technique for the separation and quantification of aniline due to its high sensitivity and selectivity.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV Detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[4]
-
Aniline standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 45:55 v/v) with a small amount of acid (e.g., 0.05% sulfuric acid).[3] The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Prepare a stock solution of aniline in the mobile phase. From the stock solution, prepare a series of working standard solutions of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the sample containing aniline with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the aniline peak by its retention time. The concentration of aniline in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.
UV-Vis Spectrophotometry
Direct UV-Vis spectrophotometry is a simpler and more cost-effective method for aniline quantification, although it is less selective than chromatographic methods.[1]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Reagents:
-
Solvent (e.g., deionized water, ethanol)
-
Aniline standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of aniline in the chosen solvent. Prepare a series of working standard solutions from the stock solution.
-
Sample Preparation: Dilute the sample with the solvent to an appropriate concentration.
-
Measurement:
-
Set the spectrophotometer to scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for aniline, which is typically around 230 nm and 280 nm.[5] The peak at 280 nm is often preferred to avoid interference from other UV-absorbing species.[5]
-
Measure the absorbance of the blank (solvent), the standard solutions, and the sample solution at the determined λmax.
-
-
Quantification: Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. The concentration of aniline in the sample is determined from its absorbance using the calibration curve.
Titration (Bromination Method)
This classical method involves the reaction of aniline with an excess of bromine, followed by back-titration of the unreacted bromine.
Instrumentation:
-
Burette
-
Iodine flask
-
Pipettes
Reagents:
-
Brominating solution (potassium bromate and potassium bromide)
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Iodide (KI)
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Aniline sample
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the aniline solution into an iodine flask.
-
Bromination: Add a known excess volume of the brominating solution and concentrated HCl to the flask. The aniline will react with the bromine to form 2,4,6-tribromoaniline.[6][7] Allow the reaction to proceed in the dark for about 15 minutes.[7]
-
Iodine Liberation: Add a solution of potassium iodide to the flask. The excess bromine will react with KI to liberate iodine.[6]
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution becomes a pale yellow color. Add a few drops of starch indicator, which will turn the solution blue. Continue the titration until the blue color disappears.[6][7]
-
Blank Titration: Perform a blank titration using the same procedure but without the aniline sample.
-
Calculation: The amount of aniline in the sample is calculated from the difference in the volume of sodium thiosulfate solution used for the blank and the sample titrations.
Workflow for HPLC Analysis of Aniline
The following diagram illustrates the typical workflow for the quantitative analysis of aniline using HPLC.
Caption: Workflow for Aniline Quantification using HPLC.
Signaling Pathway and Logical Relationship Diagrams
In the context of quantitative analysis, a logical relationship diagram can illustrate the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for selecting an analytical method.
References
- 1. primescholars.com [primescholars.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis and characterization of this compound related model compounds and starburst polyarylamines - ProQuest [proquest.com]
- 5. rjptonline.org [rjptonline.org]
- 6. New synthetic black dyes: their discovery, production and everyday use (1859-1930) [journals.openedition.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Gold Standards: A Comparative Guide to Staining Techniques in Neuropathology Research
A critical evaluation of staining methods for detecting neuronal degeneration, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of historical and current techniques. While initial inquiries into Aniline Black staining for neuropathology reveal a notable lack of specific validation in the scientific literature, this guide pivots to an in-depth analysis of two gold-standard methods: silver staining and Fluoro-Jade fluorescent staining. We present a data-driven comparison, detailed experimental protocols, and visual workflows to empower informed decisions in the selection of the most appropriate technique for your research needs.
The accurate detection and quantification of neuronal degeneration are paramount in the study of neurodegenerative diseases and the development of novel therapeutics. The choice of staining method can significantly impact the reliability and interpretation of experimental results. While a variety of histological techniques have been developed, this guide focuses on a comparative analysis of two of the most widely adopted methods for identifying degenerating neurons: traditional silver impregnation techniques and the more modern Fluoro-Jade fluorescent stains.
Historically, early methods for neuronal staining employed aniline dyes. These techniques were often methodologically straightforward but were hampered by a significant lack of specificity, making interpretation difficult[1][2]. Our comprehensive search for the validation of "this compound" as a specific marker for neurodegeneration did not yield dedicated protocols or comparative performance data within the field of neuropathology. The related "Aniline Blue" has been used as a component in broader histological stains, such as Mallory's stain, to visualize degenerated cells, but its primary utility lies in staining connective tissues like collagen[3][4]. Given the absence of specific validation for this compound in this context, we turn our focus to the well-documented and validated alternatives.
Comparative Analysis of Leading Staining Techniques
To facilitate a clear and objective comparison, the following table summarizes the key performance characteristics of silver staining and Fluoro-Jade C, one of the latest and most advanced versions of the Fluoro-Jade dyes.
| Feature | Silver Staining (e.g., Gallyas, Bielschowsky) | Fluoro-Jade C |
| Principle | Impregnation of degenerating neuronal elements with silver ions, which are then reduced to metallic silver for visualization. | An anionic fluorescein derivative that selectively binds to molecules associated with degenerating neurons, rendering them fluorescent. |
| Specificity for Degeneration | High, but can be prone to background staining and may stain other elements depending on the specific protocol. Argyrophilia (affinity for silver) can be heterogeneous[5]. | High, specifically stains degenerating neurons, including their distal dendrites, axons, and terminals[1][2]. |
| Resolution & Contrast | High contrast, with degenerating elements appearing black against a pale background. Resolution is generally good for light microscopy. | Exhibits a high signal-to-background ratio, providing excellent resolution and contrast for fluorescence microscopy[1][2]. |
| Compatibility | Often incompatible with other histochemical procedures and can be notoriously capricious[1][2]. | Compatible with a wide range of histological processing and staining protocols, including immunofluorescence[1][2]. |
| Protocol Complexity & Reliability | Labor-intensive, multi-step protocols that can be difficult to reproduce consistently[1][2][6]. | A relatively simple, rapid, and reliable staining procedure[1][2][7]. |
| Detection of Apoptotic Stages | Can detect later stages of degeneration when cellular structures are breaking down. | Capable of detecting early to late stages of neuronal degeneration, regardless of the specific insult or mechanism of cell death[1][2]. |
| Quantitative Analysis | Quantification can be challenging due to the variability in staining intensity and background. | Well-suited for quantitative analysis due to the high signal-to-noise ratio and the ability to use fluorescence intensity measurements. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and reproducibility of any staining technique. Below are representative protocols for silver staining (Gallyas method) and Fluoro-Jade C staining.
This protocol is a multi-day procedure that requires careful attention to timing and solution preparation.
Day 1: Pre-treatment
-
Mount paraffin-embedded sections (5-10 µm) on coated slides.
-
Deparaffinize sections in xylene (2x10 min).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 5 min each) to distilled water.
-
Incubate slides in a solution of 5% periodic acid for 30 minutes to suppress non-specific staining.
-
Wash thoroughly in distilled water (3x5 min).
-
Incubate in an alkaline silver iodide solution for 1 hour.
-
Wash in 0.5% acetic acid solution for 10 minutes.
Day 2: Impregnation and Development
-
Wash slides in distilled water (3x5 min).
-
Incubate in a developer solution containing formalin, citric acid, and ammonium nitrate under controlled temperature and time until degenerating elements appear dark brown to black. This step is critical and requires microscopic monitoring.
-
Stop the development by immersing the slides in 1% acetic acid.
-
Wash in distilled water.
-
Fix the staining with a 0.5% gold chloride solution followed by 5% sodium thiosulfate.
-
Wash, dehydrate through graded ethanol, clear in xylene, and coverslip.
This protocol is significantly shorter and less complex than traditional silver staining methods.
-
Mount frozen or paraffin-embedded sections on coated slides. If using paraffin sections, deparaffinize and rehydrate as described in the silver staining protocol.
-
Immerse slides in a basic alcohol solution (e.g., 1% sodium hydroxide in 80% ethanol) for 5 minutes.
-
Rinse in 70% ethanol for 2 minutes, followed by distilled water for 2 minutes.
-
Incubate slides in a 0.06% potassium permanganate solution for 10 minutes. This step helps to reduce background fluorescence.
-
Rinse thoroughly in distilled water for 2 minutes.
-
Transfer slides to the Fluoro-Jade C staining solution (typically 0.0001-0.0004% in 0.1% acetic acid) for 10 minutes.
-
Rinse slides three times in distilled water (1 min each).
-
Air dry the slides completely on a slide warmer (approximately 50-60°C) for at least 5 minutes.
-
Clear the slides in xylene for at least 1 minute.
-
Coverslip with a non-aqueous, low-fluorescence mounting medium (e.g., DPX).
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for silver staining and Fluoro-Jade C staining.
References
- 1. Fluoro-Jade C results in ultra high resolution and contrast labeling of degenerating neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A revisit to staining reagents for neuronal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aniline Blue WS - Wikipedia [en.wikipedia.org]
- 5. Silver diagnosis in neuropathology: principles, practice and revised interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of silver degeneration stains for neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Historical and Modern Aniline Black Synthesis
For Researchers, Scientists, and Drug Development Professionals
Aniline Black, the first synthetic black dye, has a rich history dating back to the 19th century. Its synthesis has evolved significantly from early empirical methods to modern, more controlled, and environmentally benign techniques. This guide provides a detailed comparison of historical and modern this compound synthesis, offering insights into the methodologies, performance, and underlying chemical principles for professionals in research and development.
At a Glance: Historical vs. Modern Synthesis of this compound
The synthesis of this compound has transitioned from direct oxidation on textile fibers using harsh oxidizing agents to sophisticated methods offering greater control over the polymer's properties and a significantly improved environmental profile.
| Parameter | Historical Synthesis (e.g., Lightfoot's Process, ca. 1863) | Modern "Green" Chemical Synthesis (e.g., H₂O₂/FeSO₄) | Modern Electrochemical Synthesis | Modern Enzymatic Synthesis (e.g., HRP) |
| Oxidizing Agent | Potassium chlorate, potassium dichromate | Hydrogen peroxide | Electrical potential (anode) | Hydrogen peroxide |
| Catalyst | Copper(II) salts (e.g., CuCl₂, CuSO₄) | Iron(II) sulfate (FeSO₄) | Not applicable | Horseradish Peroxidase (HRP) |
| Reaction Medium | Acidic aqueous paste (applied to fabric) | Acidic aqueous solution | Acidic aqueous solution (e.g., 0.5 M H₂SO₄) | Buffered aqueous solution (e.g., pH 4.3) |
| Typical Yield | Not well-documented, highly variable | ~55-98%[1][2] | Method-dependent, can be high | Up to 90-95%[3] |
| Purity & Structure | Often impure with byproducts, variable structure | Higher purity, more defined polymer structure | High purity, homogenous polymer film | High regioselectivity (para-coupling) |
| Conductivity | Not a primary focus, generally low | Can be controlled, e.g., 0.58 S/cm[4] | Tunable, can achieve high conductivity | Electrically conductive polymer is produced |
| Environmental Impact | Use of toxic heavy metals (Cr, Cu) and strong oxidants | Significantly reduced, uses benign oxidant and catalyst | Avoids chemical oxidants, but requires energy | Biocatalytic, mild conditions, biodegradable catalyst |
| Process Control | Limited, empirical | Good control over reaction parameters | Precise control over polymer growth and thickness | High specificity and control over polymerization |
Experimental Protocols: A Detailed Look
Historical Synthesis: The Lightfoot Process (Reconstruction)
John Lightfoot's 1863 patent revolutionized the dyeing of cotton with this compound. The process involved the in-situ formation of the pigment on the fabric.
Materials:
-
Aniline hydrochloride
-
Potassium chlorate
-
Copper(II) sulfate (or other copper salts)
-
Starch or another thickener
-
Cotton fabric
Procedure:
-
A printing paste is prepared by mixing a thickener (e.g., starch) with an aqueous solution of aniline hydrochloride, potassium chlorate, and a copper salt catalyst.
-
The paste is applied to the cotton fabric using printing rollers.
-
The fabric is then "aged" by exposing it to a warm, humid atmosphere for an extended period (e.g., overnight). During this time, the aniline is oxidized and polymerizes to form the insoluble this compound pigment within the cotton fibers.
-
The aged fabric is then washed to remove any unreacted chemicals and byproducts, resulting in a deep black color.
Note: The exact concentrations and conditions were often proprietary and varied between dye houses.
Modern "Green" Chemical Synthesis: H₂O₂/FeSO₄ Method
This method represents a more environmentally friendly approach, replacing heavy metal catalysts and strong oxidants with iron(II) sulfate and hydrogen peroxide.
Materials:
-
Aniline (50 mmol, 4.6 mL)
-
Sulfuric acid (0.5 M, 100 mL)
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.49 mmol, 139 mg)
-
Hydrogen peroxide (31%, 25 mmol)
-
Aqueous ammonia (28%)
-
Ethanol
Procedure: [5]
-
Aniline is dissolved in the aqueous sulfuric acid solution in a reaction vessel, and the mixture is maintained at 30 °C.
-
Powdered FeSO₄·7H₂O is added to the solution with vigorous stirring.
-
After stirring for 10 minutes, the hydrogen peroxide solution is added slowly over 2 hours with continuous vigorous stirring.
-
The reaction mixture is stirred for an additional 5 hours at 30 °C. A blue-black precipitate of polyaniline will form.
-
The precipitate is collected by filtration and washed with deionized water and ethanol.
-
The polymer is then neutralized by treatment with 28% aqueous ammonia, washed again with ethanol, and dried under vacuum at room temperature.
Modern Electrochemical Synthesis
Electrochemical polymerization offers precise control over the thickness and properties of the resulting polyaniline film.
Materials:
-
Aniline (0.1 M)
-
Sulfuric acid (0.5 M)
-
A three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Potentiostat/Galvanostat
-
An aqueous solution of 0.1 M aniline in 0.5 M sulfuric acid is prepared as the electrolyte.
-
The three electrodes are immersed in the electrolyte within the electrochemical cell.
-
The polymerization is carried out using cyclic voltammetry by sweeping the potential between -0.2 V and 1.2 V (versus a reference electrode like Ag/AgCl) at a scan rate of 50 mV/s.
-
As the potential is cycled, a film of polyaniline is deposited on the working electrode. The thickness of the film can be controlled by the number of cycles.
-
After deposition, the coated electrode is rinsed with deionized water and dried.
Modern Enzymatic Synthesis: Horseradish Peroxidase (HRP) Catalyzed Polymerization
This method utilizes the catalytic activity of enzymes to achieve a highly specific and controlled polymerization of aniline under mild conditions.
Materials:
-
Aniline
-
Hydrogen peroxide (H₂O₂)
-
Horseradish Peroxidase (HRP)
-
AOT (bis-(2-ethylhexyl)sulfosuccinate) as a surfactant to form vesicles
-
Buffered aqueous solution (pH 4.3)
Procedure: [3]
-
AOT vesicles are formed in a buffered aqueous solution at pH 4.3.
-
Aniline is added to the vesicle solution.
-
The polymerization is initiated by the addition of HRP and hydrogen peroxide.
-
The reaction proceeds at room temperature for approximately 24 hours.
-
The resulting polyaniline in its emeraldine salt form is then isolated from the reaction mixture.
Visualizing the Synthesis Pathways
The following diagrams illustrate the conceptual workflows of historical and modern this compound synthesis techniques.
Conclusion
The evolution of this compound synthesis from historical craft-based methods to modern scientific approaches highlights the significant advancements in polymer chemistry and a growing emphasis on sustainability. While historical methods were effective for their time, they lacked the precision and environmental consideration that are paramount in today's research and industrial settings. Modern techniques, including "green" chemical, electrochemical, and enzymatic routes, offer researchers and drug development professionals a versatile toolkit to produce polyaniline with tailored properties, high purity, and minimal environmental impact. The choice of synthesis method will ultimately depend on the desired application, required material properties, and scalability considerations.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. CN103044962A - this compound pigment producing method - Google Patents [patents.google.com]
- 3. Mechanistic aspects of the horseradish peroxidase-catalysed polymerisation of aniline in the presence of AOT vesicles as templates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. nanoscience.or.kr [nanoscience.or.kr]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Performance Analysis of Aniline Black and Other Industrial Black Pigments
In the diverse landscape of industrial pigments, the selection of a black pigment is a critical decision for researchers, scientists, and drug development professionals, impacting not only the aesthetic qualities of a product but also its functional performance and long-term stability. This guide provides an objective comparison of Aniline Black (Pigment Black 1) with two other widely used black pigments: Carbon Black (Pigment Black 7) and Iron Oxide Black (Pigment Black 11). The following sections present a detailed analysis of their key performance indicators, supported by experimental data and standardized testing protocols.
Quantitative Performance Comparison
The selection of an appropriate black pigment is contingent on the specific requirements of the application. The data presented in the following table summarizes the key performance characteristics of this compound, Carbon Black, and Iron Oxide Black, offering a clear, comparative overview.
| Performance Metric | This compound (Pigment Black 1) | Carbon Black (Pigment Black 7) | Iron Oxide Black (Pigment Black 11) |
| Color | Deep black with a red undertone | Deep, neutral black | Neutral to slightly brownish black |
| Tinting Strength | Relatively Low (95-105%)[1] | Very High (100-130%) | High (95-105%)[2][3] |
| Lightfastness (Blue Wool Scale) | Excellent (Typically 7-8) | Excellent (7-8)[4] | Excellent (Typically 8) |
| Heat Stability | ~ 200°C[1][5] | High (Varies by grade, >250°C) | Up to 300°C[6] |
| Chemical Resistance | Good[7] | Excellent[4] | Excellent[6] |
| Acid Resistance | Good | Excellent (5/5)[4] | High |
| Alkali Resistance | Good | Excellent (5/5)[4] | High |
| UV Resistance | Good (Lower UV absorption than Carbon Black)[1] | Excellent | Excellent |
| Electrical Properties | Non-conductive / Antistatic[7] | Conductive (Varies by grade) | Insulating |
| pH Value | 6.0 - 8.0[1] | 4.0 - 8.0[4] | 4.0 - 8.0[2] |
| Particle Size | Larger than Carbon Black | Very fine | Varies |
| Oil Absorption | ~104 g/100g [1] | 55-85 g/100g [4] | 13-25 g/100g [8][9] |
Key Performance Attributes: A Deeper Dive
This compound is a synthetic organic pigment valued for its unique deep black hue with a characteristic reddish undertone.[1] Its lower tinting strength compared to Carbon Black can be advantageous in applications requiring subtle shading.[1] A notable feature is its lower absorption of UV radiation, which makes it particularly suitable for UV-curing systems.[1] Furthermore, its non-conductive and antistatic properties differentiate it from many grades of Carbon Black, opening up applications in electronics and specialized coatings where electrical conductivity is undesirable.[7]
Carbon Black is the most ubiquitous black pigment in the industry, renowned for its exceptional tinting strength and deep, intense black color.[10] Produced by the incomplete combustion of hydrocarbons, its very fine particle size contributes to its high surface area and superior hiding power.[10] Carbon Black offers excellent UV protection and weather resistance, making it a preferred choice for durable coatings and plastics.[9] Depending on the manufacturing process, different grades of Carbon Black can be produced, some of which are electrically conductive.[11]
Iron Oxide Black is an inorganic pigment known for its outstanding durability, lightfastness, and chemical stability.[12] It is non-toxic and provides excellent resistance to weathering, making it a reliable choice for construction materials, coatings, and other outdoor applications.[12] While its tinting strength is high, it generally does not reach the intensity of Carbon Black.[6]
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are outlines of the key experimental protocols used to evaluate pigment performance.
Pigment Performance Evaluation Workflow
Caption: A logical workflow for the comprehensive evaluation of industrial pigments.
Tinting Strength (ASTM D387)
The tinting strength of a chromatic pigment is determined by comparing it to a standard reference of the same type.[2][3][13][14]
-
Preparation of Dispersions: A specified amount of the test pigment and a standard white pigment (e.g., zinc oxide) are dispersed in a suitable vehicle (e.g., linseed oil) using a mechanical muller.[2][3] The dispersion is carried out for a predetermined number of revolutions to ensure thorough mixing.
-
Color Comparison: The resulting colored paste (tint) is drawn down on a substrate alongside the tint prepared with the reference standard pigment.
-
Evaluation: The relative tinting strength is assessed visually or instrumentally by comparing the color intensity of the two samples.[15]
Lightfastness (ISO 105-B02)
This method determines the resistance of a colorant to fading when exposed to an artificial light source that mimics natural daylight.[1][4]
-
Sample Preparation: The pigment is incorporated into a suitable medium and applied to a substrate. A portion of the sample is masked to serve as an unexposed reference.[1]
-
Exposure: The prepared sample and a set of Blue Wool standards (rated 1 to 8) are simultaneously exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[1][5]
-
Assessment: The fading of the test sample is periodically compared to the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading.[10][16]
Heat Stability
This test evaluates the ability of a pigment to withstand high temperatures without significant color change.[17]
-
Sample Preparation: The pigment is incorporated into the desired medium (e.g., a polymer).
-
Heating: The prepared sample is placed in a constant temperature oven at a specified temperature for a defined period (e.g., 30-60 minutes).[17]
-
Evaluation: After cooling to room temperature, the color of the heated sample is compared to an unheated sample. The color change is typically measured using a spectrophotometer, and the maximum temperature at which the color change remains within an acceptable tolerance is determined.[17]
Chemical Resistance (ISO 2812)
This standard specifies methods for determining the resistance of a coating to the effects of liquids.[18][19][20]
-
Sample Preparation: A coating containing the pigment is applied to a standard panel and allowed to cure.
-
Exposure: The coated panel is partially or fully immersed in the test liquid (e.g., acids, alkalis, solvents) for a specified duration and at a controlled temperature.[18]
-
Evaluation: After removal from the liquid and drying, the coating is examined for any changes in appearance, such as discoloration, blistering, softening, or loss of adhesion.[18] The resistance is rated based on the extent of these changes.
Electrical Resistivity (ASTM D257)
This test method covers the determination of the DC resistance or conductance of insulating materials.[21][22][23][24]
-
Specimen and Electrode Preparation: A specimen of the material containing the pigment is prepared in a standard size and shape. Electrodes are applied to the specimen in a defined configuration.
-
Measurement: A DC voltage is applied across the electrodes for a specified time, and the resulting current is measured.
-
Calculation: The volume or surface resistivity is calculated from the measured resistance and the dimensions of the specimen and electrodes. This provides a quantitative measure of the material's insulating properties.
Signaling Pathway for Pigment Selection
The decision-making process for selecting the optimal black pigment involves a series of considerations based on the desired end-use application.
Caption: A decision pathway for selecting a black pigment based on primary performance requirements.
References
- 1. vichem.vn [vichem.vn]
- 2. store.astm.org [store.astm.org]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. Light and Weather Fastness | Assessing Lightfastness [prismacolour.com]
- 5. jamesheal.com [jamesheal.com]
- 6. orioncarbons.com [orioncarbons.com]
- 7. Blue Wool Scale and Grey Scale: How to Rate Light Fastness Accurately - Textile Tester [darongtester.com]
- 8. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 9. beilum.com [beilum.com]
- 10. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 11. Comprehensive Analysis of Different Types of Carbon Black - "XT Pigments - High-quality iron oxide pigment experts, helping you meet your color needs" [xtpigment.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. store.astm.org [store.astm.org]
- 14. specialchem.com [specialchem.com]
- 15. Lightfastness - Wikipedia [en.wikipedia.org]
- 16. How is pigment heat resistance tested? Q&A | NBCHAO [en1.nbchao.com]
- 17. en1.nbchao.com [en1.nbchao.com]
- 18. sciomax.com [sciomax.com]
- 19. industrialphysics.com [industrialphysics.com]
- 20. DC Current Surface and Volume Resistivity - ASTM D257 - Test Method | Lucideon [lucideon.com]
- 21. kiyorndlab.com [kiyorndlab.com]
- 22. www-eng.lbl.gov [www-eng.lbl.gov]
- 23. scribd.com [scribd.com]
- 24. Surface Resistivity, Volume Resistivity, ASTM D257, IEC 62631-3-1 [intertek.com]
Unveiling the Antimicrobial Potential of Aniline Black Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, Aniline Black and its derivatives have emerged as a promising class of compounds with demonstrable antimicrobial properties. This guide provides an objective comparison of the efficacy of various this compound derivatives, supported by experimental data, to aid in the evaluation of their potential in drug discovery and development.
Comparative Efficacy of this compound Derivatives
The antimicrobial activity of this compound derivatives has been evaluated against a range of pathogenic bacteria, with their efficacy being highly dependent on their specific chemical structures. Polyaniline (PANI), the polymeric form of aniline and the principal component of this compound, has demonstrated notable antimicrobial effects. Its activity is often enhanced through functionalization or combination with other antimicrobial agents like silver nanoparticles.
The mechanism of action for polyaniline is believed to involve the generation of oxidative stress. PANI can induce the production of hydrogen peroxide, which in turn can lead to the formation of highly reactive hydroxyl radicals that damage essential biomolecules and may ultimately cause cell death[1][2]. Functionalized polyanilines, such as poly(3-aminobenzoic acid) (P3ABA), may exhibit additional mechanisms, including the disruption of metabolic and respiratory processes by targeting enzymes like ATP synthase and inducing acid stress[2].
Below is a summary of the antimicrobial activity of various aniline derivatives, including polyaniline composites and other substituted anilines, against several key bacterial pathogens.
| Compound/Derivative | Test Organism(s) | Method | Key Findings | Reference(s) |
| Polyaniline (PANI) | Escherichia coli, Staphylococcus aureus | Broth Dilution | Required 0.5% (w/v) to suppress growth. | [1] |
| PANI-CuO Composite | Pseudomonas aeruginosa, Klebsiella pneumoniae | Growth Inhibition Assay | Completely suppressed P. aeruginosa growth after 6 hours; no activity against K. pneumoniae. | [3] |
| PANI-TiO2 Composite | Pseudomonas aeruginosa, Klebsiella pneumoniae | Growth Inhibition Assay | Completely suppressed growth of both pathogens after 6 hours. | [3] |
| PANI-SiO2 Composite | Pseudomonas aeruginosa, Klebsiella pneumoniae | Growth Inhibition Assay | Required 12 hours to eradicate P. aeruginosa; inhibited K. pneumoniae after 12 hours. | [3] |
| Functionalized PANI (fPANI) | Escherichia coli, Staphylococcus aureus, Bacteriophage PhiX 174 | MBC/MVC Determination | Showed antimicrobial activity; less potent than fPANI-Ag. | [4] |
| fPANI-Ag Colloid | Escherichia coli, Staphylococcus aureus, Bacteriophage PhiX 174 | MBC/MVC Determination | Halved Minimum Bactericidal Concentration (MBC) and Minimum Virucidal Concentration (MVC) values compared to fPANI alone. | [4] |
| Ag–PANI/PVP Nanocomposite | Escherichia coli, Staphylococcus aureus, Candida albicans | Growth Inhibition Assay | Inhibited microbial growth by over 90% at 5 ppm within 4 hours. | [5] |
| 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | Potent activity against clinical MRSA isolates with MIC values ranging from 0.0313–0.125 μg/mL. | [6] |
| Indolenine-substituted pyrazole derivative | Methicillin-susceptible S. aureus (MSSA), MRSA | Broth Microdilution | MIC values of 50 μg/mL (MSSA) and 25 μg/mL (MRSA). | [7] |
Experimental Protocols
The evaluation of the antimicrobial efficacy of this compound derivatives typically involves standardized microbiological assays. The two most common methods cited in the literature are Broth Microdilution and Agar Disk Diffusion.
Broth Microdilution Method
This technique is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[8]
Procedure:
-
Preparation of Microtiter Plates: Aseptically, a series of twofold dilutions of the test compound (e.g., an aniline derivative) are prepared in a liquid growth medium (like Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[8][9]
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted test compound.[9]
-
Controls: Positive controls (wells with bacteria and broth, but no antimicrobial) and negative controls (wells with broth only) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions for the test organism, typically at 35-37°C for 16-24 hours.[6][8]
-
Result Interpretation: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[8]
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[10][11][12]
Procedure:
-
Plate Preparation: A standardized inoculum of the test bacteria is uniformly spread over the surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.[11]
-
Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.[11][13]
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.[11]
-
Result Interpretation: During incubation, the antimicrobial compound diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear circular zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters and is used to determine the susceptibility or resistance of the organism to the compound, often by comparing the results to standardized charts.[10][12][14]
Visualizing the Experimental Workflow
To provide a clearer understanding of the process for evaluating the antimicrobial properties of this compound derivatives, the following diagrams illustrate a generalized experimental workflow and a conceptual representation of polyaniline's proposed mechanism of action.
Caption: Generalized workflow for antimicrobial susceptibility testing of aniline derivatives.
Caption: Proposed oxidative stress mechanism of action for polyaniline.
References
- 1. mdpi.com [mdpi.com]
- 2. The antimicrobial action of polyaniline involves production of oxidative stress while functionalisation of polyaniline introduces additional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Properties of the Polyaniline Composites against Pseudomonas aeruginosa and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secure Verification [vinar.vin.bg.ac.rs]
- 5. Antimicrobial and biological effects of polyaniline/polyvinylpyrrolidone nanocomposites loaded with silver nanospheres/triangles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Staphylococcus aureus biofilm inhibitory activity of indolenine-substituted pyrazole and pyrimido[1,2-b]indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
The Dubious Specificity of Aniline Black: A Comparative Guide to Alternative Cellular Stains
For researchers, scientists, and drug development professionals navigating the complexities of cellular staining, the choice of dye is paramount to generating accurate and reproducible data. While historically significant, Aniline Black, a dye born from the textile industry, lacks the specificity required for modern cellular imaging. This guide provides a comparative analysis of this compound's theoretical cross-reactivity alongside established, reliable alternatives, offering insights into their mechanisms, protocols, and potential for non-specific interactions.
This compound is not a commonly employed stain in contemporary biological research, and as such, specific data on its cross-reactivity with cellular components is scarce. Its formation involves the oxidation of aniline, a process that can lead to a heterogeneous mixture of polymeric compounds. This inherent variability suggests a high potential for non-specific binding to various cellular structures through hydrophobic and ionic interactions. In contrast, modern stains are designed for greater target specificity.
Comparison of this compound with Standard Cellular Stains
Below is a comparative table summarizing the known or inferred characteristics of this compound against two widely used stains: Hematoxylin for nuclear staining and Sudan Black B for lipid staining.
| Feature | This compound (Inferred) | Hematoxylin | Sudan Black B |
| Primary Target | Non-specific | Heterochromatin (Nuclei) | Lipids, Lipofuscin |
| Staining Mechanism | Likely hydrophobic and ionic interactions with various macromolecules. | A cationic dye complex (with a mordant like aluminum) binds to anionic phosphate groups of nucleic acids. | A non-polar, lysochrome dye that physically dissolves in lipids. |
| Color | Black | Blue-purple to black | Blue-black |
| Specificity | Low | High for nuclei | High for lipids |
| Potential Cross-Reactivity | Expected to bind non-specifically to proteins, lipids, and nucleic acids, leading to high background. | Can bind to other basophilic structures, but generally shows clean nuclear staining. | Can bind to other hydrophobic structures and some protein granules.[1] |
| Common Applications | Not used in modern cellular biology. Historically used for textiles.[2][3][4][5] | Routine histological staining of nuclei in tissue sections and cell preparations.[6][7] | Detection of lipids in cells and tissues, staining of myelin, and quenching of autofluorescence.[1][5][8] |
Experimental Protocols
Detailed methodologies for standard staining procedures are crucial for reproducibility. Below are protocols for Hematoxylin and Eosin (H&E) staining, a ubiquitous technique for general morphology, and Sudan Black B staining for lipid detection.
Hematoxylin and Eosin (H&E) Staining Protocol
This protocol is a standard procedure for staining paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2 changes, 5 minutes each.
-
Transfer to 100% ethanol, 2 changes, 3 minutes each.
-
Transfer to 95% ethanol, 2 minutes.
-
Transfer to 70% ethanol, 2 minutes.
-
Rinse in running tap water.
-
-
Hematoxylin Staining:
-
Immerse in Harris's Hematoxylin solution for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds to remove excess stain.
-
Rinse in running tap water.
-
"Blue" the sections by immersing in a weak alkaline solution (e.g., Scott's tap water substitute) or running tap water for 5 minutes.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Immerse in 95% ethanol for 1-2 minutes.
-
Counterstain with Eosin Y solution for 1-3 minutes.
-
Rinse in 95% ethanol.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% ethanol (2 changes), 100% ethanol (2 changes), 2 minutes each.
-
Clear in Xylene (or substitute), 2 changes, 5 minutes each.
-
Mount with a permanent mounting medium.
-
Sudan Black B Staining Protocol for Lipids
This protocol is suitable for staining lipids in frozen tissue sections or cultured cells.
-
Fixation:
-
Fix samples in 10% neutral buffered formalin.
-
For cultured cells, fix with 4% paraformaldehyde for 15-30 minutes.
-
-
Washing:
-
Wash samples thoroughly with distilled water.
-
-
Staining:
-
Prepare a saturated solution of Sudan Black B in 70% ethanol. Let it stand overnight and filter before use.
-
Incubate samples in the Sudan Black B solution for 5-60 minutes, depending on the sample type and desired staining intensity.
-
-
Differentiation and Washing:
-
Differentiate in 70% ethanol to remove excess stain until the desired contrast is achieved.
-
Wash thoroughly with distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with a nuclear stain like Nuclear Fast Red if desired.
-
-
Mounting:
-
Mount with an aqueous mounting medium.
-
Visualizing Experimental Workflows and Cellular Interactions
To better understand the processes involved in assessing stain specificity and the potential interactions within a cell, the following diagrams are provided.
References
- 1. microbenotes.com [microbenotes.com]
- 2. benchchem.com [benchchem.com]
- 3. Up Your Stain Game With These 7 Non-Fluorescent Histology Dyes [expertcytometry.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Sudan black: a fast, easy and non-toxic method to assess myelin repair in demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. laboratorytests.org [laboratorytests.org]
A Comparative Analysis of the Lightfastness of Aniline Black and Other Commercially Significant Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lightfastness of Aniline Black (Pigment Black 1) against other notable dye classes. The information presented is supported by experimental data and standardized testing protocols to aid in the selection of appropriate colorants for various research and development applications where stability upon light exposure is a critical parameter.
Quantitative Assessment of Lightfastness
The lightfastness of a dye is its ability to resist fading or color change upon exposure to light. This property is quantitatively evaluated using standardized scales, most notably the Blue Wool Scale, which ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness). The following table summarizes the lightfastness ratings of this compound in comparison to other common dyes and pigments.
| Dye/Pigment Class | C.I. Name | Specific Example/Type | Lightfastness Rating (Blue Wool Scale) |
| Azine Dye | Pigment Black 1 | This compound | 5-7 |
| Carbon Pigment | Pigment Black 7 | Carbon Black | 8 |
| Azine Dye | Solvent Black 5 | Nigrosine (spirit soluble) | 6-8[1][2][3] |
| Azine Dye (sulfonated) | Acid Black 2 | Nigrosine (water soluble) | 5[4][5] |
| Anthraquinone Dye | Pigment Red 177 | Anthraquinone Red | 7-8 (ASTM I)[6] |
| Azo Dye | Various | e.g., some reactive reds | Generally 3-5[7] |
| Phthalocyanine Dye | Pigment Blue 15 | Phthalocyanine Blue | 7-8 |
Note on this compound (Pigment Black 1): While many sources describe this compound as having excellent lightfastness, its rating can be influenced by the specific manufacturing process and the medium in which it is dispersed. Some data suggests it may be less stable in thin applications.[8] The provided range of 5-7 reflects a conservative evaluation based on available data.
Experimental Protocols for Lightfastness Testing
The data presented in this guide is typically generated using standardized experimental protocols designed to simulate exposure to sunlight in a controlled and accelerated manner. The two most widely recognized standards are ISO 105-B02 and AATCC Test Method 16.
ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test
This international standard specifies the methodology for determining the resistance of the color of textiles to the action of an artificial light source that is representative of natural daylight (D65).
Methodology:
-
Specimen Preparation: A sample of the dyed material is prepared, with a portion of it covered by an opaque mask.
-
Reference Materials: A set of eight standardized blue wool references, with known and varying lightfastness (from 1 to 8), are prepared for simultaneous exposure.
-
Exposure: The specimen and the blue wool references are exposed to a xenon arc lamp under controlled conditions of temperature and humidity. The xenon arc lamp's spectral output is filtered to mimic natural sunlight.
-
Assessment: The exposed specimen is periodically compared to the unexposed portion. The degree of fading is assessed by comparing the color change of the specimen to the color change of the blue wool references.
-
Rating: The lightfastness rating of the specimen is the number of the blue wool reference that exhibits a similar degree of fading.
AATCC Test Method 16: Colorfastness to Light
This method, developed by the American Association of Textile Chemists and Colorists, provides several options for determining the colorfastness to light of textiles. The most common options utilize a xenon-arc lamp.
Methodology:
-
Test Options: The method includes various options that differ in the type of light source (e.g., enclosed carbon-arc or xenon-arc) and exposure conditions (continuous light or alternating light and dark cycles).
-
Specimen Exposure: A test specimen is exposed to the specified light source in a fadometer for a designated number of Accelerated Fading Units (AFUs) or a specific duration.
-
Evaluation: After exposure, the change in color of the exposed portion of the specimen is compared to the unexposed portion. This change is evaluated using the AATCC Gray Scale for Color Change, which provides a rating from 1 (severe change) to 5 (no change).
-
Blue Wool Reference: Similar to the ISO standard, AATCC methods also employ blue wool lightfastness standards for calibration and as a reference for rating.
Visualizing Experimental and Chemical Processes
To better illustrate the methodologies and chemical relationships discussed, the following diagrams are provided.
Conclusion
This compound exhibits good to very good lightfastness, generally falling within the 5 to 7 range on the Blue Wool Scale. While it is a robust and versatile black pigment, for applications demanding the absolute highest level of lightfastness, Carbon Black (Pigment Black 7) remains the superior choice with a consistent rating of 8. The selection of a dye or pigment should be based on a comprehensive evaluation of its properties against the specific requirements of the intended application, with particular attention to the conditions of light exposure it will endure. The standardized testing protocols outlined provide a reliable framework for such evaluations.
References
- 1. Solvent black 5(alcohol soluble nigrosine) TDS|Solvent black 5(alcohol soluble nigrosine) from Chinese supplier and producer - SOLVENT BLACK DYES - Enoch dye [enochdye.com]
- 2. Solvent Black 5|Nigrosine Alcohol Soluble|Alcohol Soluble Nigrosine|Nigrosine spirit soluble|Nigrosine Base - black solvent dye [chinainterdyes.com]
- 3. Solvent black 5 - Nigrosine Alcohol soluble - Alcohol Soluble Nigrosine from Emperor Chem [emperordye.com]
- 4. pylamdyes.com [pylamdyes.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. mgraham.com [mgraham.com]
- 7. ijert.org [ijert.org]
- 8. jacksonsart.com [jacksonsart.com]
A comparative study of the electrical conductivity of different polyaniline forms
Polyaniline (PANI) is a versatile conducting polymer renowned for its straightforward synthesis, environmental stability, and tunable electrical properties.[1][2] Its conductivity can be modulated over several orders of magnitude through controlled oxidation and protonation, leading to various forms with distinct characteristics. This guide provides a comparative overview of the electrical conductivity of the principal forms of polyaniline, supported by experimental data and detailed methodologies for their synthesis and characterization.
Data Presentation: Electrical Conductivity of Polyaniline Forms
The electrical conductivity of polyaniline is intrinsically linked to its oxidation state and the degree of protonation. The three idealized oxidation states are leucoemeraldine (fully reduced), emeraldine (partially oxidized), and pernigraniline (fully oxidized).[1][3][4] The emeraldine form can exist as a neutral base (EB) or a protonated salt (ES), with the latter exhibiting significantly higher conductivity.[3][4]
| Form of Polyaniline | Oxidation State | Common Appearance | Typical Electrical Conductivity (S/cm) |
| Leucoemeraldine Base | Fully Reduced | White/Colorless | ~10⁻¹⁰ |
| Emeraldine Base (EB) | Half Oxidized | Blue | 10⁻¹⁰ - 10⁻⁸[1][4] |
| Emeraldine Salt (ES) | Half Oxidized (Protonated) | Green | 10⁻¹ - 30[1][4] |
| Pernigraniline Base | Fully Oxidized | Blue/Violet | ~10⁻¹⁰ |
Note: The conductivity of Emeraldine Salt can vary significantly depending on the dopant acid, its concentration, and the polymer's morphology and crystallinity.[5]
Experimental Protocols
Detailed methodologies for the synthesis of different polyaniline forms and the measurement of their electrical conductivity are presented below.
1. Synthesis of Emeraldine Salt (ES)
This protocol describes the chemical oxidative polymerization of aniline to produce the conductive emeraldine salt form.[4][6]
-
Materials: Aniline, Ammonium persulfate ((NH₄)₂S₂O₈), Hydrochloric acid (HCl, 1M), Deionized water, Ice bath, Beakers, Magnetic stirrer.
-
Procedure:
-
Prepare a solution of 0.3 M aniline in 80 mL of 1 M HCl in a 250 mL beaker.
-
Cool the solution in an ice bath to maintain a temperature of 0-5°C with continuous stirring.[4]
-
Separately, prepare a solution of 0.3 M ammonium persulfate in 80 mL of 1 M HCl.
-
Add the ammonium persulfate solution dropwise to the aniline solution over a period of approximately 1 hour while maintaining vigorous stirring and low temperature.[4]
-
The solution will gradually turn dark green, indicating the formation of the polyaniline precipitate.
-
Continue stirring for an additional 2-3 hours to ensure complete polymerization.
-
Collect the precipitate by vacuum filtration and wash it with 1 M HCl and then with deionized water until the filtrate becomes colorless.
-
Dry the resulting dark green powder (PANI-ES) in a vacuum oven at 60°C for 24 hours.
-
2. Synthesis of Emeraldine Base (EB)
The emeraldine base is obtained by deprotonating the emeraldine salt.[7]
-
Materials: Synthesized Emeraldine Salt (ES), Ammonium hydroxide (NH₄OH, 0.1M), Deionized water.
-
Procedure:
-
Disperse the synthesized PANI-ES powder in a 0.1M aqueous solution of ammonium hydroxide.
-
Stir the suspension for 4-6 hours at room temperature. The color will change from green to blue/purple.
-
Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH 7).
-
Dry the resulting blue powder (PANI-EB) in a vacuum oven at 60°C for 24 hours.
-
3. Synthesis of Pernigraniline Base
The fully oxidized pernigraniline form is synthesized by the oxidation of emeraldine base.[8][9]
-
Materials: Synthesized Emeraldine Base (EB), N-methyl-2-pyrrolidinone (NMP), Glacial acetic acid, m-chloroperbenzoic acid (m-CPBA).
-
Procedure:
-
Dissolve approximately 1 g of emeraldine base in a solution of 100 mL of NMP and 5 mL of glacial acetic acid.[9]
-
Prepare a solution of m-chloroperbenzoic acid in 10 mL of glacial acetic acid.
-
Add the m-CPBA solution to the emeraldine base solution in small portions over time with stirring.[9]
-
After complete addition, stir the solution for an additional 15 minutes. The solution will turn dark violet.[9]
-
Precipitate the polymer by adding triethylamine. The precipitate will be a dark purple color.[9]
-
Filter the precipitate and wash it with acetone and then diethyl ether.
-
Dry the resulting brownish-purple powder (pernigraniline base) under vacuum.
-
4. Synthesis of Leucoemeraldine Base
The fully reduced leucoemeraldine form is obtained by the reduction of emeraldine base.[3]
-
Materials: Synthesized Emeraldine Base (EB), Phenylhydrazine, Ethanol.
-
Procedure:
-
Suspend the emeraldine base powder in ethanol.
-
Add phenylhydrazine to the suspension, which acts as a reducing agent.
-
Stir the mixture at room temperature for several hours until the color of the polymer changes from blue to a pale yellow or off-white.
-
Filter the resulting leucoemeraldine base, wash it with ethanol to remove excess phenylhydrazine, and dry it under vacuum.
-
The electrical conductivity of the synthesized polyaniline samples, typically prepared as compressed pellets or thin films, can be measured using the four-point probe method.[10][11]
-
Apparatus: Four-point probe setup, DC current source, Voltmeter, Sample holder.
-
Procedure:
-
Prepare a sample by pressing the PANI powder into a pellet of uniform thickness or by casting a thin film on a non-conductive substrate.
-
Place the four collinear probes of the measurement device onto the flat surface of the sample.[11]
-
Apply a constant DC current (I) through the two outer probes.
-
Measure the voltage drop (V) across the two inner probes.[11]
-
The sheet resistance (Rs) for a thin film is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
The bulk resistivity (ρ) is then calculated by multiplying the sheet resistance by the thickness of the sample (t): ρ = Rs * t
-
The electrical conductivity (σ) is the reciprocal of the resistivity: σ = 1 / ρ
-
Correction factors may be needed depending on the sample geometry and thickness relative to the probe spacing.[10][12]
-
Mandatory Visualization
The relationship between the different forms of polyaniline and their corresponding conductivity states can be visualized as a cycle of oxidation/reduction and protonation/deprotonation reactions.
Caption: Interconversion of polyaniline forms via redox and acid-base reactions.
References
- 1. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polyaniline - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Polyaniline: synthesis and characterization of pernigraniline base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Polyaniline: synthesis and characterization of pernigraniline base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. raco.cat [raco.cat]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Four Point Probe Measurement Explained [suragus.com]
Safety Operating Guide
Safeguarding Your Laboratory: A Step-by-Step Guide to the Proper Disposal of Aniline Black
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Aniline Black, a complex dye, requires careful handling and specific disposal procedures to mitigate potential environmental and health risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety.
Hazard Profile and Safety Considerations
While this compound itself may not always be classified as a hazardous material for transport, it is crucial to treat it as a hazardous waste for disposal purposes.[1][2] The manufacturing process of this compound can involve aniline, a substance recognized as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC).[3][4] Aniline is also known to be toxic to aquatic life. Therefore, stringent disposal protocols are necessary to prevent environmental contamination.
| Hazard Consideration | Description | Primary Action |
| Environmental Toxicity | Aniline and its derivatives can be harmful or toxic to aquatic organisms.[5] | Prevent release into drains, sewers, or waterways.[1][2][6][7] |
| Potential Carcinogenicity | Aniline is classified as a probable human carcinogen.[3][4] | Minimize exposure through appropriate personal protective equipment (PPE). |
| Contamination Risk | Materials in contact with this compound should be considered contaminated. | Segregate and dispose of as hazardous waste.[8] |
| Combustibility | Aniline is a combustible liquid.[9] | Store away from ignition sources.[2] |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to a standardized disposal protocol is critical. The following steps provide a clear workflow for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., gloves, absorbent pads, and weighing papers), must be classified as hazardous waste.[8]
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Waste Collection and Containerization
-
Use Appropriate Containers: Collect this compound waste in a designated, compatible, and properly sealed container. Polyethylene containers are often suitable.[2]
-
Label Containers Clearly: The container must be clearly labeled as "Hazardous Waste" and specify "this compound."[8] Ensure the label includes the accumulation start date.
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area.[8]
-
Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents and acids.[2][8]
Step 4: Spill Management
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Small Spills: For small, manageable spills, trained personnel wearing appropriate PPE (nitrile gloves are not recommended for aniline; butyl, neoprene, or PVC gloves are preferable) should absorb the spill with an inert material (e.g., sand, vermiculite).[2][9]
-
Collect and Dispose: Carefully collect the absorbed material and place it in the designated hazardous waste container.[8][9]
-
Large Spills: For large spills, or if you are not trained or equipped to handle the spill, evacuate the area and contact your institution's EHS department immediately.[9]
Step 5: Final Disposal
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. Do not attempt to dispose of this compound down the drain or in the regular trash.[2][6]
-
Regulatory Compliance: Ensure that the disposal method complies with all local, regional, and national environmental regulations.[1] Approved disposal methods often include controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment, thereby fostering a culture of safety and responsibility within your laboratory.
References
Personal protective equipment for handling Aniline Black
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Aniline Black, a complex polymeric dye. Adherence to these procedures is critical to mitigate risks and ensure operational safety.
This compound is a pigment derived from the oxidation of aniline. While some safety data sheets (SDS) for this compound indicate it is not classified as a hazardous substance, it is crucial to handle it with care due to the potential for dust formation, which can cause mechanical irritation to the eyes, nose, and respiratory tract[1]. Furthermore, the risk of dust explosion exists under certain conditions[1][2]. Given its origin from aniline, a known toxic substance, exercising caution is warranted.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3]. | To protect eyes from dust particles that can cause mechanical irritation[1]. |
| Skin Protection | Impervious clothing, such as a fully-buttoned lab coat[3][4]. Handle with gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374[3]. | To prevent skin contact with the powder[3]. While specific glove material for this compound isn't detailed, for its precursor, aniline, materials like butyl, neoprene, or Viton are recommended over nitrile for prolonged contact[4]. It is advisable to consult the glove manufacturer's compatibility chart. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced[3]. In well-ventilated areas, if dust formation is minimal, this may not be required. A NIOSH-approved respirator is recommended when handling without an exhaust system[1][2]. | To prevent inhalation of airborne dust particles, which can irritate the respiratory tract[1]. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood to minimize dust dispersion[3].
-
Avoid the formation of dust and aerosols[3].
-
Use non-sparking tools to prevent ignition sources, as dust can form explosive mixtures with air[1][3].
-
Wash hands thoroughly after handling and before breaks[5].
Storage:
-
Store containers tightly closed in a dry, cool, and well-ventilated place[3].
-
Keep away from incompatible materials such as strong oxidizers and strong acids[1][5].
-
Store apart from foodstuff containers[3].
Spill Management and Waste Disposal
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition[3].
-
Don PPE: Wear the appropriate PPE as detailed in the table above, including respiratory protection.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains[3].
-
Cleanup: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal[3]. Avoid generating dust during cleanup.
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal Plan:
-
Collect waste in tightly closed and properly labeled containers[5].
-
This compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[3].
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed[3].
-
Contaminated packaging should be triple-rinsed and can then be offered for recycling or disposed of in a sanitary landfill after being punctured to prevent reuse[3].
Emergency Procedures Workflow
The following diagram illustrates the logical workflow for responding to an this compound spill.
Caption: Workflow for this compound Spill Response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
